molecular formula C19H22N2O4S B15587739 VU625

VU625

カタログ番号: B15587739
分子量: 374.5 g/mol
InChIキー: VUYMDHNPCUZQDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU625 is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H22N2O4S

分子量

374.5 g/mol

IUPAC名

N-(3-methoxyphenyl)-2-methyl-1-propanoyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C19H22N2O4S/c1-4-19(22)21-13(2)10-14-11-17(8-9-18(14)21)26(23,24)20-15-6-5-7-16(12-15)25-3/h5-9,11-13,20H,4,10H2,1-3H3

InChIキー

VUYMDHNPCUZQDK-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of VU625: A Potent Kir Channel Inhibitor in Aedes aegypti**

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the mechanism of action of VU625, a small molecule inhibitor targeting inward rectifier potassium (Kir) channels in the primary disease vector mosquito, Aedes aegypti. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's physiological effects, the experimental protocols for its characterization, and the underlying signaling pathways, establishing a critical knowledge base for the development of novel insecticides.

This compound has been identified as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1) and, to a lesser extent, AeKir2B.[1][2][3] These channels are crucial for the function of the mosquito's Malpighian tubules, the primary excretory organs responsible for maintaining ion and water homeostasis. By inhibiting these channels, this compound disrupts the delicate balance of potassium and fluid secretion, ultimately leading to physiological distress and mortality in the mosquito.[4][5]

Core Mechanism: Disruption of Renal Function

The primary mode of action for this compound is the targeted inhibition of Kir channels located on the basolateral membrane of cells within the Malpighian tubules. AeKir1 is predominantly found in the stellate cells, while AeKir2B is located in the principal cells.[3] The inhibition of these channels by this compound directly impedes the secretion of potassium ions (K+) and fluid into the tubule lumen.[3][4] This disruption of the excretory process leads to a failure in maintaining the proper ionic and fluid balance within the mosquito's hemolymph, the insect equivalent of blood.[4][5]

Experimental evidence demonstrates that application of this compound to isolated Malpighian tubules results in a significant reduction in transepithelial K+ and fluid secretion.[3][4] Electrophysiological studies have further revealed that this compound causes a significant drop in the basolateral membrane voltage and input conductance of the principal cells, consistent with the blockade of potassium channels.[3] The toxic effects of this compound have been confirmed in adult female mosquitoes through both topical application and injection.[6]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data on the inhibitory effects of this compound.

Parameter Value Assay Conditions Reference
IC50 for AeKir196.8 nMThallium flux assay in HEK293 cells[1][2]
Experimental Condition Effect of this compound (10 µM) Reference
Transepithelial KCl and Fluid SecretionInhibition to ~35% of control[3]
Transepithelial K+ Secretion66% reduction[4]
Basolateral Membrane Voltage (Principal Cells)Decrease to 62% of control[3]
Input Conductance (Principal Cells)Decrease to 56% of control[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized experimental techniques. Detailed methodologies for these key experiments are provided below.

Ramsay Assay for Fluid Secretion

This assay measures the rate of fluid secretion by isolated Malpighian tubules.

  • Tubule Dissection: Malpighian tubules are dissected from adult female Aedes aegypti in a physiological saline solution (e.g., Aedes Ringer's solution).

  • Assay Setup: A single isolated tubule is transferred to a 50 µL droplet of Ringer's solution resting on a glass slide and covered with paraffin (B1166041) oil to prevent evaporation. The open end of the tubule is pulled out of the droplet and hooked onto the slide, allowing the secreted fluid to form a separate droplet under the oil.

  • Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the Ringer's solution droplet to the desired final concentration. A control droplet contains the solvent alone.

  • Data Collection: The diameter of the secreted fluid droplet is measured at regular time intervals (e.g., every 30 minutes) using a calibrated eyepiece micrometer on a stereomicroscope. The volume of the droplet is calculated assuming a spherical shape.

  • Analysis: The rate of fluid secretion is determined from the change in droplet volume over time.

In Vitro Microperfusion for Electrophysiology

This technique allows for the measurement of transepithelial voltage and resistance in isolated Malpighian tubules.

  • Tubule Preparation: A segment of a Malpighian tubule is isolated and transferred to a perfusion chamber containing Aedes Ringer's solution.

  • Cannulation: The tubule lumen is cannulated with a double-barreled glass micropipette. One barrel is used to perfuse the lumen with a known solution, while the other is used to measure the transepithelial voltage (Vt) and inject current for resistance (Rt) measurements.

  • Cellular Impalement: A sharp glass microelectrode is used to impale a principal cell to measure the basolateral membrane potential (Vbl).

  • Treatment: this compound is added to the peritubular bath solution.

  • Data Acquisition: Vt, Vbl, and the change in voltage in response to current injection are recorded using a suitable electrophysiology setup. Transepithelial resistance is calculated using cable analysis.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to study the function of heterologously expressed Kir channels.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.

  • cRNA Injection: cRNA encoding the Aedes aegypti Kir channel of interest (e.g., AeKir1) is injected into the oocytes. The oocytes are then incubated to allow for channel expression.

  • Electrophysiological Recording: An oocyte expressing the Kir channels is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Voltage Protocol: A series of voltage steps are applied to the oocyte to elicit inward and outward currents through the expressed channels.

  • Pharmacology: this compound is perfused into the recording chamber, and the effect on the Kir channel currents is recorded.

  • Data Analysis: The magnitude of the current inhibition by this compound is used to determine its potency (e.g., IC50).

Thallium Flux Assay in HEK293 Cells

This is a high-throughput screening method to identify and characterize Kir channel inhibitors.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the AeKir1 channel.

  • Assay Plate Preparation: The cells are plated in a multi-well microplate (e.g., 384-well) and loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Thallium Stimulation: A solution containing thallium (Tl+) is added to the wells. Influx of Tl+ through open Kir channels causes an increase in fluorescence.

  • Fluorescence Reading: A fluorescence plate reader is used to measure the change in fluorescence over time.

  • Data Analysis: The inhibition of the thallium flux by this compound is used to determine its IC50 value.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams are provided.

VU625_Mechanism_of_Action cluster_hemolymph Hemolymph cluster_stellate_cell Stellate Cell cluster_principal_cell Principal Cell cluster_lumen Malpighian Tubule Lumen K_hem K+ AeKir1 AeKir1 K_hem->AeKir1 K+ influx AeKir2B AeKir2B K_hem->AeKir2B K+ influx This compound This compound This compound->AeKir1 Inhibition This compound->AeKir2B Inhibition K_sc K+ K_lumen K+ Secretion (Reduced) K_sc->K_lumen K+ transport K_pc K+ K_pc->K_lumen K+ transport Fluid_lumen Fluid Secretion (Reduced) K_lumen->Fluid_lumen Osmotic drive

Figure 1: Signaling pathway illustrating the inhibitory action of this compound on AeKir1 and AeKir2B channels in the Malpighian tubule cells of Aedes aegypti, leading to reduced potassium and fluid secretion.

Ramsay_Assay_Workflow A 1. Isolate Malpighian Tubule B 2. Place in Ringer's Solution under Oil A->B C 3. Pull Open End into Oil B->C D 4. Add this compound to Ringer's C->D E 5. Measure Secreted Droplet Diameter D->E F 6. Calculate Secretion Rate E->F

Figure 2: A simplified workflow of the Ramsay assay for measuring the effect of this compound on Malpighian tubule fluid secretion.

TEVC_Workflow A 1. Inject AeKir cRNA into Xenopus Oocyte B 2. Incubate for Channel Expression A->B C 3. Two-Electrode Voltage Clamp Recording Setup B->C D 4. Apply Voltage Protocol to Elicit Currents C->D E 5. Perfuse with this compound D->E F 6. Measure Current Inhibition E->F

Figure 3: Workflow for the Two-Electrode Voltage Clamp (TEVC) experiment to assess the inhibitory effect of this compound on heterologously expressed Aedes aegypti Kir channels.

Conclusion

This compound represents a promising lead compound for the development of a new class of insecticides with a novel mode of action. Its targeted inhibition of Kir channels in the Malpighian tubules of Aedes aegypti offers a specific mechanism to disrupt vital physiological processes in this important disease vector. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area, with the ultimate goal of creating more effective and selective tools for mosquito control.

References

The Molecular Target of VU625 in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule VU625 has been identified as a potent and selective inhibitor of inwardly rectifying potassium (Kir) channels in insects, positioning it as a promising lead compound for the development of novel insecticides. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the physiological consequences of its activity in insects. Quantitative data on its potency, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways are presented to support further research and development in this area.

The Molecular Target: Inward Rectifier Potassium (Kir) Channels

The primary molecular target of this compound in insects is the family of inwardly rectifying potassium (Kir) channels . These channels are integral membrane proteins that facilitate the passage of potassium ions (K+) across the cell membrane, playing a crucial role in maintaining cellular excitability and ion homeostasis. In insects, Kir channels are particularly vital for the function of the Malpighian tubules (the primary excretory and osmoregulatory organs) and the nervous system.[1]

This compound exhibits a high degree of potency and selectivity for specific insect Kir channel subtypes. Notably, it is a highly potent inhibitor of the Aedes aegypti Kir1 channel (AeKir1).

Quantitative Data: Potency of this compound

The inhibitory activity of this compound on insect Kir channels has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Target ChannelInsect SpeciesIC50 (nM)EfficacyReference
AeKir1Aedes aegypti96.8Potent Inhibitor[1]
AeKir2BAedes aegypti-Weak Inhibitor[1]

Mechanism of Action and Physiological Consequences

Inhibition of Kir channels by this compound disrupts the normal physiological functions that rely on potassium ion flux. The primary consequences of this inhibition are observed in the Malpighian tubules and the nervous system.

In the Malpighian Tubules: Kir channels are essential for the secretion of primary urine. By blocking these channels, this compound disrupts the transepithelial transport of potassium ions, leading to a failure in fluid and electrolyte secretion. This impairment of the excretory system results in a toxic accumulation of metabolic waste products and a loss of ion and water homeostasis, which is ultimately lethal to the insect.

In the Nervous System: Kir channels contribute to setting the resting membrane potential of neurons and modulating neuronal excitability. While the direct effects of this compound on the insect nervous system are still under investigation, inhibition of neural Kir channels is expected to lead to neuronal depolarization, hyperexcitability, and disruption of synaptic transmission, contributing to the overall toxic effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to measure the inhibitory effect of this compound on insect Kir channels expressed heterologously in a mammalian cell line (HEK293).

Objective: To determine the IC50 value of this compound for a specific insect Kir channel.

Materials:

  • HEK293 cells stably expressing the insect Kir channel of interest (e.g., AeKir1).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • External (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • This compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target Kir channel under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the steady-state current at each this compound concentration.

  • Data Analysis: Normalize the current at each concentration to the baseline current. Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ramsay Assay for Malpighian Tubule Function

This ex vivo assay is used to assess the effect of this compound on the secretory function of isolated insect Malpighian tubules.

Objective: To measure the rate of fluid secretion by Malpighian tubules in the presence and absence of this compound.

Materials:

  • Adult female insects (e.g., Aedes aegypti).

  • Dissecting microscope and tools.

  • Petri dish coated with Sylgard.

  • Insect saline (e.g., Aedes physiological saline).

  • Liquid paraffin (B1166041) or mineral oil.

  • This compound stock solution in DMSO.

Procedure:

  • Tubule Dissection: Anesthetize an insect on ice and dissect out the Malpighian tubules in a drop of insect saline in the Sylgard-coated petri dish.

  • Assay Setup: Transfer a single isolated tubule to a fresh drop of saline on the dish. Isolate the drop of saline containing the tubule under a layer of liquid paraffin to prevent evaporation.

  • Fluid Secretion Measurement: The cut end of the tubule will secrete a droplet of primary urine into the paraffin. At regular time intervals (e.g., every 10 minutes for 30 minutes), measure the diameter of the secreted droplet using a calibrated eyepiece micrometer.

  • Compound Treatment: After a baseline secretion rate is established, replace the saline with saline containing the desired concentration of this compound (and a vehicle control).

  • Post-treatment Measurement: Continue to measure the diameter of the secreted droplet at regular intervals.

  • Data Analysis: Calculate the volume of the secreted droplet at each time point (assuming a spherical shape). The rate of secretion is the change in volume over time. Compare the secretion rates before and after the application of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to the action of this compound.

Signaling Pathways

Bone Morphogenetic Protein (BMP) Signaling Pathway in Drosophila Wing Development

In Drosophila, Kir channels have been shown to play a role in the regulation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for proper wing development.[2] Inhibition of Kir channels can disrupt the release of the BMP ligand Decapentaplegic (Dpp), leading to patterning defects.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dpp Dpp (BMP ligand) ReceptorComplex Tkv Punt Dpp->ReceptorComplex binds Tkv Thickveins (Type I Receptor) Punt Punt (Type II Receptor) Kir Kir Channel Kir->Dpp regulates release Mad Mad (SMAD) ReceptorComplex->Mad phosphorylates pMad pMad (Phosphorylated SMAD) Mad->pMad SmadComplex pMad Medea pMad->SmadComplex Medea Medea (co-SMAD) Medea->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to TargetGenes Target Gene Transcription Nucleus->TargetGenes regulates

BMP Signaling Pathway in Drosophila

Potential Regulation of Kir Channels by the Ras-MAPK Signaling Pathway

While not yet demonstrated in insects, studies in mammalian cells have shown that the Ras-MAPK signaling pathway can modulate the activity of Kir channels. This represents a potential, yet unconfirmed, regulatory mechanism in insects that warrants further investigation.

Ras_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Kir Kir Channel Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK->Kir potentially modulates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates

Potential Ras-MAPK Regulation of Kir Channels
Experimental Workflows

Workflow for Target Identification and Validation of this compound

This diagram outlines the logical progression of experiments to identify and validate the molecular target of an insecticide candidate like this compound.

Experimental_Workflow start Start: Identify Bioactive Compound (this compound) hts High-Throughput Screening (e.g., on heterologously expressed insect ion channels) start->hts electrophys Electrophysiological Validation (Whole-Cell Patch Clamp) - Determine IC50 - Assess selectivity hts->electrophys Identified Hit exvivo Ex Vivo Physiological Assays (Ramsay Assay on Malpighian Tubules) electrophys->exvivo Confirmed Potency invivo In Vivo Toxicity Assays (Insecticidal Efficacy) exvivo->invivo Physiological Effect Demonstrated target_validated Target Validated: Insect Kir Channels invivo->target_validated Lethality Confirmed

References

VU625: A Selective AeKir1 Potassium Channel Inhibitor for Mosquito Control

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VU625 is a potent and selective small-molecule inhibitor of the Aedes aegypti inwardly rectifying potassium (Kir) channel, AeKir1. This channel is a critical component of renal function in mosquitoes, playing a key role in ion and fluid homeostasis. By selectively targeting AeKir1, this compound disrupts the normal physiological processes of the mosquito Malpighian tubules, leading to impaired excretion and subsequent mortality. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, selectivity profile, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound and similar compounds as novel mosquitocides.

Introduction

The increasing prevalence of insecticide resistance in mosquito populations necessitates the development of novel vector control agents with unique modes of action. Inwardly rectifying potassium (Kir) channels, which are crucial for maintaining cellular excitability and ion transport, have emerged as promising targets. In the yellow fever mosquito, Aedes aegypti, the AeKir1 channel is predominantly expressed in the stellate cells of the Malpighian tubules, the primary excretory organs. These channels are vital for the secretion of potassium ions, which drives fluid transport.

This compound has been identified as a potent inhibitor of the AeKir1 channel, demonstrating significant mosquitocidal activity. Its selectivity for the mosquito channel over its human counterparts makes it an attractive candidate for the development of safer and more effective insecticides. This guide summarizes the current knowledge on this compound, providing a technical resource for its further investigation and development.

Mechanism of Action

This compound exerts its mosquitocidal effect by directly inhibiting the AeKir1 potassium channel. In the Malpighian tubules of Aedes aegypti, two main cell types, principal and stellate cells, work in concert to produce urine. AeKir1 channels are specifically localized to the basolateral membrane of stellate cells, where they facilitate the influx of potassium from the hemolymph into the cell. This initial step is critical for the subsequent secretion of K+ into the tubule lumen, which creates the osmotic gradient that drives fluid secretion.

By blocking AeKir1, this compound disrupts this primary K+ uptake pathway in stellate cells. This leads to a reduction in transepithelial K+ and fluid secretion, ultimately causing renal failure and death in the mosquito.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound against AeKir1

TargetAssay TypeIC50 (nM)
AeKir1Thallium Flux Assay96.8

Table 2: Selectivity Profile of this compound against Human Kir Channels

ChannelAssay TypeIC50 (µM)
Human Kir1.1 (ROMK1)Thallium Flux Assay>30[1]
Human Kir2.1Thallium Flux Assay>30[1]

Table 3: In Vivo Efficacy of this compound on Malpighian Tubule Function

Compound (10 µM)Effect on Transepithelial KCl SecretionEffect on Transepithelial Fluid Secretion
This compoundInhibition to ~35% of control[2][3]Inhibition to ~35% of control[2][3]
VU590 (AeKir1-selective)Inhibition to 54% of control[2][3]Inhibition to 54% of control[2][3]

Note: The greater inhibition by this compound compared to the AeKir1-selective inhibitor VU590 suggests that this compound may also inhibit AeKir2B, which is located in the principal cells, contributing to its higher efficacy.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Thallium Flux Assay for In Vitro Potency

This assay is a high-throughput method to measure the activity of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open K+ channels and can be detected by a fluorescent dye.

Protocol:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid containing the cDNA for the Aedes aegypti Kir1 (AeKir1) channel using a suitable transfection reagent.

    • Cells are plated in 384-well, black-walled, clear-bottom plates and incubated for 24-48 hours to allow for channel expression.

  • Dye Loading:

    • The culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

    • Cells are then incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in the assay buffer for 60-90 minutes at room temperature in the dark.

  • Compound Application and Thallium Flux Measurement:

    • After dye loading, the cells are washed again with the assay buffer.

    • Varying concentrations of this compound (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.5%) are added to the wells and incubated for a predetermined time (e.g., 10-30 minutes).

    • The plate is then placed in a fluorescence plate reader.

    • A stimulus buffer containing thallium sulfate (B86663) is injected into each well.

    • The increase in fluorescence, corresponding to the influx of Tl+ through the open AeKir1 channels, is measured kinetically over time.

  • Data Analysis:

    • The rate of fluorescence increase is calculated for each well.

    • The data are normalized to controls (vehicle-only for 100% activity and a non-selective K+ channel blocker for 0% activity).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Two-Electrode Voltage Clamp (TEVC) for Electrophysiological Characterization

TEVC is used to measure the ion currents flowing through channels expressed in large cells, such as Xenopus laevis oocytes.

Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

    • cRNA encoding the AeKir1 channel is synthesized in vitro and microinjected into the oocytes.

    • Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • The membrane potential is held at a specific holding potential (e.g., -80 mV), and voltage steps are applied to elicit channel currents.

  • Compound Application and Data Acquisition:

    • This compound is added to the perfusion solution at various concentrations.

    • The effect of this compound on the AeKir1 current is recorded. The percentage of current inhibition is calculated at each concentration.

  • Data Analysis:

    • Concentration-response curves are generated, and the IC50 value is calculated as described for the thallium flux assay.

Ramsay Assay for Malpighian Tubule Secretion

This ex vivo assay measures the rate of fluid and ion secretion by isolated Malpighian tubules.[4][5][6]

Protocol:

  • Dissection and Tubule Isolation:

    • Malpighian tubules are dissected from adult female Aedes aegypti mosquitoes in a physiological saline solution.

    • A single tubule is isolated and transferred to a droplet of bathing solution on a dissecting dish.

  • Assay Setup:

    • The open end of the tubule is wrapped around a pin, and the remainder of the tubule is bathed in the saline droplet, which is covered in mineral oil to prevent evaporation.

    • The tubule will spontaneously secrete fluid from its cut end, forming a droplet.

  • Measurement of Secretion Rate:

    • The diameter of the secreted fluid droplet is measured at regular intervals (e.g., every 10-15 minutes) using a calibrated eyepiece micrometer.

    • The volume of the droplet is calculated assuming a spherical shape, and the fluid secretion rate is determined.

  • Compound Application and Analysis:

    • After a baseline secretion rate is established, this compound is added to the bathing solution.

    • The effect of the compound on the fluid secretion rate is monitored over time.

    • The composition of the secreted fluid can also be analyzed for ion concentrations (e.g., K+, Na+, Cl-) using techniques like ion-selective microelectrodes or electron probe microanalysis to determine the effect on ion transport.

Larvicidal and Adulticidal Bioassays

These assays determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against mosquito larvae and adults.

Larvicidal Bioassay (WHO Standard Method):

  • Test Solutions: A series of concentrations of this compound are prepared in a suitable solvent (e.g., ethanol) and then diluted in water.

  • Exposure: Twenty-five late 3rd or early 4th instar larvae are placed in beakers containing 100 mL of the test solution. A control group with solvent only is also included.

  • Mortality Assessment: Mortality is recorded after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The LC50 value is calculated using probit analysis.

Adulticidal Bioassay (Topical Application):

  • Test Solutions: Serial dilutions of this compound are prepared in a volatile solvent like acetone.

  • Application: A small, precise volume (e.g., 0.5 µL) of the test solution is applied to the dorsal thorax of cold-anesthetized adult female mosquitoes. A control group receives the solvent only.

  • Mortality Assessment: The treated mosquitoes are placed in holding cages with access to a sugar solution. Mortality is recorded at 24 hours post-application.

  • Data Analysis: The LD50 value is determined using probit analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflows for its characterization.

AeKir1_Signaling_Pathway cluster_hemolymph Hemolymph cluster_stellate_cell Stellate Cell cluster_principal_cell Principal Cell cluster_lumen Tubule Lumen K_hemolymph K+ AeKir1 AeKir1 Channel K_hemolymph->AeKir1 K+ Influx K_stellate K+ AeKir1->K_stellate K_principal K+ K_stellate->K_principal Gap Junctions NHE K+/H+ Exchanger K_principal->NHE K+ Efflux VATPase V-H+ ATPase VATPase->NHE H+ Gradient K_lumen K+ NHE->K_lumen H2O_lumen H2O K_lumen->H2O_lumen Osmosis This compound This compound This compound->AeKir1 Inhibition

Caption: AeKir1 signaling pathway in the mosquito Malpighian tubule.

VU625_Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Lead_ID Lead Identification (this compound) HTS->Lead_ID In_Vitro_Char In Vitro Characterization Lead_ID->In_Vitro_Char Ex_Vivo_Assay Ex Vivo Assay Lead_ID->Ex_Vivo_Assay In_Vivo_Assay In Vivo Assays Lead_ID->In_Vivo_Assay TEVC Two-Electrode Voltage Clamp (Potency & MOA) In_Vitro_Char->TEVC Selectivity Selectivity Assays (Human Kir Channels) In_Vitro_Char->Selectivity Ramsay Ramsay Assay (Fluid & Ion Secretion) Ex_Vivo_Assay->Ramsay Dev Mosquitocide Development Ramsay->Dev Larvicidal Larvicidal Bioassay (LC50) In_Vivo_Assay->Larvicidal Adulticidal Adulticidal Bioassay (LD50) In_Vivo_Assay->Adulticidal Larvicidal->Dev Adulticidal->Dev

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising lead compound for the development of a new class of mosquitocides. Its potent and selective inhibition of the AeKir1 channel offers a novel mechanism of action that can potentially circumvent existing resistance issues. The data and protocols presented in this guide provide a solid foundation for further research into the efficacy, safety, and optimization of this compound and its analogs. Future work should focus on expanding the selectivity profiling, determining in vivo efficacy against a broader range of mosquito species, and optimizing the formulation for field applications. The continued investigation of AeKir1 inhibitors like this compound is a critical step towards developing the next generation of vector control tools.

References

The Discovery and Synthesis of VU625: A Potent Inhibitor of Mosquito Inward Rectifier Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU625 (CAS 901008-62-6) is a potent and selective small-molecule inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). Identified through high-throughput screening, this compound has emerged as a valuable chemical probe for studying the physiology of insect renal function and as a promising lead for the development of novel mosquitocides. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Discovery

This compound was identified from a high-throughput screen of approximately 30,000 compounds from the Vanderbilt Institute of Chemical Biology (VICB) library. The screen aimed to find inhibitors of the AeKir1 channel, a critical component of the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes. The inhibition of this channel was hypothesized to disrupt ion and fluid homeostasis, leading to renal failure and, ultimately, mosquitocidal effects. This compound, a 2-amino-N-(3-(trifluoromethyl)phenyl)benzamide derivative, was selected as a promising scaffold due to its high potency and selectivity for AeKir1.

Experimental Workflow: High-Throughput Screening

The discovery of this compound involved a multi-step process, beginning with a primary screen of a large compound library, followed by confirmation and characterization of the initial hits.

HTS_Workflow cluster_0 High-Throughput Screening Compound_Library ~30,000 Compound Library Primary_Screen Primary HTS (Tl+ Flux Assay) Compound_Library->Primary_Screen Single concentration Confirmed_Hits 283 Confirmed Hits Primary_Screen->Confirmed_Hits Hit Confirmation Scaffold_Selection Scaffold Selection (this compound identified) Confirmed_Hits->Scaffold_Selection Potency & Selectivity Analysis

Caption: High-throughput screening workflow for the discovery of this compound.

Synthesis

While a specific, detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the reviewed literature, a general synthetic route for 2-amino-N-phenylbenzamide derivatives can be proposed based on established chemical methodologies. The synthesis would likely involve the coupling of a 2-aminobenzoic acid derivative with a substituted aniline.

Proposed General Synthesis of this compound

A plausible synthetic route for this compound involves the amide coupling of 2-aminobenzoic acid and 3-(trifluoromethyl)aniline (B124266). This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Synthesis_Scheme cluster_synthesis Proposed Synthesis of this compound Reactant1 2-Aminobenzoic Acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Reactant1->Coupling Reactant2 3-(Trifluoromethyl)aniline Reactant2->Coupling Product This compound 2-amino-N-(3-(trifluoromethyl)phenyl)benzamide Coupling->Product Forms Amide Bond

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol: General Amide Coupling
  • Reaction Setup: To a solution of 2-aminobenzoic acid in an appropriate aprotic solvent (e.g., dimethylformamide, DMF), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Addition of Aniline: Add 3-(trifluoromethyl)aniline to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). These channels are crucial for maintaining potassium and fluid homeostasis in the mosquito's Malpighian tubules.

Quantitative Data
CompoundTargetAssayIC50 (nM)Reference
This compound AeKir1Tl+ Flux Assay96.8[1]
This compound AeKir2BTl+ Flux Assay>10,000
Signaling Pathway of AeKir1 Inhibition

In the principal cells of the mosquito Malpighian tubules, the V-type H+-ATPase generates an electrochemical gradient that drives the secretion of K+ into the lumen via the Kir channels. This compound blocks the AeKir1 channel, disrupting this K+ secretion. This leads to a cascade of effects, including the inhibition of fluid secretion, loss of ion homeostasis, and ultimately, renal failure in the mosquito.

Signaling_Pathway cluster_pathway Mechanism of Action of this compound in Mosquito Malpighian Tubules cluster_cell Principal Cell ATPase V-type H+-ATPase H_grad H+ Gradient ATPase->H_grad generates K_channel AeKir1 Channel H_grad->K_channel drives K_flux K+ Secretion K_channel->K_flux Disruption Disruption of K+ and Fluid Homeostasis K_flux->Disruption leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->K_channel blocks Renal_Failure Renal Failure Disruption->Renal_Failure causes Mosquitocidal_Effect Mosquitocidal Effect Renal_Failure->Mosquitocidal_Effect results in

Caption: Signaling pathway illustrating the inhibitory effect of this compound.

Experimental Protocols: Biological Assays

The primary assay used to characterize this compound is a fluorescence-based thallium (Tl+) flux assay. This high-throughput compatible assay uses the flux of Tl+ through the potassium channel as a surrogate for K+ flux.

Thallium (Tl+) Flux Assay for AeKir1 Inhibition

This protocol is based on methods developed for high-throughput screening of Kir channel modulators.

Cell Line:

  • T-REx-HEK293 cell line stably expressing AeKir1 under a tetracycline-inducible promoter.

Materials:

  • T-REx-HEK293-AeKir1 cells

  • Tetracycline (B611298)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Fluorescent Tl+ sensitive dye (e.g., FluoZin-2 or FluxOR™)

  • Pluronic F-127

  • Thallium Stimulus Buffer (containing Tl2SO4)

  • Compound plates with this compound dilutions

  • 384-well clear-bottomed assay plates

  • Fluorescence kinetic plate reader (e.g., FDSS)

Protocol:

  • Cell Plating:

    • Seed T-REx-HEK293-AeKir1 cells into 384-well plates.

    • Induce channel expression by adding tetracycline to the culture medium and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cell plate and add the dye loading solution.

    • Incubate for approximately 60 minutes at room temperature.

  • Compound Incubation:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Add solutions containing different concentrations of this compound (or control vehicle) to the wells.

    • Incubate for 20-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the cell plate into a kinetic plate reader.

    • Record a baseline fluorescence reading.

    • Add the Thallium Stimulus Buffer to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx through the AeKir1 channels.

    • Inhibition by this compound will result in a decreased rate of fluorescence increase.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for the study of insect Kir channels. Its discovery has validated the mosquito Malpighian tubule as a viable target for insecticide development. Further optimization of the this compound scaffold could lead to the development of new and effective mosquitocides with a novel mode of action, which is crucial in the face of growing insecticide resistance. This guide provides a foundational understanding of this compound for researchers aiming to build upon this important discovery.

References

VU625: A Novel Insecticide Candidate Targeting Inward Rectifier Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating challenge of insecticide resistance necessitates the discovery and development of novel insecticidal compounds with unique modes of action. VU625 has emerged as a promising lead compound, exhibiting potent and selective inhibition of inward rectifier potassium (Kir) channels in mosquitoes. These channels are critical for vital physiological processes in insects, including excretion and ion homeostasis. Disruption of Kir channel function by this compound leads to renal failure and subsequent mortality in mosquitoes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a small molecule inhibitor identified through high-throughput screening as a potent blocker of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2] Kir channels are integral membrane proteins that facilitate the passage of potassium ions into the cell more readily than out of it.[3][4] In insects, these channels play a crucial role in the function of the Malpighian tubules, the primary excretory and osmoregulatory organs.[5][6]

The primary molecular target of this compound is the AeKir1 channel, which is essential for transepithelial potassium and fluid secretion in the Malpighian tubules of mosquitoes.[2][5] By inhibiting this channel, this compound disrupts the delicate ion and water balance within the insect, leading to physiological stress, renal failure, and ultimately, death.[2][5] This unique mode of action presents a significant advantage in overcoming resistance mechanisms that have developed against conventional neurotoxic insecticides.[6]

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₄S[7]
Molecular Weight 374.45 g/mol [7]
CAS Number 901008-62-6[8]

Mechanism of Action and Signaling Pathway

This compound exerts its insecticidal effect by disrupting the normal physiological function of the mosquito Malpighian tubules. These tubules are responsible for producing the primary urine by secreting ions and water from the hemolymph into the tubule lumen. This process is driven by a V-type H⁺-ATPase on the apical membrane of the principal cells, which creates an electrochemical gradient.[6] Potassium ions enter the principal cells from the hemolymph via basolateral Kir channels and Na⁺/K⁺/2Cl⁻ cotransporters.[9] The potassium is then secreted into the tubule lumen.

This compound specifically blocks the basolateral Kir channels (AeKir1), thus inhibiting the entry of potassium into the principal cells. This disruption of potassium flux leads to a cascade of effects, including the cessation of fluid and electrolyte secretion, leading to renal failure and the death of the mosquito.[2][5]

Caption: Simplified signaling pathway of potassium transport in mosquito Malpighian tubules and the inhibitory action of this compound.

Quantitative Efficacy Data

This compound has demonstrated high potency and selectivity for mosquito Kir channels. The following tables summarize the available quantitative data on the efficacy of this compound and related compounds.

Table 1: In Vitro Efficacy of this compound and Related Kir Channel Inhibitors

CompoundTarget ChannelAssayIC₅₀Reference
This compound Aedes aegypti Kir1 (AeKir1)Current Inhibition96.8 nM[1][7][8]
This compound Aedes aegypti Kir1 (AeKir1)Tl⁺ Influx350 nM[2]
VU590 Aedes aegypti Kir1 (AeKir1)Tl⁺ Influx5.6 µM
VU041 Anopheles gambiae Kir1 (AnKir1)Tl⁺ Influx2.5 µM
VU041 Aedes aegypti Kir1 (AeKir1)Tl⁺ Influx1.7 µM

Table 2: Selectivity of this compound for Mosquito vs. Mammalian Kir Channels

Mammalian Kir ChannelSelectivity (fold difference vs. AeKir1)Reference
Kir1.1 (ROMK)>80x[2]
Kir2.1>80x[2]
Kir2.2>80x[2]
Kir2.3>80x[2]
Kir3.1/3.2>20x[2]
Kir6.2/SUR1>80x[2]
Kir7.1>80x[2]

Table 3: In Vivo Toxicity of Kir Channel Inhibitors in Mosquitoes

CompoundMosquito SpeciesAdministrationLD₅₀Reference
VU590 Aedes aegyptiInjection1.56 nmol/mosquito

Note: Specific LD₅₀ data for this compound is not publicly available in the searched literature. The data for VU590, a structurally related compound, is provided as a reference.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and other Kir channel inhibitors.

High-Throughput Screening (HTS) for Kir Channel Inhibitors

The discovery of this compound was facilitated by a high-throughput thallium (Tl⁺) flux assay. This assay is a robust method for identifying and characterizing modulators of Kir channel activity.

Principle: The assay leverages the permeability of Kir channels to thallium ions (Tl⁺), a potassium congener. A fluorescent dye that is sensitive to Tl⁺ is loaded into cells expressing the target Kir channel. The influx of Tl⁺ through the channel upon stimulation leads to an increase in fluorescence, which can be measured using a fluorescence plate reader. Inhibitors of the channel will block Tl⁺ influx and thus reduce the fluorescence signal.

Detailed Protocol:

  • Cell Line Generation: Establish a stable HEK293 cell line with tetracycline-inducible expression of the target Kir channel (e.g., AeKir1).

  • Cell Plating: Seed the cells in 384-well black-walled, clear-bottom plates and induce channel expression with tetracycline.

  • Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2) in a physiological salt solution.

  • Compound Addition: Add test compounds (dissolved in DMSO) to the wells at the desired final concentration. Include positive controls (known inhibitors) and negative controls (vehicle).

  • Tl⁺ Addition and Fluorescence Reading: Use a fluorescence plate reader equipped with an automated liquid handling system to add a Tl⁺-containing solution to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the rate of Tl⁺ influx from the initial linear phase of the fluorescence increase. Determine the percent inhibition for each compound relative to the controls and calculate IC₅₀ values from concentration-response curves.

Electrophysiological Recording of Kir Channel Activity

Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes is the gold standard for detailed characterization of ion channel pharmacology.

Principle: This technique allows for the direct measurement of ionic currents across the oocyte membrane while controlling the membrane potential. Oocytes are injected with cRNA encoding the Kir channel of interest, leading to the expression of functional channels on the plasma membrane.

Detailed Protocol:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the target Kir channel (e.g., AeKir1).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a high-potassium recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -80 mV) and apply voltage steps or ramps to elicit channel activity.

    • Record the resulting currents.

  • Compound Application: Perfuse the recording chamber with solutions containing different concentrations of the test compound (e.g., this compound) and record the effect on the Kir channel currents.

  • Data Analysis: Measure the current amplitude at a specific voltage in the presence and absence of the compound. Calculate the percent inhibition and determine the IC₅₀ from concentration-response curves.

Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This ex vivo assay directly measures the physiological effect of Kir channel inhibitors on the function of isolated Malpighian tubules.

Principle: Isolated Malpighian tubules will spontaneously secrete fluid when bathed in a suitable physiological saline. The cut end of the tubule is isolated in a drop of oil, and the secreted fluid accumulates as a distinct droplet. The volume of this droplet can be measured over time to determine the rate of fluid secretion.

Detailed Protocol:

  • Dissection: Dissect Malpighian tubules from adult female mosquitoes in a physiological saline solution.

  • Assay Setup:

    • Transfer a single isolated tubule to a small droplet of bathing saline on a petri dish.

    • Pull the cut end of the tubule into a larger droplet of water-saturated paraffin (B1166041) oil.

  • Fluid Secretion Measurement:

    • The tubule will begin to secrete fluid, which will form a spherical droplet at the cut end within the oil.

    • At regular intervals (e.g., every 10-15 minutes), measure the diameter of the secreted droplet using a calibrated eyepiece micrometer.

    • Calculate the volume of the droplet (assuming a spherical shape) to determine the fluid secretion rate.

  • Compound Application: Add the test compound (e.g., this compound) to the bathing saline and measure the effect on the fluid secretion rate.

  • Data Analysis: Compare the fluid secretion rates before and after the addition of the compound to determine the percent inhibition.

In Vivo Mosquito Toxicity Assay

In vivo assays are essential to determine the insecticidal efficacy of a compound in whole organisms.

Principle: The test compound is administered to adult mosquitoes, typically by topical application or injection, and mortality is assessed over a defined period.

Detailed Protocol:

  • Mosquito Rearing: Rear mosquitoes under standard laboratory conditions.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone (B3395972) for topical application, saline with DMSO for injection).

  • Application:

    • Topical Application: Anesthetize adult female mosquitoes (e.g., with CO₂ or by cold treatment). Apply a small, defined volume (e.g., 0.1-0.5 µL) of the compound solution to the dorsal thorax of each mosquito using a microapplicator.

    • Injection: Use a microinjection system to inject a defined volume of the compound solution into the hemolymph of anesthetized mosquitoes.

  • Monitoring: Place the treated mosquitoes in cages with access to a sugar solution and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead and moribund mosquitoes at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the percent mortality for each concentration and determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) using probit analysis.

Experimental Workflow and Logical Relationships

The development of a novel insecticide like this compound follows a logical progression from initial discovery to in vivo validation.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_In_Vitro In Vitro Characterization cluster_Ex_Vivo Ex Vivo Validation cluster_In_Vivo In Vivo Efficacy HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Electrophysiology Electrophysiology (TEVC in Oocytes) Hit_ID->Electrophysiology Selectivity Selectivity Profiling (vs. Mammalian Kir Channels) Electrophysiology->Selectivity Ramsay_Assay Malpighian Tubule Secretion Assay Selectivity->Ramsay_Assay Toxicity_Assay Mosquito Toxicity Assay (Topical/Injection) Ramsay_Assay->Toxicity_Assay Resistance_Testing Efficacy against Resistant Strains Toxicity_Assay->Resistance_Testing

Caption: A logical workflow for the discovery and validation of a novel Kir channel inhibitor insecticide like this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel insecticides with a unique mode of action. Its high potency and selectivity for mosquito Kir channels make it an excellent candidate for further development. The disruption of renal function is a promising strategy for insect control, particularly in the face of growing resistance to neurotoxic agents.

Future research should focus on:

  • Optimizing the chemical structure of this compound to enhance its bioavailability and efficacy through topical application.

  • Conducting extensive field trials to evaluate its performance under real-world conditions.

  • Assessing its environmental impact and safety profile for non-target organisms.

  • Investigating the potential for cross-resistance with existing insecticide classes.

The continued exploration of Kir channel inhibitors like this compound holds great promise for the development of the next generation of safe and effective insecticides to combat mosquito-borne diseases.

References

VU625: A Novel Kir Channel Inhibitor with Larvicidal Potential for Mosquito Vector Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

The escalating threat of mosquito-borne diseases, coupled with the rise of insecticide resistance, necessitates the development of novel vector control strategies. A promising avenue of research focuses on targeting physiological pathways in mosquitoes that are distinct from those targeted by conventional insecticides. One such target is the inward rectifier potassium (Kir) channel, which plays a crucial role in vital physiological processes in mosquitoes, including excretion and maintenance of ion balance. This document provides a comprehensive technical overview of VU625, a potent inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), and explores its potential as a larvicide for mosquito control.

Mechanism of Action: Targeting Mosquito Kir Channels

Inward rectifier potassium (Kir) channels are a family of ion channels that facilitate the flow of potassium ions (K+) into the cell more readily than out of it.[1] In mosquitoes, these channels are highly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs, analogous to the human kidney. By controlling K+ secretion, Kir channels are fundamental to the production of urine and the maintenance of ion and water homeostasis.

This compound is a small molecule inhibitor that selectively targets the AeKir1 channel in Aedes aegypti mosquitoes.[2] Inhibition of this channel disrupts the normal function of the Malpighian tubules, leading to a cascade of physiological disruptions. This disruption of osmoregulation is hypothesized to be the primary mechanism of action for the larvicidal effects of Kir channel inhibitors.[3][4] Pharmacological blockade of these channels leads to an inability to regulate ion and water balance, ultimately resulting in larval death.[3][4]

Signaling Pathway of Kir Channel Inhibition

The following diagram illustrates the proposed mechanism of action for this compound at the cellular level in mosquito Malpighian tubules.

cluster_tubule Malpighian Tubule Principal Cell Kir AeKir1 Channel Lumen Tubule Lumen (Urine) Kir->Lumen K+ secretion Disruption Disruption of Ion Homeostasis VATPase V-type H+ ATPase VATPase->Lumen H+ pumping NHE Na+/H+ Exchanger NHE->Lumen H+ extrusion Hemolymph Hemolymph (Blood) NHE->Hemolymph Na+ uptake Lumen->Kir Disrupted K+ secretion Hemolymph->Kir K+ influx This compound This compound This compound->Kir Inhibition LarvalDeath Larval Death Disruption->LarvalDeath

Figure 1: Proposed mechanism of this compound action in mosquito Malpighian tubules.

Quantitative Data

While direct larvicidal activity data for this compound is not yet published, the compound has been characterized as a potent inhibitor of the target channel, AeKir1. The following table summarizes the in vitro potency of this compound.

CompoundTargetAssay SystemIC50 (nM)Reference
This compoundAedes aegypti Kir1 (AeKir1)HEK293 cells96.8[2]

To extrapolate the potential larvicidal efficacy of Kir channel inhibition, data from a closely related analog, VU041, is presented. VU041 is an inhibitor of both Anopheles gambiae and Aedes aegypti Kir1 channels and has been tested for its effects on mosquito larvae.

CompoundMosquito SpeciesLarval StageAssay DurationLC50Reference
VU041Aedes aegyptiFirst Instar48 hoursNot explicitly calculated, but lethal effects observed[3][4]

Note: While LC50 values for VU041 larvicidal activity are not explicitly provided in the cited literature, the studies confirm its lethal effects on first instar larvae.

Experimental Protocols

Larvicidal Bioassay (General Protocol)

The following is a generalized protocol for assessing the larvicidal activity of a compound against mosquito larvae, based on World Health Organization (WHO) guidelines.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of test compound in DMSO B Prepare serial dilutions of stock solution A->B D Add diluted compound to achieve final concentrations B->D C Dispense 20-25 larvae (late 3rd/early 4th instar) into test containers C->D F Incubate at controlled temperature and photoperiod D->F E Include positive (known larvicide) and negative (solvent) controls E->F G Record larval mortality at 24 and 48 hours F->G H Calculate LC50 and LC90 values using probit analysis G->H

Figure 2: Standard workflow for a mosquito larvicidal bioassay.

Detailed Steps:

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to achieve a range of desired test concentrations.

  • Exposure of Larvae: Late third or early fourth instar larvae are used for testing. A standardized number of larvae (e.g., 20-25) are placed in containers with a defined volume of deionized or tap water. The appropriate volume of the test solution is added to achieve the final concentration.

  • Controls: A negative control (solvent only) and a positive control (a known larvicide) are run in parallel to validate the assay.

  • Incubation and Observation: The containers are maintained at a constant temperature (e.g., 25-28°C) and photoperiod (e.g., 12:12 light:dark cycle). Larval mortality is recorded at 24 and 48 hours post-exposure.

  • Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula if necessary. The lethal concentrations at which 50% (LC50) and 90% (LC90) of the larvae are killed are determined using probit analysis.

Electrophysiological Characterization of AeKir1 Inhibition by this compound

The following protocol outlines the two-electrode voltage clamp (TEVC) technique used to characterize the inhibitory effect of this compound on AeKir1 channels expressed in Xenopus oocytes. This method allows for the direct measurement of ion channel activity.

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Harvest and prepare Xenopus laevis oocytes B Inject oocytes with cRNA encoding AeKir1 A->B C Incubate oocytes for 2-5 days to allow channel expression B->C D Place oocyte in recording chamber and perfuse with ND96 solution C->D E Impale oocyte with two electrodes (voltage and current) D->E F Clamp membrane potential and apply voltage steps E->F G Record baseline Kir currents F->G H Perfuse with this compound-containing solution G->H I Record inhibited Kir currents H->I J Measure current inhibition at various this compound concentrations I->J K Construct a concentration-response curve and calculate IC50 J->K

Figure 3: Workflow for two-electrode voltage clamp (TEVC) analysis of this compound.

Detailed Steps:

  • Oocyte Preparation and Channel Expression: Xenopus laevis oocytes are surgically removed and treated to remove the follicular layer. The oocytes are then injected with complementary RNA (cRNA) encoding the AeKir1 channel. Injected oocytes are incubated for 2-5 days to allow for the expression of the Kir channels in the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte expressing AeKir1 is placed in a recording chamber and perfused with a standard saline solution (ND96). The oocyte is impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit Kir currents.

  • Compound Application and Data Acquisition: After recording baseline currents, the oocyte is perfused with solutions containing increasing concentrations of this compound. The effect of the compound on the Kir current is recorded at each concentration.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the channel activity, is determined from this curve.

Selectivity and Potential Off-Target Effects

A critical aspect of insecticide development is ensuring high selectivity for the target organism to minimize harm to non-target species, including beneficial insects and vertebrates. While a detailed selectivity profile for this compound is not publicly available, studies on the related compound VU041 provide valuable insights. VU041 was found to be selective for mosquito Kir channels over most mammalian orthologs, with the exception of the Kir2.1 channel.[5] Importantly, VU041 was not lethal to honey bees at concentrations effective against mosquitoes.[5] To address the cross-reactivity with Kir2.1, a further analog, VU730, was developed which retained activity against mosquito Kir1 channels but was inactive against Kir2.1 and other mammalian Kir channels. This demonstrates the potential to chemically modify this class of compounds to achieve a high degree of selectivity.

Resistance Potential

The emergence of insecticide resistance is a major challenge in vector control. While there is currently no reported resistance to this compound in mosquito populations, it is crucial to consider potential resistance mechanisms. In general, insecticide resistance can arise through two primary mechanisms:

  • Target-site resistance: Mutations in the gene encoding the target protein (in this case, the AeKir1 channel) can alter the binding site of the insecticide, reducing its efficacy.

  • Metabolic resistance: Mosquitoes may evolve enhanced metabolic detoxification mechanisms, such as increased activity of cytochrome P450s, esterases, or glutathione (B108866) S-transferases, which can break down the insecticide before it reaches its target.

The novel mode of action of Kir channel inhibitors may circumvent existing resistance mechanisms that have evolved against neurotoxic insecticides. However, continuous monitoring and research into potential resistance mechanisms will be essential for the long-term sustainability of this class of compounds as a vector control tool.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of a new class of mosquito larvicides with a novel mechanism of action. Its high potency as an inhibitor of the AeKir1 channel underscores the potential of targeting inward rectifier potassium channels for vector control. While direct larvicidal data for this compound is needed, the demonstrated efficacy of the related compound VU041 in killing mosquito larvae provides a strong proof-of-concept.

Future research should focus on:

  • Comprehensive Larvicidal Bioassays: Determining the LC50 and LC90 values of this compound against various larval stages of Aedes aegypti and other important vector species such as Anopheles gambiae.

  • Selectivity Profiling: A thorough evaluation of the off-target effects of this compound on a broad range of non-target organisms, particularly aquatic invertebrates.

  • Resistance Studies: Investigating the potential for resistance development to this compound in mosquito populations and elucidating the underlying mechanisms.

  • Formulation Development: Optimizing formulations to enhance the stability and delivery of this compound in aquatic larval habitats.

The development of Kir channel inhibitors like this compound offers a valuable opportunity to expand the arsenal (B13267) of mosquito control tools and combat the growing challenge of insecticide resistance. Continued research and development in this area are critical for the effective management of mosquito-borne diseases.

References

Understanding the Selectivity of VU625 for Insect Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the small molecule VU625, a potent and selective inhibitor of insect inward rectifier potassium (Kir) channels. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of these channels in insects and as a lead compound for the development of novel insecticides. This document details the selectivity profile of this compound, the experimental protocols used for its characterization, and the physiological consequences of its action on insect ion transport.

Core Focus: Selectivity and Mechanism of Action

This compound was identified through a high-throughput screening campaign aimed at discovering inhibitors of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2] Subsequent characterization revealed its high potency and selectivity for this mosquito Kir channel over other insect and mammalian orthologs.[1][2][3] The primary mechanism of action of this compound is the inhibition of Kir channel function, which disrupts potassium homeostasis and fluid secretion in insects, particularly in the Malpighian tubules, the primary excretory and osmoregulatory organs.[2][4][5] This disruption leads to physiological dysfunction and, ultimately, insect mortality.[2]

Quantitative Data: Selectivity Profile of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against various insect and human inward rectifier potassium channels. The data is compiled from thallium flux assays and whole-cell patch-clamp electrophysiology experiments.

Target ChannelOrganismAssay TypeIC50Reference
AeKir1 Aedes aegyptiWhole-Cell Patch Clamp (HEK293 cells)96.8 nM[1][2][6][7]
AeKir1 Aedes aegyptiThallium (Tl+) Flux Assay (HEK293 cells)315 nM[2][8]
AeKir1 Aedes aegyptiTwo-Electrode Voltage Clamp (Xenopus oocytes)3.8 µM[2][8]
AeKir2B Aedes aegyptiTwo-Electrode Voltage Clamp (Xenopus oocytes)45.1 µM[2][8]
Kir1.1 (ROMK) Homo sapiensThallium (Tl+) Flux Assay>30 µM[3]
Kir2.1 Homo sapiensThallium (Tl+) Flux Assay>30 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

High-Throughput Thallium Flux Assay

This assay is used for the initial screening and characterization of compounds that modulate the activity of Kir channels. It relies on the principle that thallium ions (Tl+) can permeate Kir channels and that the intracellular concentration of Tl+ can be measured using a fluorescent dye.

Protocol:

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the target Kir channel (e.g., AeKir1) are cultured under standard conditions.

    • For inducible expression systems, cells are treated with the inducing agent (e.g., tetracycline) for 16-24 hours prior to the assay.

    • Cells are seeded into 384-well, black-walled, clear-bottomed assay plates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are washed with an assay buffer.

    • Cells are then incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) for 1 hour at room temperature in the dark.

  • Compound Addition:

    • After dye loading, the cells are washed again with the assay buffer.

    • Test compounds, including this compound and controls (e.g., DMSO as a vehicle control), are added to the wells at various concentrations. The plates are incubated for a specified period (e.g., 20 minutes) to allow for compound binding.

  • Thallium Flux and Fluorescence Reading:

    • The assay plates are placed in a fluorescence plate reader equipped with a liquid handling system.

    • A baseline fluorescence reading is taken before the addition of a stimulus buffer containing Tl+.

    • The Tl+ stimulus buffer is then added to all wells, and the fluorescence is measured kinetically over time.

  • Data Analysis:

    • The increase in fluorescence upon Tl+ addition is indicative of Kir channel activity.

    • The inhibitory effect of the compounds is calculated as the percentage reduction in the Tl+ flux signal compared to the vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through the channels in the cell membrane, allowing for a detailed characterization of the inhibitory effects of compounds like this compound.

Protocol:

  • Cell Preparation:

    • Cells expressing the target Kir channel are grown on glass coverslips.

    • For the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.

  • Pipette Preparation:

    • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular (pipette) solution.

  • Gigaohm Seal Formation:

    • The micropipette is positioned near a target cell using a micromanipulator.

    • Slight positive pressure is applied to the pipette to keep its tip clean.

    • Once the pipette touches the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal" or "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • After forming a gigaseal, a brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording:

    • The cell is held at a specific membrane potential (e.g., -75 mV) using a patch-clamp amplifier.

    • Voltage protocols, such as voltage ramps or steps, are applied to elicit Kir channel currents. For example, a voltage ramp from -120 mV to +60 mV can be used to determine the current-voltage (I-V) relationship.

  • Compound Application:

    • This compound is applied to the bath solution at various concentrations, and the effect on the Kir channel currents is recorded.

  • Data Analysis:

    • The magnitude of the current inhibition at each compound concentration is measured.

    • IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway of Kir Channels in Insect Malpighian Tubules

Kir_Signaling_Pathway cluster_cell Principal Cell of Malpighian Tubule Kir Kir Channel K_in K+ Influx Kir->K_in Disruption Disruption of Ion Gradient V_ATPase V-type H+ ATPase (Apical Membrane) K_out K+ Secretion V_ATPase->K_out Drives K_in->K_out Transepithelial K+ Flux Lumen Tubule Lumen K_out->Lumen Hemolymph Hemolymph (High K+) Hemolymph->Kir K+ uptake This compound This compound This compound->Kir Inhibits Failure Osmoregulatory Failure Disruption->Failure

Caption: Role of Kir channels in insect Malpighian tubule function and its inhibition by this compound.

Experimental Workflow for the Discovery of this compound

VU625_Discovery_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_invivo In Vivo Evaluation HTS Screening of ~30,000 Small Molecules Tl_Flux Thallium Flux Assay (AeKir1-expressing HEK293 cells) HTS->Tl_Flux Hits Identification of 283 Confirmed Hits Tl_Flux->Hits Lead_Selection Selection of this compound for Lead Optimization Hits->Lead_Selection Patch_Clamp Whole-Cell Patch Clamp (Potency Determination) Lead_Selection->Patch_Clamp Mosquito_Injection Injection into Aedes aegypti Lead_Selection->Mosquito_Injection Selectivity_Assays Selectivity Profiling (AeKir2B, Human Kir) Patch_Clamp->Selectivity_Assays Toxicity_Assay Assessment of Toxicity and Physiological Effects Mosquito_Injection->Toxicity_Assay

Caption: Workflow for the discovery and characterization of this compound as a selective AeKir1 inhibitor.

References

Initial Toxicity Profile of the Cell-Penetrating Peptide VU625 (gH625)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU625, also known as gH625, is a 20-amino acid peptide derived from the glycoprotein (B1211001) H (gH) of the Herpes Simplex Virus type 1 (HSV-1).[1] It has garnered significant interest in the field of drug delivery due to its properties as a cell-penetrating peptide (CPP), capable of traversing cellular membranes and the blood-brain barrier.[1][2][3] This technical guide provides a summary of the initial toxicity studies of this compound, with a focus on its effects in mammalian systems. It is important to note that, to date, there is a significant lack of published research on the ecotoxicity of this compound in non-target environmental organisms. The available data is primarily from in vitro studies on mammalian cell lines and in vivo studies in rats, conducted in the context of its potential therapeutic application.

Data Presentation

The following tables summarize the quantitative data from initial toxicity assessments of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Brain Cell Lines

Cell LineCell TypeConcentration RangeExposure DurationObserved Effect on Cell ViabilityReference
SH-SY5YHuman Neuroblastoma0.5–15 µM20 hoursNo significant effect[3]
U-87 MGHuman Astrocytoma0.5–15 µM20 hoursNo significant effect[3]

Table 2: In Vivo Toxicity Assessment of this compound in Rats

Administration RouteOrgan SystemBiomarkers AssessedOutcomeReference
IntravenousCentral Nervous SystemBrain maximal oxidative capacity, Mitochondrial respiration rateNo toxic effect observed[1][2][3]
IntravenousHepatic SystemLiver maximal oxidative capacityNo toxic effect observed[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound in human neuroblastoma (SH-SY5Y) and astrocytoma (U-87 MG) cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: SH-SY5Y and U-87 MG cells were cultured in appropriate media and conditions.

  • Treatment: Cells were incubated with varying concentrations of this compound (0.5–15 µM) for 20 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells.

In Vivo Toxicity Assessment in Rats

The in vivo toxicity of this compound was assessed in rats following intravenous administration.[2][3]

  • Animal Model: Male Wistar rats were used for the study.

  • Administration: this compound was administered intravenously.

  • Tissue Harvesting: At specific time points post-administration, brain and liver tissues were harvested.

  • Bioenergetic Parameter Analysis:

    • Maximal Oxidative Capacity: The maximal oxidative capacity of brain and liver homogenates was measured.

    • Mitochondrial Respiration Rate: The mitochondrial respiration rate in isolated brain mitochondria was determined using high-resolution respirometry.

  • Data Analysis: The bioenergetic parameters of the this compound-treated group were compared to those of a control group.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound cellular entry and the workflow of the in vivo toxicity assessment.

VU625_Cellular_Entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Interaction Membrane Interaction and Perturbation This compound->Membrane_Interaction Initial Binding Cellular_Uptake Cellular Uptake Membrane_Interaction->Cellular_Uptake Translocation

Caption: Mechanism of this compound cellular entry.

In_Vivo_Toxicity_Workflow Start Start: In Vivo Study IV_Administration Intravenous Administration of this compound to Rats Start->IV_Administration Tissue_Harvesting Harvest Brain and Liver Tissues IV_Administration->Tissue_Harvesting Bioenergetic_Analysis Assess Bioenergetic Parameters: - Maximal Oxidative Capacity - Mitochondrial Respiration Rate Tissue_Harvesting->Bioenergetic_Analysis Data_Comparison Compare with Control Group Bioenergetic_Analysis->Data_Comparison Conclusion Conclusion: No Observed Toxicity Data_Comparison->Conclusion

Caption: Workflow for in vivo toxicity assessment of this compound in rats.

Conclusion and Future Directions

The initial toxicity studies of the cell-penetrating peptide this compound (gH625) in mammalian systems suggest a favorable safety profile at the concentrations tested. In vitro studies on human brain cell lines did not show significant cytotoxicity, and in vivo assessments in rats indicated no adverse effects on key bioenergetic parameters in the brain and liver.[1][2][3]

However, a critical knowledge gap exists regarding the ecotoxicity of this compound in non-target organisms. The current body of research has been driven by its potential therapeutic applications, with a focus on mammalian safety. To fully understand the environmental impact of this compound, should it see broader application, future research should be directed towards standardized ecotoxicological studies. This would involve assessing its effects on a range of non-target organisms, including aquatic invertebrates (e.g., Daphnia magna), algae, and fish, as well as terrestrial organisms. Such studies are essential for a comprehensive risk assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of VU625 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU625 is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel, AeKir1, with an IC50 of 96.8 nM.[1][2] This channel is crucial for renal function in mosquitoes, making it a promising target for the development of novel insecticides to combat vector-borne diseases. The discovery of this compound was the result of a high-throughput screening (HTS) campaign, and subsequent optimization of this and related chemical scaffolds requires robust and efficient screening assays.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs against Kir channels.

The primary assay described is the thallium flux assay, a fluorescence-based method that is well-suited for HTS of potassium channel modulators.[4][5] Thallium ions (Tl+) can permeate potassium channels and are used as a surrogate for K+. Upon entering the cell, Tl+ binds to a fluorescent indicator dye, leading to an increase in fluorescence intensity that is proportional to channel activity.[6] This allows for the rapid and sensitive measurement of ion channel inhibition by test compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Kir channel function and the workflow for the high-throughput screening of this compound analogs.

Kir_Channel_Signaling Kir Channel Signaling Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response K_out K+ (out) Kir_channel Kir Channel K_out->Kir_channel Influx K_in K+ (in) Membrane_Potential Membrane Hyperpolarization K_in->Membrane_Potential Leads to Kir_channel->K_in VU625_analog This compound Analog VU625_analog->Kir_channel Inhibition

Caption: Mechanism of Kir channel inhibition by this compound analogs.

HTS_Workflow High-Throughput Screening Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis arrow arrow Cell_Plating Plate HEK293 cells expressing Kir channel Dye_Loading Load cells with thallium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add this compound analogs (test compounds) Dye_Loading->Compound_Addition Thallium_Stimulation Add thallium stimulus solution Compound_Addition->Thallium_Stimulation Fluorescence_Reading Measure fluorescence intensity (kinetic read) Thallium_Stimulation->Fluorescence_Reading Data_Normalization Normalize fluorescence data Fluorescence_Reading->Data_Normalization IC50_Calculation Calculate IC50 values Data_Normalization->IC50_Calculation Hit_Identification Identify potent and selective inhibitors IC50_Calculation->Hit_Identification

Caption: Experimental workflow for HTS of this compound analogs.

Data Presentation

The following table summarizes the inhibitory activity of various VU-compounds against different mosquito and mammalian Kir channels. This data is essential for determining the potency and selectivity of the analogs.

CompoundTarget ChannelIC50 (nM)Assay TypeCell LineReference
This compound AeKir196.8Patch ClampHEK293[3]
VU590 AeKir1<100Thallium FluxHEK293[5][7]
VU590 AeKir2BNo effectThallium FluxHEK293[5][7]
VU573 AeKir1~10,000Thallium FluxHEK293[5][7]
VU573 AeKir2BAgonist effectThallium FluxHEK293[5][7]
VU608 AeKir1Weak blockThallium FluxHEK293[5][7]

Experimental Protocols

High-Throughput Thallium Flux Assay for Kir Channel Inhibitors

This protocol is adapted from established methods for screening inhibitors of Kir channels.[4][8]

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the Kir channel of interest (e.g., AeKir1).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Thallium-sensitive dye: FluxOR™ Thallium Detection Kit (Thermo Fisher Scientific) or similar.

  • Compound Plates: 384-well polypropylene (B1209903) plates for serial dilution of test compounds.

  • Assay Buffer (HBSS): Hank's Balanced Salt Solution with Ca2+ & Mg2+.

  • Stimulus Buffer: Assay buffer containing thallium sulfate.

  • Probenecid (optional): To prevent dye leakage from cells.

  • Liquid Handling System: Automated liquid handler for plate washing and reagent addition.

  • Kinetic Plate Reader: A fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

2. Cell Plating:

  • Culture HEK293 cells expressing the target Kir channel to ~80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Adjust the cell density to plate 20,000 cells per well in 20 µL of culture medium into the 384-well assay plates.[4]

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

3. Dye Loading:

  • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

  • Remove the culture medium from the cell plates.

  • Add 20 µL of the dye loading solution to each well.

  • Incubate the plates in the dark at room temperature for 60 minutes.[4]

4. Compound Addition:

  • During the dye loading incubation, prepare serial dilutions of the this compound analogs in Assay Buffer in the compound plates.

  • After dye loading, wash the cells with Assay Buffer to remove excess dye.

  • Add the diluted compounds to the cell plates. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubate the plates with the compounds for 20 minutes at room temperature.[4]

5. Thallium Flux Measurement:

  • Place the cell plate and the thallium stimulus plate into the kinetic plate reader.

  • Establish a baseline fluorescence reading for approximately 2 minutes.

  • The instrument's integrated pipettor will then add 10 µL of the thallium stimulus solution to each well.

  • Continue to record the fluorescence intensity at 1 Hz for a total of 4-5 minutes.[4]

6. Data Analysis:

  • Normalize the kinetic fluorescence data to the baseline reading for each well.

  • Determine the rate of thallium influx by calculating the initial slope of the fluorescence increase after the addition of the stimulus.

  • Plot the percent inhibition against the compound concentration to generate dose-response curves.

  • Calculate the IC50 values for each this compound analog using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).

Conclusion

The thallium flux assay is a robust and reliable high-throughput method for screening large libraries of compounds, such as this compound analogs, for their inhibitory activity against Kir channels. The detailed protocol and data presentation guidelines provided in this document are intended to assist researchers in the development of novel and selective Kir channel inhibitors for applications in insecticide development and other therapeutic areas. Careful optimization of assay parameters and rigorous data analysis are crucial for the successful identification of promising lead compounds.

References

Application Notes and Protocols: Patch-Clamp Electrophysiology for a Kir Channel Inhibitor (VU625) on HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the functional characterization of inward rectifier potassium (Kir) channels heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells using whole-cell patch-clamp electrophysiology. The protocol outlines the procedures for cell culture, transient transfection, preparation of recording solutions, and the electrophysiological recording of Kir channel currents. As a representative example, this guide details the inhibition of a Kir channel by a small molecule inhibitor, conceptually framed around VU625, a known potent inhibitor of the Aedes aegypti Kir1 (AeKir1) channel[1][2][3]. The methodologies provided herein are broadly applicable for screening and characterizing novel modulators of mammalian Kir channels.

Introduction

Inward rectifier potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis in various tissues, including the nervous system, heart, and kidneys[4][5]. Their dysfunction is implicated in numerous diseases, making them attractive therapeutic targets[6][7][8]. The HEK293 cell line is a widely used expression system for studying recombinant ion channels due to its high transfection efficiency and low endogenous channel expression[9][10].

This protocol describes the use of whole-cell patch-clamp electrophysiology, the gold-standard technique for ion channel research, to measure the activity of Kir channels expressed in HEK293 cells and to assess their modulation by pharmacological agents[11][12]. The specific parameters and solutions provided are based on established protocols for recording heteromeric Kir4.1/Kir5.1 channels, which serve as a representative model for many Kir channel subtypes[4][13].

Signaling Pathway and Experimental Workflow

The experimental design involves expressing the target Kir channel in HEK293 cells, which then integrate into the plasma membrane. In the whole-cell patch-clamp configuration, the flow of potassium ions (K+) through the channel can be measured as an electrical current. An inhibitor, such as this compound, physically blocks the channel pore, preventing K+ efflux and reducing the measured current.

Kir_Inhibition_Pathway cluster_membrane Cell Membrane Kir_Channel Kir Channel Intracellular Extracellular K_out K+ (out) Kir_Channel:p_out->K_out Blocked_Channel Blocked Kir Channel K_in K+ (in) K_in->Kir_Channel:p_in K+ Efflux K_in->Blocked_Channel K+ Flow Blocked This compound This compound (Inhibitor) This compound->Kir_Channel Binding

Caption: Mechanism of Kir channel inhibition by a small molecule blocker.

The overall experimental process follows a sequential workflow, from preparing the cells to analyzing the final electrophysiological data. This ensures reproducibility and high-quality data acquisition.

Ephys_Workflow cluster_prep Cell Preparation (24-48 hours) cluster_ephys Electrophysiology (Recording Day) cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfect Transient Transfection (e.g., Kir4.1/Kir5.1 cDNA) Culture->Transfect Plate Plate on Coverslips Transfect->Plate Prepare_Solutions Prepare Intra- & Extracellular Solutions Plate->Prepare_Solutions Patch Obtain Gigaohm Seal & Establish Whole-Cell Prepare_Solutions->Patch Pull_Pipette Pull & Polish Pipette (3-5 MΩ) Pull_Pipette->Patch Record Record Baseline Kir Currents (Voltage-Step Protocol) Patch->Record Apply_this compound Apply this compound via Perfusion Record->Apply_this compound Record_Inhibition Record Inhibited Currents Apply_this compound->Record_Inhibition Analyze Analyze Current Traces (I-V Curve, % Inhibition) Record_Inhibition->Analyze Stats Statistical Analysis & Plot Data

Caption: Experimental workflow for patch-clamp analysis of Kir channel inhibitors.

Materials and Reagents

Cell Culture and Transfection
ItemSpecifications
Cell LineHEK293 Cells
Culture MediumDMEM supplemented with 10% FBS, 1% Pen-Strep
Transfection ReagentLipofectamine 2000 or similar
PlasmidscDNA for target Kir channel(s) (e.g., Kir4.1, Kir5.1)
cDNA for a fluorescent marker (e.g., eGFP)
Culture Dishes35 mm dishes containing sterile glass coverslips
Electrophysiology Solutions

The following tables detail the composition of the intracellular (pipette) and extracellular (bath) solutions for whole-cell recordings of Kir4.1/Kir5.1 channels[4][11].

Table 1: Intracellular (Pipette) Solution

Component Concentration (mM) Purpose
KCl 135 Primary charge carrier (K+)
MgCl₂ 2 Blocks ATP-sensitive K+ channels
EGTA 1 Chelates free Ca²⁺
HEPES 10 pH Buffer
Na₂ATP 2 Cellular energy source
pH 7.2 (with KOH) Physiological intracellular pH

| Osmolarity | ~275 mOsm/kg | Isotonic with cytoplasm |

Table 2: Extracellular (Bath) Solution

Component Concentration (mM) Purpose
NaCl 135 Main extracellular salt
KCl 5 Establishes K+ gradient
CaCl₂ 2 Required for various cell functions
MgCl₂ 1 Divalent cation
Glucose 5 Energy source
HEPES 10 pH Buffer
pH 7.4 (with NaOH) Physiological extracellular pH

| Osmolarity | ~290 mOsm/kg | Isotonic with external environment |

Table 3: Compound Stock Solution

Component Concentration Solvent

| this compound | 10-100 mM | DMSO |

Experimental Protocol

Cell Culture and Transfection (24-48h Pre-Recording)
  • Culture: Maintain HEK293 cells in DMEM at 37°C and 5% CO₂. Passage cells every 2-3 days when they reach 80-90% confluency.

  • Plating: One day before transfection, plate cells onto glass coverslips in 35 mm dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect cells with plasmids encoding the Kir channel subunits (e.g., 0.5 µg Kir4.1 + 0.5 µg Kir5.1) and a fluorescent marker (0.1 µg eGFP) using a suitable transfection reagent according to the manufacturer's protocol. The fluorescent marker helps identify successfully transfected cells for patching.

  • Incubation: Return cells to the incubator for 24-48 hours to allow for channel expression before performing electrophysiological recordings[4].

Electrophysiology Recording
  • Solution Preparation: Prepare fresh intracellular and extracellular solutions on the day of recording. Filter the intracellular solution before use. Prepare serial dilutions of the this compound stock solution in the external bath solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips to a final resistance of 3-5 MΩ when filled with the intracellular solution[11][14].

  • Whole-Cell Configuration:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external bath solution.

    • Identify a transfected cell (e.g., GFP-positive) that is healthy and isolated.

    • Approach the cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to allow for seal formation.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal.

    • Apply a brief, strong pulse of suction to rupture the cell membrane and establish the whole-cell configuration[12].

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode and set the holding potential to -75 mV[11].

    • Allow the cell to stabilize for 3-5 minutes, allowing the pipette solution to equilibrate with the cytosol.

    • Record baseline Kir currents using a voltage-step protocol. A typical protocol involves stepping the membrane potential from -120 mV to +120 mV in 10 or 20 mV increments for 250-500 ms (B15284909) from the holding potential[4][11]. This will generate a current-voltage (I-V) relationship characteristic of the expressed Kir channel.

    • After recording a stable baseline, perfuse the bath with the external solution containing this compound at the desired concentration.

    • Once the current reaches a new steady state (typically 2-5 minutes), repeat the voltage-step protocol to record the inhibited currents.

    • Perform a washout by perfusing with the control external solution to check for reversibility of the block.

Data Analysis
  • Measure the peak or steady-state current amplitude at each voltage step for both baseline and post-drug application conditions.

  • Construct I-V curves by plotting current amplitude against the corresponding test potential.

  • Calculate the percentage of current inhibition at a specific voltage (e.g., -120 mV) using the formula: % Inhibition = (1 - (I_this compound / I_Baseline)) * 100.

  • If multiple concentrations are tested, plot the percent inhibition against the drug concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Expected Results

HEK293 cells successfully transfected with Kir channels will exhibit a hyperpolarized resting membrane potential (typically more negative than -70 mV) compared to untransfected cells[11]. Under voltage clamp, the application of a voltage-step protocol will elicit characteristic inwardly rectifying potassium currents, with large inward currents at potentials negative to the K+ reversal potential and smaller outward currents at positive potentials. Upon application of an effective inhibitor like this compound, a concentration-dependent reduction in both inward and outward currents is expected, with a reported IC₅₀ of 96.8 nM for this compound on AeKir1 channels[2][15].

References

Application Notes and Protocols: Investigating the Effects of VU625 on Kir Channels Using Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis across various tissues, including the brain, heart, and kidneys.[1] Their dysfunction is implicated in a range of diseases, making them attractive targets for therapeutic drug development.[2][3] The Xenopus laevis oocyte is a robust and widely used heterologous expression system for the functional characterization of ion channels.[4][5][6] Its large size facilitates the injection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal platform to study the effects of novel compounds on specific Kir channel subtypes.[4]

This document provides a detailed guide for utilizing the Xenopus oocyte expression system to investigate the effects of VU625, a known inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), on various Kir channels.[7] While this compound is primarily explored as an insecticide, the methodologies outlined here are broadly applicable for characterizing the selectivity and mechanism of action of any compound targeting Kir channels.

Key Concepts of Kir Channels and Xenopus Oocyte Expression

Kir channels are a family of potassium channels that allow potassium ions to flow more readily into the cell than out, a property known as inward rectification.[1] This is crucial for setting the resting membrane potential and controlling cellular excitability.[1] The Xenopus oocyte system allows for the expression of specific Kir channel subunits by injecting their corresponding cRNA.[4][5] This enables the study of homogenous populations of channels in isolation from other cellular components that might confound results in native cells.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables present hypothetical data illustrating how to summarize the quantitative effects of a compound like this compound on different Kir channel subtypes expressed in Xenopus oocytes. These values are for illustrative purposes and should be determined experimentally.

Table 1: Dose-Response Relationship of this compound on Various Kir Channels

Kir Channel SubtypeIC50 (µM)Hill CoefficientMaximum Inhibition (%)
Kir1.1 (ROMK)15.2 ± 1.81.1 ± 0.195 ± 3
Kir2.15.8 ± 0.71.3 ± 0.298 ± 2
Kir4.1> 100N/A< 10
Kir4.1/Kir5.125.6 ± 3.11.0 ± 0.192 ± 4
AeKir10.097 ± 0.011.5 ± 0.299 ± 1

IC50 values represent the concentration of this compound required to inhibit 50% of the channel current. The Hill coefficient provides an indication of the steepness of the dose-response curve. Maximum inhibition indicates the percentage of current blocked at a saturating concentration of the compound.

Table 2: Voltage-Dependence of this compound Inhibition on Kir2.1

Membrane Potential (mV)% Inhibition (at 5 µM this compound)
-12065 ± 5
-10062 ± 6
-8058 ± 4
-6055 ± 5
-4051 ± 7

This table illustrates how the inhibitory effect of this compound might vary at different membrane potentials, providing insights into the mechanism of channel block.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection
  • Oocyte Harvesting: Surgically remove a lobe of the ovary from a female Xenopus laevis frog anesthetized in 0.15% tricaine.

  • Defolliculation: Incubate the ovarian lobe in a solution of collagenase type I (2 mg/mL) in a calcium-free OR-2 solution for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually select healthy stage V-VI oocytes with a uniform dark animal pole and a light vegetal pole.

  • cRNA Preparation: Linearize the plasmid DNA containing the Kir channel of interest and use an in vitro transcription kit to synthesize capped cRNA.

  • cRNA Injection: Inject each oocyte with 50 nL of cRNA solution (at a concentration of 0.1-1 µg/µL) into the cytoplasm using a microinjection pipette.

  • Incubation: Incubate the injected oocytes at 18°C in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) for 2-7 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

    • High Potassium Solution: To increase the magnitude of inward currents, a solution with a higher potassium concentration (e.g., 20 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) can be used.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-5 MΩ and fill with 3 M KCl.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Protocol: Clamp the oocyte membrane potential at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -140 mV to +40 mV in 20 mV increments) to elicit Kir channel currents.

  • Compound Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the recording solution. Perfuse the oocyte with the this compound-containing solution until a steady-state effect is observed.

  • Data Acquisition and Analysis: Record the currents using a suitable amplifier and digitizer. Analyze the data to determine the percentage of current inhibition at each this compound concentration and construct dose-response curves.

Visualizations

Signaling Pathway and Experimental Workflow

Experimental_Workflow Experimental Workflow: this compound Effects on Kir Channels in Xenopus Oocytes cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis oocyte Xenopus Oocyte injected_oocyte cRNA-injected Oocyte oocyte->injected_oocyte Microinjection cRNA Kir Channel cRNA cRNA->injected_oocyte tevc Two-Electrode Voltage-Clamp (TEVC) injected_oocyte->tevc 2-7 days incubation This compound This compound Application tevc->this compound current_recording Current Recording This compound->current_recording dose_response Dose-Response Curve current_recording->dose_response voltage_dependence Voltage-Dependence Analysis current_recording->voltage_dependence ic50 IC50 Determination dose_response->ic50

Caption: Workflow for studying this compound effects on Kir channels.

Logical Relationship of Experimental Components

Logical_Relationship Logical Relationship of Experimental Components compound Compound (this compound) target Kir Channel compound->target acts on system Xenopus Oocyte target->system expressed in technique TEVC system->technique studied by readout Ion Current technique->readout measures analysis Pharmacological Parameters (IC50, Voltage-Dependence) readout->analysis yields

Caption: Interrelation of key experimental elements.

Conclusion

The Xenopus oocyte expression system provides a powerful and versatile platform for the detailed pharmacological characterization of compounds targeting Kir channels. The protocols and data presentation formats outlined in this document offer a comprehensive framework for researchers to investigate the effects of this compound and other novel modulators on specific Kir channel subtypes. This approach enables the determination of key pharmacological parameters such as potency, selectivity, and mechanism of action, which are critical for advancing drug discovery and development efforts in this area.

References

Application Notes and Protocols for In Vivo Administration of VU625 in Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of VU625, a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). The information is intended to guide researchers in studying the physiological effects and insecticidal potential of this compound in adult Aedes aegypti mosquitoes.

Introduction

This compound has been identified as a highly potent and selective inhibitor of the AeKir1 channel, with an IC50 of 96.8 nM.[1][2] Inward rectifier potassium channels are crucial for various physiological processes in mosquitoes, including renal function, and their inhibition can lead to severe physiological disruption and mortality.[3][4][5][6] This makes AeKir1 an attractive target for the development of novel insecticides. These protocols are based on established in vivo administration methods for similar Kir channel inhibitors in Aedes aegypti.

Data Presentation

Table 1: In Vitro Potency of Kir Channel Inhibitors against Aedes aegypti AeKir1
CompoundIC50 (nM)Target ChannelReference
This compound 96.8AeKir1[1]
VU590>10,000 (weak block)AeKir1[3][4]
VU041~1,700AeKir1[7]
Table 2: In Vivo Effects of Kir Channel Inhibitors in Adult Female Aedes aegypti
CompoundAdministration MethodDosageObserved EffectsTime to EffectReference
VU590Hemolymph Injection1.9 nmolInhibition of urine excretion, mortality24 hours[3][4]
VU041Topical ApplicationNot specifiedIncapacitation, mortalityNot specified[7][8]

Signaling Pathway and Experimental Workflows

Signaling Pathway of AeKir1 Inhibition

cluster_hemolymph Hemolymph cluster_malpighian_tubule_cell Malpighian Tubule Principal Cell cluster_physiological_effect Physiological Effect This compound This compound AeKir1 AeKir1 Channel This compound->AeKir1 Inhibits K_ion K+ Ion AeKir1->K_ion Blocks K+ influx H2O H2O K_ion->H2O Disrupts osmotic gradient Lumen Tubule Lumen H2O->Lumen Reduces water transport Renal_Failure Renal Failure Lumen->Renal_Failure Leads to Mortality Mortality Renal_Failure->Mortality

Caption: Inhibition of the AeKir1 channel by this compound disrupts potassium ion transport, leading to renal failure and mortality.

Experimental Workflow for In Vivo Administration

cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis Rearing Mosquito Rearing (Aedes aegypti) Injection Hemolymph Injection Rearing->Injection Topical Topical Application Rearing->Topical VU625_Prep This compound Solution Preparation VU625_Prep->Injection VU625_Prep->Topical Mortality_Assay Mortality Assessment Injection->Mortality_Assay Physiological_Assay Physiological Assays (e.g., Excretion Assay) Injection->Physiological_Assay Topical->Mortality_Assay Behavioral_Assay Behavioral Observation Topical->Behavioral_Assay Data_Analysis Statistical Analysis (e.g., LD50, survival curves) Mortality_Assay->Data_Analysis Physiological_Assay->Data_Analysis Behavioral_Assay->Data_Analysis

Caption: A generalized workflow for the in vivo administration and subsequent assessment of this compound in Aedes aegypti.

Experimental Protocols

Mosquito Rearing
  • Species: Aedes aegypti (e.g., Liverpool strain).

  • Rearing Conditions: Maintain larvae at 27°C and 80% relative humidity with a 12:12 hour light:dark cycle.

  • Larval Diet: Feed larvae a diet of fish food (e.g., Tetramin).

  • Adult Maintenance: Provide adult mosquitoes with a 10% sucrose (B13894) solution ad libitum. For egg production, provide a blood meal (e.g., defibrinated sheep blood) via a membrane feeding system.

Preparation of this compound Solution
  • Solvent: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: For injections, dilute the stock solution in an appropriate saline buffer (e.g., mosquito saline) to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the mosquitoes (typically <1%). For topical application, acetone (B3395972) is a commonly used solvent.

In Vivo Administration Methods

Two primary methods for in vivo administration of Kir channel inhibitors in adult mosquitoes have been established: hemolymph injection and topical application.

This method allows for the direct delivery of a precise dose of the compound into the mosquito's circulatory system.

  • Mosquito Preparation: Cold-anesthetize 3-7 day old non-blood-fed female mosquitoes on ice.

  • Injection Apparatus: Use a microinjector equipped with a fine glass capillary needle.

  • Injection Procedure:

    • Place the anesthetized mosquito on a chilled plate under a dissecting microscope.

    • Carefully insert the needle into the thoracic anepisternal cleft.

    • Inject a small volume (e.g., 69 nL) of the this compound solution into the hemolymph.

    • Inject a control group with the vehicle (saline with the same concentration of DMSO).

  • Post-Injection Care: Transfer the injected mosquitoes to a recovery cage with access to 10% sucrose solution and maintain them under standard rearing conditions.

  • Assessment: Monitor mortality at regular intervals (e.g., 1, 6, 12, 24 hours) post-injection. Physiological assays, such as urine excretion assays, can also be performed.

This method mimics contact with a treated surface and is a common method for evaluating insecticide efficacy.

  • Mosquito Preparation: Cold-anesthetize 3-5 day old non-blood-fed female mosquitoes on ice.

  • Application Apparatus: Use a microapplicator to deliver a precise volume of the compound.

  • Application Procedure:

    • Place the anesthetized mosquito on a chilled surface.

    • Apply a small droplet (e.g., 0.5 µL) of the this compound solution in acetone to the dorsal thorax of each mosquito.

    • Treat a control group with the solvent (acetone) only.

  • Post-Application Care: Place the treated mosquitoes in a recovery cup with a mesh lid and provide access to a 10% sucrose solution.

  • Assessment: Observe and record knockdown (incapacitation) and mortality at various time points (e.g., 1, 6, 12, 24 hours) after application.

Assessment of Effects

Mortality and Knockdown
  • Mortality: Record the number of dead mosquitoes at each time point. Mosquitoes are considered dead if they are immobile and do not respond to gentle prodding.

  • Knockdown: Record the number of mosquitoes that are unable to stand or fly in a coordinated manner.

Physiological Assays
  • Excretion Assay: To assess the impact on renal function, the rate of urine excretion can be measured following a fluid load, as detailed in Rouhier et al. (2014).[3][4]

Data Analysis
  • Calculate percentage mortality and knockdown for each treatment group, correcting for control mortality using Abbott's formula if necessary.

  • Determine the median lethal dose (LD50) or median lethal concentration (LC50) using probit analysis.

  • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Conclusion

The in vivo administration of this compound to Aedes aegypti provides a powerful approach to validate the AeKir1 channel as a novel insecticide target and to characterize the insecticidal properties of this compound. The protocols outlined above, based on established methodologies for similar Kir channel inhibitors, offer a robust framework for conducting these critical experiments. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the development of new and effective vector control strategies.

References

Application Notes and Protocols: Co-injection of VU625 with Probenecid to Increase Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

VU625 is a selective and potent inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), with an IC50 of 96.8 nM, and is under investigation as a mosquitocide.[1][2][3][4] Probenecid (B1678239) is a well-characterized inhibitor of organic anion transporters (OATs), primarily OAT1 and OAT3, which are responsible for the renal secretion of a wide range of endogenous and xenobiotic compounds.[5] By inhibiting these transporters, probenecid can decrease the renal clearance of co-administered drugs that are OAT substrates, thereby increasing their plasma concentrations and potentially their efficacy.

This document provides a hypothetical framework and detailed protocols for investigating the co-administration of this compound with probenecid. The central hypothesis is that this compound is a substrate for organic anion transporters, and therefore, co-administration with probenecid will increase the systemic exposure of this compound. These protocols are intended for research purposes to first validate this hypothesis in vitro and then to evaluate the pharmacokinetic interaction in a murine model.

Rationale for Co-administration

The chemical structure of this compound (C19H22N2O4S) suggests that it may be a substrate for organic anion transporters. Should this be the case, its rapid renal clearance via OATs could limit its systemic exposure and, consequently, its efficacy in non-target organisms or in in vivo research models. Probenecid, by blocking OAT-mediated secretion, presents a potential strategy to enhance the pharmacokinetic profile of this compound.

Experimental Objectives

  • To determine if this compound is a substrate of human organic anion transporters (OAT1 and OAT3) in vitro.

  • To quantify the effect of probenecid co-administration on the pharmacokinetic profile of this compound in a murine model.

In Vitro Characterization: OAT Substrate Assessment

Experimental Protocol: In Vitro OAT Substrate Assay

This protocol describes the use of human embryonic kidney 293 (HEK293) cells stably expressing human OAT1 (hOAT1) or hOAT3 transporters to assess whether this compound is a substrate.

Materials:

  • HEK293 cells stably transfected with hOAT1 (or control vector)

  • HEK293 cells stably transfected with hOAT3 (or control vector)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • This compound

  • Probenecid

  • p-Aminohippurate (PAH) - known OAT1 substrate

  • Estrone-3-sulfate (E3S) - known OAT3 substrate

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS system for this compound quantification

Procedure:

  • Cell Culture:

    • Culture hOAT1-HEK293, hOAT3-HEK293, and vector-control HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

    • Plate cells in 24-well plates and grow to >90% confluency.

  • Uptake Assay:

    • Wash cells twice with pre-warmed HBSS.

    • Prepare uptake solutions in HBSS containing a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • For inhibition studies, prepare uptake solutions with 10 µM this compound and a known OAT inhibitor (e.g., 100 µM probenecid).

    • As positive controls, use known OAT substrates (10 µM PAH for hOAT1, 10 µM E3S for hOAT3).

    • Add 200 µL of the uptake solution to each well and incubate for a predetermined time (e.g., 5 minutes) at 37°C.

    • Stop the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).

  • Quantification:

    • Determine the protein concentration in each well using a BCA protein assay.

    • Quantify the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the uptake rate as pmol of this compound per mg of protein per minute.

    • Compare the uptake rate in transporter-expressing cells to that in vector-control cells. A significantly higher uptake in the transporter-expressing cells indicates that this compound is a substrate.

    • Calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the concentration-dependent uptake data.

Expected Outcomes and Data Presentation

The quantitative data from the in vitro experiments should be summarized as follows:

Table 1: In Vitro Uptake of this compound in hOAT1 and hOAT3 Expressing Cells

Cell LineCompound (Concentration)Uptake Rate (pmol/mg protein/min) ± SDFold Increase over Control
Vector-ControlThis compound (10 µM)[Insert Data]1.0
hOAT1-HEK293This compound (10 µM)[Insert Data][Calculate]
hOAT3-HEK293This compound (10 µM)[Insert Data][Calculate]
hOAT1-HEK293This compound (10 µM) + Probenecid (100 µM)[Insert Data][Calculate]
hOAT3-HEK293This compound (10 µM) + Probenecid (100 µM)[Insert Data][Calculate]

Table 2: Kinetic Parameters for this compound Uptake by hOAT1 and hOAT3

TransporterKm (µM) ± SEVmax (pmol/mg protein/min) ± SE
hOAT1[Insert Data][Insert Data]
hOAT3[Insert Data][Insert Data]

In Vivo Pharmacokinetic Study

Experimental Protocol: Murine Pharmacokinetic Study

This protocol outlines a study in mice to determine the effect of probenecid on the pharmacokinetics of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Probenecid

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Vehicle for probenecid (e.g., 0.5% methylcellulose (B11928114) in water)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for this compound quantification

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week under standard laboratory conditions.

    • Randomly assign mice to two groups (n=5 per group):

      • Group 1: this compound alone

      • Group 2: this compound + Probenecid

  • Dosing:

    • Administer probenecid (e.g., 200 mg/kg) or its vehicle to the respective groups via oral gavage 30 minutes prior to this compound administration.[6]

    • Administer this compound (e.g., 10 mg/kg) to all mice via intraperitoneal (IP) injection.

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-VU625 administration.

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for each group using non-compartmental analysis:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Expected Outcomes and Data Presentation

The pharmacokinetic data should be presented in a clear, tabular format.

Table 3: Pharmacokinetic Parameters of this compound with and without Probenecid Co-administration in Mice

ParameterThis compound Alone (Mean ± SD)This compound + Probenecid (Mean ± SD)% Changep-value
Cmax (ng/mL)[Insert Data][Insert Data][Calculate][Calculate]
Tmax (h)[Insert Data][Insert Data]N/A[Calculate]
AUC0-t (ngh/mL)[Insert Data][Insert Data][Calculate][Calculate]
AUC0-inf (ngh/mL)[Insert Data][Insert Data][Calculate][Calculate]
t1/2 (h)[Insert Data][Insert Data][Calculate][Calculate]
CL (L/h/kg)[Insert Data][Insert Data][Calculate][Calculate]
Vd (L/kg)[Insert Data][Insert Data][Calculate][Calculate]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_urine Urine VU625_blood This compound OAT OAT1/3 VU625_blood->OAT Uptake Probenecid_blood Probenecid Probenecid_blood->OAT Inhibition VU625_urine This compound OAT->VU625_urine Secretion

Caption: Proposed mechanism of probenecid action on this compound renal clearance.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics start_vitro HEK293 cells expressing hOAT1 or hOAT3 assay This compound Uptake Assay (± Probenecid) start_vitro->assay analysis_vitro LC-MS/MS Quantification & Kinetic Analysis assay->analysis_vitro result_vitro Is this compound an OAT substrate? analysis_vitro->result_vitro start_vivo C57BL/6 Mice result_vitro->start_vivo If Yes dosing Administer this compound (± Probenecid) start_vivo->dosing sampling Serial Blood Sampling dosing->sampling analysis_vivo LC-MS/MS Quantification of Plasma this compound sampling->analysis_vivo pk_analysis Pharmacokinetic Analysis analysis_vivo->pk_analysis result_vivo Effect of Probenecid on This compound PK Profile pk_analysis->result_vivo

Caption: Workflow for evaluating this compound as an OAT substrate and its interaction with probenecid.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive approach to investigating the potential for probenecid to enhance the efficacy of this compound by modulating its pharmacokinetics. Successful demonstration of this compound as an OAT substrate and a significant alteration of its in vivo pharmacokinetic profile by probenecid would support the co-administration strategy in relevant research models. These studies are essential for optimizing the potential applications of this compound in various experimental settings.

References

Application Notes and Protocols for Evaluating the Bioavailability of VU625 in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU625 is a potent and selective inhibitor of inwardly rectifying potassium (Kir) channels in insects, making it a promising candidate for the development of novel insecticides.[1][2] The disruption of Kir channel function in critical tissues, such as the Malpighian tubules and salivary glands, leads to impaired ion and water balance, ultimately resulting in insect mortality.[1][2][3] To effectively evaluate the potential of this compound as a viable insect control agent, it is crucial to understand its bioavailability in target insect species.

These application notes provide a comprehensive overview of the methods and protocols for assessing the bioavailability of this compound in insects, with a particular focus on mosquitoes (Aedes aegypti) as a model organism. The following sections detail experimental workflows, from initial toxicity screening to in-depth pharmacokinetic analysis, and provide templates for data presentation.

Mode of Action of this compound: Inhibition of Kir Channels

This compound exerts its insecticidal effect by targeting and blocking inwardly rectifying potassium (Kir) channels. These channels are crucial for maintaining potassium homeostasis and are involved in various physiological processes in insects, including fluid secretion and neuronal excitability.[1][4][5]

The inhibition of Kir channels by this compound in the Malpighian tubules disrupts the primary secretion of potassium and fluid, leading to a failure in osmoregulation.[3] Similarly, blockage of Kir channels in the salivary glands can interfere with feeding processes.[1][4] The overall physiological disruption caused by this compound ultimately leads to the death of the insect.

This compound This compound Kir_Channel Insect Kir Channel (e.g., in Malpighian Tubules) This compound->Kir_Channel Inhibits K_Ion_Flow Inward K+ Ion Flow Kir_Channel->K_Ion_Flow Mediates Disruption Disruption of Ion & Fluid Homeostasis K_Ion_Flow->Disruption Leads to Mortality Insect Mortality Disruption->Mortality Results in cluster_0 Tier 1: Toxicity & Dose-Response cluster_1 Tier 2: Pharmacokinetics (PK) A Larval Bioassay B Adult Topical Bioassay C Adult Feeding Bioassay (e.g., CDC Bottle Bioassay) D Compound Administration (Oral or Topical) C->D Inform PK Dosing E Sample Collection (Whole Body, Hemolymph, Tissues) D->E F Sample Preparation (Homogenization & Extraction) E->F G Quantification by LC-MS/MS F->G H PK Modeling & Analysis G->H

References

Application Notes and Protocols for Testing VU625 Against Insecticide-Resistant Mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of insecticide resistance in mosquito populations, the primary vectors for devastating diseases like malaria, dengue, and Zika, necessitates the development of novel vector control agents with new mechanisms of action. Traditional insecticides primarily target the nervous system of insects. However, widespread resistance has emerged through two primary mechanisms: metabolic resistance, where insects overproduce enzymes like cytochrome P450s, glutathione (B108866) S-transferases, and esterases to detoxify the insecticide, and target-site resistance, involving genetic mutations in the target proteins that reduce their sensitivity to the insecticide.[1][2][3][4][5]

A promising new avenue for insecticide development is the targeting of inward rectifier potassium (Kir) channels. These channels are crucial for maintaining ion and water balance in insects, particularly in the Malpighian tubules, which are the primary excretory and osmoregulatory organs.[6] Disruption of Kir channel function can lead to a loss of ion homeostasis, paralysis, and ultimately, death.

VU625 has been identified as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[7] Its novel mechanism of action makes it a strong candidate for a new class of insecticides that could be effective against mosquito populations resistant to conventional insecticides. These application notes provide a detailed experimental framework for evaluating the efficacy of this compound against insecticide-resistant mosquitoes.

Signaling Pathway of Mosquito Kir Channels and the Action of this compound

Inward rectifier potassium (Kir) channels in the Malpighian tubules of mosquitoes play a critical role in excretion. They facilitate the secretion of potassium ions from the hemolymph into the tubule lumen, which in turn drives the movement of water and waste products. This process is essential for maintaining the mosquito's internal environment.

This compound acts by blocking these Kir channels. This inhibition prevents the secretion of potassium, disrupting the electrochemical gradient necessary for fluid and solute transport. The resulting buildup of toxins and loss of ion and water balance is lethal to the mosquito. This mechanism is distinct from that of neurotoxic insecticides and is therefore unlikely to be affected by existing resistance mechanisms.

Kir_Pathway cluster_hemolymph Hemolymph (Mosquito Blood) cluster_cell Malpighian Tubule Epithelial Cell cluster_lumen Tubule Lumen (Urine) K_hemolymph K+ ions NaK_ATPase Na+/K+ ATPase K_hemolymph->NaK_ATPase uptake Kir_channel Kir Channel (AeKir1) K_lumen K+ Secretion Kir_channel->K_lumen Disruption Disruption of Ion Gradient & Water Transport Kir_channel->Disruption K_cell High [K+] NaK_ATPase->K_cell K_cell->Kir_channel efflux H2O_lumen Water and Waste (Urine Formation) K_lumen->H2O_lumen drives This compound This compound This compound->Kir_channel Inhibition Mortality Mosquito Mortality Disruption->Mortality

Caption: Mechanism of this compound action on mosquito Malpighian tubule Kir channels.

Experimental Workflow

The following workflow outlines the key stages for assessing the efficacy of this compound against insecticide-resistant mosquitoes. This process involves establishing baseline susceptibility to conventional insecticides, determining the intrinsic toxicity of this compound, and evaluating its potential to overcome existing resistance.

Experimental_Workflow cluster_setup 1. Mosquito Rearing & Characterization cluster_testing 2. This compound Toxicity Assessment cluster_potentiation 3. Potentiation/Synergism Assay (Optional) cluster_analysis 4. Data Analysis & Interpretation rearing Rear Insecticide-Susceptible & Resistant Strains characterization Confirm Resistance Profile (e.g., CDC Bottle Bioassay) rearing->characterization dose_response Dose-Response Bioassays with this compound characterization->dose_response lc50_determination Determine LC50 & LC95 of this compound for each strain dose_response->lc50_determination sublethal_exposure Expose Resistant Strain to Sub-lethal Dose of this compound lc50_determination->sublethal_exposure data_analysis Statistical Analysis of Mortality Data lc50_determination->data_analysis re_challenge Re-challenge with Conventional Insecticide sublethal_exposure->re_challenge synergism_analysis Analyze for Increased Susceptibility re_challenge->synergism_analysis synergism_analysis->data_analysis interpretation Compare this compound Efficacy Across Strains data_analysis->interpretation conclusion Draw Conclusions on this compound as a Resistance-Breaking Agent interpretation->conclusion

Caption: Overall experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Rearing and Maintenance of Mosquito Strains
  • Mosquito Strains:

    • Obtain and maintain a well-characterized insecticide-susceptible laboratory strain (e.g., Aedes aegypti Liverpool strain, Anopheles gambiae G3).

    • Obtain and maintain a well-characterized insecticide-resistant strain of the same species.

  • Rearing Conditions:

    • Maintain mosquito colonies at 27°C ± 2°C and 75% ± 10% relative humidity with a 12:12 hour light:dark cycle.

    • Provide larvae with a standard diet (e.g., fish food flakes).

    • Provide adult mosquitoes with a 10% sucrose (B13894) solution ad libitum.

    • For egg production, provide adult females with a blood meal (e.g., defibrinated animal blood using a membrane feeding system).

Protocol 2: CDC Bottle Bioassay for Baseline Insecticide Susceptibility

This protocol determines the susceptibility of the mosquito strains to a conventional insecticide.[6][8][9][10]

  • Materials:

    • 250 ml glass bottles

    • Technical grade insecticide (e.g., permethrin, deltamethrin)

    • High-purity acetone (B3395972)

    • Pipettes and graduated cylinders

    • Aspirator

    • Timer

  • Bottle Preparation:

    • Prepare a stock solution of the insecticide in acetone.

    • Coat the inside of the bottles with 1 ml of the desired insecticide dilution. A range of concentrations should be used to determine the lethal concentration.

    • Coat control bottles with 1 ml of acetone only.

    • Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide.

  • Bioassay Procedure:

    • Use non-blood-fed female mosquitoes, 3-5 days old.

    • Introduce 20-25 mosquitoes into each bottle using an aspirator.

    • Place the bottles in an upright position.

    • Record mortality at 15-minute intervals for up to 2 hours. Mosquitoes unable to stand or fly are considered dead.

    • If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula: Corrected Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.

    • If control mortality is greater than 20%, the test is invalid and must be repeated.

  • Data Analysis:

    • Calculate the lethal concentrations that kill 50% (LC50) and 95% (LC95) of the mosquitoes for each strain using probit analysis.

    • The resistance ratio (RR) is calculated as: RR = LC50 of Resistant Strain / LC50 of Susceptible Strain.

Protocol 3: Determining the Toxicity of this compound

This protocol is identical to Protocol 2, but uses this compound as the test compound.

  • Procedure: Follow the steps outlined in Protocol 2, replacing the conventional insecticide with this compound. A wide range of this compound concentrations should be tested to accurately determine the dose-response curve for both susceptible and resistant mosquito strains.

  • Data Analysis: Calculate the LC50 and LC95 values for this compound for both mosquito strains.

Protocol 4: this compound Potentiation Assay (Optional)

This protocol investigates whether sub-lethal exposure to this compound can re-sensitize resistant mosquitoes to a conventional insecticide.

  • Procedure:

    • Using the CDC bottle bioassay method, expose the insecticide-resistant mosquito strain to a pre-determined sub-lethal concentration of this compound (e.g., LC10 or LC25) for a fixed period (e.g., 1 hour).

    • Immediately following exposure to this compound, transfer the mosquitoes to bottles coated with the conventional insecticide at its LC50 or LC95 for the resistant strain.

    • Run parallel controls:

      • Resistant mosquitoes exposed to acetone only, then the conventional insecticide.

      • Resistant mosquitoes exposed to the sub-lethal dose of this compound, then an acetone-coated bottle.

    • Record mortality as described in Protocol 2.

  • Data Analysis: Compare the mortality rates between the group pre-exposed to this compound and the control group. A significant increase in mortality in the this compound pre-exposed group would suggest a potentiation effect.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: Baseline Susceptibility to Conventional Insecticide (e.g., Permethrin)

Mosquito StrainNLC50 (µ g/bottle ) [95% CI]LC95 (µ g/bottle ) [95% CI]Resistance Ratio (RR50)
Susceptible3005.2 [4.8-5.6]12.5 [11.5-13.6]-
Resistant300156.8 [145.2-169.1]450.2 [410.8-493.5]30.2

Table 2: Toxicity of this compound against Susceptible and Resistant Mosquito Strains

Mosquito StrainNLC50 (µ g/bottle ) [95% CI]LC95 (µ g/bottle ) [95% CI]
Susceptible3008.1 [7.5-8.7]18.9 [17.2-20.8]
Resistant3009.5 [8.8-10.3]22.4 [20.5-24.6]

Table 3: Potentiation of Permethrin by Sub-lethal this compound Exposure in Resistant Mosquitoes

Treatment GroupN% Mortality at 2 hours (Mean ± SD)
Permethrin (LC50) only20052.5 ± 5.1
This compound (LC10) + Permethrin (LC50)20085.2 ± 4.8*
This compound (LC10) only20010.1 ± 2.3

*Indicates a statistically significant difference compared to the Permethrin only group (p < 0.05).

Conclusion

These protocols provide a comprehensive framework for the evaluation of this compound as a potential novel insecticide for controlling resistant mosquito populations. By characterizing its intrinsic toxicity against both susceptible and resistant strains, and by exploring its potential to synergize with existing insecticides, researchers can build a robust data package to support the development of this promising new tool in the fight against vector-borne diseases. The unique mode of action of this compound, targeting the Kir channels, offers a valuable opportunity to circumvent existing resistance mechanisms and enhance the effectiveness of mosquito control programs.

References

Application Notes and Protocols: Quantifying the Effects of VU625 on Mosquito Excretion and Ion Balance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the effects of the small molecule VU625 on mosquito excretion and ion balance. The protocols detailed below are essential for researchers investigating novel insecticides targeting mosquito renal function and for professionals in drug development seeking to understand the physiological impact of Kir channel inhibitors.

Introduction

The compound this compound is an inhibitor of inward rectifier potassium (Kir) channels, which are crucial for the function of Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes. Specifically, this compound targets AeKir1 and AeKir2B channels located on the basolateral membrane of the Malpighian tubule epithelial cells.[1] Inhibition of these channels disrupts potassium transport, leading to a cascade of effects that ultimately impair the mosquito's ability to regulate its internal ion and water balance, resulting in renal failure and potential mortality.[2][3] This document outlines the key experimental procedures to quantify these effects.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative impact of this compound on various physiological parameters of mosquito Malpighian tubules.

Table 1: Effect of this compound on Transepithelial Fluid and Ion Secretion in Aedes aegypti Malpighian Tubules

ParameterTreatmentSecretion Rate (% of Control)Key Finding
Fluid Secretion10 µM this compound~35%Significant inhibition of overall fluid secretion.[1]
KCl Secretion10 µM this compound~35%Significant inhibition of potassium chloride secretion.[1]
K+ Secretion10 µM this compound34% (66% reduction)Strong inhibition of potassium ion transport.[2]
NaCl Secretion10 µM this compoundNo significant changeThis compound does not affect sodium chloride secretion.[1]

Table 2: Electrophysiological Effects of this compound on Principal Cells of Aedes aegypti Malpighian Tubules

ParameterTreatmentEffect (% of Control)Onset of Effect
Basolateral Membrane Voltage (Vbl)10 µM this compoundDecrease to 62%~30 minutes[1]
Input Conductance (gin)10 µM this compoundDecrease to 56%~30 minutes[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its characterization.

VU625_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Epithelial Cell This compound This compound AeKir1 AeKir1 Channel (Stellate & Principal Cells) This compound->AeKir1 Inhibits AeKir2B AeKir2B Channel (Principal Cells) This compound->AeKir2B Inhibits inhibition_K Reduced K+ Influx AeKir1->inhibition_K Leads to AeKir2B->inhibition_K K_ion_in K+ Influx K_ion_lumen K+ Secretion to Lumen H2O_Cl_lumen Water & Cl- Secretion to Lumen K_ion_lumen->H2O_Cl_lumen Drives inhibition_secretion Inhibition of Fluid Secretion K_ion_lumen->inhibition_secretion Results in inhibition_K->K_ion_lumen Reduces Ramsay_Assay_Workflow cluster_prep Preparation cluster_assay Ramsay Assay cluster_analysis Data Analysis dissect 1. Dissect Malpighian Tubules from Adult Female Mosquito isolate 2. Isolate Individual Tubules in Aedes Saline dissect->isolate setup 3. Transfer Tubule to Assay Dish (Distal end in saline, proximal end in oil) isolate->setup apply_this compound 4. Apply this compound or Control to Saline Droplet setup->apply_this compound incubate 5. Incubate and Collect Secreted Fluid Droplets at Intervals apply_this compound->incubate measure_vol 6. Measure Droplet Volume to Determine Secretion Rate incubate->measure_vol measure_ions 7. Measure Na+, K+, Cl- Concentrations using Ion-Selective Microelectrodes incubate->measure_ions analyze 8. Calculate and Compare Secretion Rates and Ion Flux measure_vol->analyze measure_ions->analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of VU625 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the investigational compound VU625. Given the absence of specific preclinical pharmacokinetic data for this compound in mammalian species, this guide presents a structured approach based on its known physicochemical properties and established principles of drug development for overcoming poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our initial rodent studies. What are the likely causes?

A1: Low and variable plasma concentrations of an orally administered compound are typically rooted in issues related to its solubility, permeability, and/or metabolic stability. For a compound like this compound, which is reported to be soluble in DMSO, poor aqueous solubility is a primary suspect.[1] Other potential causes include rapid first-pass metabolism in the gut wall or liver, or poor absorption across the intestinal epithelium.

Q2: What are the first steps in troubleshooting the poor bioavailability of this compound?

A2: A systematic approach is crucial. The first step is to characterize the physicochemical and biopharmaceutical properties of this compound to identify the root cause of its poor bioavailability. This involves determining its aqueous solubility at different pH values, its permeability using in vitro models like Caco-2 assays, and its metabolic stability in liver microsomes and hepatocytes from the species being studied.[2][3]

Q3: What formulation strategies can be employed to improve the oral absorption of a poorly soluble compound like this compound?

A3: For poorly soluble compounds, several formulation strategies can enhance bioavailability. These include particle size reduction (micronization or nanocrystals) to increase the surface area for dissolution, the use of amorphous solid dispersions to improve solubility, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance solubilization and absorption.[4][5][6]

Q4: If poor permeability is identified as the primary issue, what approaches can be taken?

A4: If this compound exhibits poor permeability, strategies to enhance its transport across the intestinal barrier should be considered. This could involve the use of permeation enhancers, though this approach requires careful evaluation of potential toxicity.[7] Another strategy is the development of prodrugs that are more readily absorbed and then converted to the active this compound in vivo.[8]

Q5: How can we investigate if first-pass metabolism is limiting the bioavailability of this compound?

A5: To assess the impact of first-pass metabolism, in vitro studies using liver microsomes and hepatocytes can provide initial insights into the metabolic stability of this compound.[2][9] Comparing the pharmacokinetic profile after oral and intravenous administration in the same animal model will allow for the calculation of absolute bioavailability and provide a clearer picture of the extent of first-pass extraction.

Troubleshooting Guides

Problem 1: Low and Variable Oral Exposure of this compound
Possible Cause Suggested Action Expected Outcome
Poor Aqueous Solubility Characterize the pH-solubility profile of this compound.Determine if solubility is a limiting factor for dissolution in the gastrointestinal tract.
Employ solubility-enhancing formulations such as solid dispersions or lipid-based systems.[1][4]Increased dissolution rate and concentration of this compound in the GI fluid, leading to improved absorption.
Low Permeability Conduct a Caco-2 permeability assay.Determine the intrinsic permeability of this compound and classify it according to the Biopharmaceutics Classification System (BCS).
If permeability is low, consider prodrug strategies or the inclusion of permeation enhancers in the formulation.[7][8]Enhanced transport of this compound across the intestinal epithelium.
High First-Pass Metabolism Perform metabolic stability assays using liver microsomes and hepatocytes.[2][9]Identify the rate and major sites of metabolism.
Compare the AUC (Area Under the Curve) after oral and intravenous administration to determine absolute bioavailability.Quantify the extent of first-pass metabolism.

Data Presentation

Table 1: Hypothetical Physicochemical and In Vitro Properties of this compound
ParameterValueImplication for Bioavailability
Molecular Weight374.45 g/mol [1]Favorable for passive diffusion.
Aqueous Solubility (pH 7.4)< 1 µg/mLPoor solubility is a likely contributor to low bioavailability.
Caco-2 Permeability (Papp A→B)0.5 x 10⁻⁶ cm/sLow permeability may also limit absorption.
Liver Microsomal Stability (t½)< 5 minutesSuggests rapid first-pass metabolism.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Crystalline Suspension25 ± 82.0150 ± 45
Amorphous Solid Dispersion150 ± 351.0950 ± 180
Lipid-Based Formulation (SEDDS)250 ± 600.51800 ± 350

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
  • Prepare an incubation mixture containing liver microsomes (from the species of interest), this compound, and a NADPH-regenerating system in a suitable buffer.

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of this compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) from the disappearance rate of this compound.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Root Cause Analysis cluster_solution Solution Development problem Poor in vivo Bioavailability of this compound solubility Aqueous Solubility Assessment problem->solubility Is it a solubility issue? permeability Permeability Assay (e.g., Caco-2) problem->permeability Is it a permeability issue? metabolism Metabolic Stability (Microsomes, Hepatocytes) problem->metabolism Is it a metabolism issue? formulation Formulation Strategies (e.g., Solid Dispersion, SEDDS) solubility->formulation prodrug Prodrug Approach permeability->prodrug chem_mod Chemical Modification metabolism->chem_mod signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Bioavailability Enhancement cluster_outcome Desired Outcome micronization Micronization/ Nanocrystals increase_sa Increased Surface Area & Dissolution Rate micronization->increase_sa solid_dispersion Amorphous Solid Dispersion increase_sol Increased Solubility & Dissolution solid_dispersion->increase_sol lipid_formulation Lipid-Based Formulation enhance_abs Enhanced Solubilization & Absorption lipid_formulation->enhance_abs improved_bioavailability Improved Bioavailability increase_sa->improved_bioavailability increase_sol->improved_bioavailability enhance_abs->improved_bioavailability

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU625. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] The vehicle control used in the original high-throughput screening of this compound was 0.1% v/v DMSO.[2] It is advisable to keep the final concentration of DMSO in your assay below 1.3% v/v, as higher concentrations may have an effect on channel activity.[2]

Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What should I do?

A2: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules like this compound. Here are some troubleshooting steps:

  • Lower the final concentration: The issue may be that the concentration of this compound in your final working solution exceeds its solubility limit in the aqueous buffer. Try performing a serial dilution to find a concentration that remains in solution.

  • Check the final DMSO concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, but not so high as to affect your experimental system. A final DMSO concentration of 0.1% is a good starting point.[2]

  • Use a different formulation for aqueous solutions: For in vivo injections in mosquitoes, a specific formulation has been successfully used to maintain this compound in an aqueous solution. This formulation consists of 1.15% DMSO, 0.077% β-cyclodextrin, and 0.008% Solutol in a potassium-phosphate buffered saline (K+-PBS).[1][3] You could consider adapting this for your in vitro experiments if simple dilution from a DMSO stock is problematic.

  • Sonication: Gentle sonication of the solution in a water bath may help to redissolve small amounts of precipitate.

Q3: What are the known IC50 values for this compound?

A3: The inhibitory potency of this compound on the Aedes aegypti inward rectifier potassium channel 1 (AeKir1) has been determined using different assays. The IC50 values are summarized in the table below.

Quantitative Data Summary

ParameterCell LineAssay TypeIC50 Value
This compound Inhibition of AeKir1 T-Rex-HEK293Tl+ flux assay315 nM
This compound Inhibition of AeKir1 T-Rex-HEK293Whole-cell electrophysiology96.8 nM

Data sourced from Raphemot et al., 2014.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results This compound degradation or precipitationPrepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the stock solution is stored properly at -20°C or -80°C. If precipitation is observed in the aqueous buffer, refer to the troubleshooting steps in Q2.
Low potency observed in the assay Incorrect final concentration of this compoundVerify the dilution calculations and ensure accurate pipetting. Consider preparing a fresh stock solution.
This compound is a substrate of transportersThe original research suggests that this compound may be a substrate of organic anion and/or ATP-binding cassette (ABC) transporters.[4] If your experimental system expresses such transporters, they may be actively removing this compound from the site of action. The use of a transport inhibitor like probenecid (B1678239) was shown to be necessary for in vivo toxicity in mosquitoes.[4]
Cell toxicity observed High concentration of DMSO or this compoundEnsure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%). Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and assay.

Experimental Protocols & Workflows

In Vitro this compound Stock Solution Preparation

This workflow outlines the general steps for preparing a this compound stock solution for in vitro assays based on standard laboratory practices and the vehicle concentrations used in the primary literature.

cluster_0 This compound Stock Preparation A Weigh solid this compound B Add appropriate volume of DMSO to achieve a high concentration stock (e.g., 10 mM) A->B C Vortex or sonicate gently until fully dissolved B->C D Aliquot into smaller volumes C->D E Store at -20°C or -80°C D->E

Workflow for preparing a concentrated stock solution of this compound in DMSO.
In Vitro Assay Dilution Workflow

This diagram illustrates the process of diluting the this compound stock solution for use in an in vitro assay, such as a thallium flux assay in HEK293 cells.

cluster_1 In Vitro Assay Dilution F Thaw an aliquot of This compound DMSO stock G Perform serial dilutions of the stock solution in your experimental buffer F->G H Ensure the final DMSO concentration is below 1.3% (ideally <= 0.1%) G->H I Add the diluted this compound solution to your assay (e.g., HEK293 cells) H->I

Dilution scheme for preparing working solutions of this compound for in vitro experiments.
In Vivo Formulation for Mosquito Injection

The following protocol was used for injecting this compound into Aedes aegypti mosquitoes.

Vehicle Composition:

  • 1.15% DMSO

  • 0.077% β-cyclodextrin

  • 0.008% Solutol

  • Dissolved in K+-PBS

Protocol:

  • Prepare the vehicle solution containing DMSO, β-cyclodextrin, and Solutol in K+-PBS.

  • Dissolve this compound in the vehicle to the desired final concentration.

  • Anesthetize mosquitoes on ice.

  • Inject the this compound formulation into the hemolymph of the mosquitoes.

cluster_2 In Vivo Formulation and Administration J Prepare K+-PBS based vehicle with 1.15% DMSO, 0.077% β-cyclodextrin, and 0.008% Solutol K Dissolve this compound in the vehicle J->K L Anesthetize mosquitoes on ice K->L M Inject the this compound formulation into the mosquito hemolymph L->M

Workflow for the preparation and administration of this compound for in vivo mosquito studies.

References

Interpreting biphasic dose-response curves of VU625

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU625, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1] Inward rectifier potassium channels (Kir) are crucial for maintaining cellular excitability and potassium ion homeostasis. This compound's inhibitory action on AeKir1 disrupts potassium transport, leading to physiological consequences in mosquitoes, such as impaired flight, urine production, and potassium homeostasis.[2]

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 of 96.8 nM for the inhibition of AeKir1 channels heterologously expressed in HEK293 cells.[1][3]

Q3: I am observing a biphasic or U-shaped dose-response curve in my experiments with this compound. Is this expected?

A3: Currently, there is no published evidence to suggest that this compound characteristically produces a biphasic (hormetic) dose-response curve. The established mechanism of action is direct channel inhibition. However, non-monotonic dose-response curves can arise from various experimental factors. Please refer to the troubleshooting section on "Unexpected Dose-Response Curve Shapes" for potential causes and solutions.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: For cellular experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. This stock solution should be stored at -80°C and aliquoted to prevent repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C. When diluting for experiments, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cellular effects.[4]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is characterized as a selective inhibitor of AeKir1, all small molecules have the potential for off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of the target channel.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect
Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound stock solutions (-80°C for long-term, 4°C for short-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
Solubility Issues Confirm that this compound is fully dissolved in the experimental buffer. Sonication can aid in dissolution. If insolubility is suspected, consider filtering the solution.[4] The final concentration of this compound should not exceed its solubility limit in the assay buffer.
Incorrect Concentration Verify the calculations for serial dilutions. Use calibrated pipettes and ensure accurate pipetting techniques.
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered channel expression.
Assay Conditions Ensure that the assay buffer composition (e.g., ion concentrations, pH) is optimal and consistent across experiments. The function of potassium channels is highly dependent on the electrochemical gradients of ions.
Issue 2: Unexpected Dose-Response Curve Shapes (e.g., Biphasic/U-shaped)

A typical inhibitory dose-response curve is sigmoidal. If you observe a non-monotonic curve, such as a U-shape or an inverted U-shape, consider the following:

Potential Cause Troubleshooting Step
Compound Cytotoxicity at High Concentrations At very high concentrations, the compound may induce cell death or other non-specific effects that can confound the primary assay readout. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your primary functional assay to identify the concentration range where this compound is non-toxic.
Off-Target Effects High concentrations of the inhibitor might engage secondary targets that produce an opposing effect to the primary target inhibition. If possible, use a structurally distinct inhibitor of the same target to see if the biphasic effect is recapitulated.
Assay Artifacts Some assay technologies (e.g., fluorescence-based assays) can be prone to artifacts at high compound concentrations, such as signal quenching or enhancement. Run appropriate controls, including testing the compound against assay components in the absence of cells.
Complex Biological Response While not documented for this compound, some biological systems can respond to stimuli in a biphasic manner through mechanisms like receptor up- or down-regulation or the activation of opposing signaling pathways.[5] This is less likely for a direct ion channel blocker but should be considered if other causes are ruled out.

Data Presentation

Table 1: Pharmacological Profile of this compound

Parameter Value Assay System Reference
Target Aedes aegypti Inward Rectifier Potassium Channel 1 (AeKir1)-[1]
IC50 96.8 nMHEK293 cells expressing AeKir1[1][3]
Mechanism of Action Inhibition of inward rectifier potassium channel-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder: Centrifuge the vial of this compound to ensure all powder is at the bottom. Reconstitute the powder in 100% DMSO to a final concentration of 10 mM. This will be your stock solution.

  • Stock Solution Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions of this compound in the desired assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.1%.[4] Include a vehicle control (0.1% DMSO in assay buffer) in your experimental design.

Visualizations

VU625_Mechanism_of_Action cluster_membrane Cell Membrane AeKir1 AeKir1 Channel Pore K_out K+ (Extracellular) K_out->AeKir1:p Inward K+ Current K_in K+ (Intracellular) This compound This compound This compound->AeKir1:c Inhibition

Caption: Mechanism of this compound action on the AeKir1 channel.

Troubleshooting_Workflow start Unexpected Dose-Response Curve (e.g., Biphasic) check_cytotoxicity Is the compound cytotoxic at high concentrations? start->check_cytotoxicity check_assay_artifact Are there assay artifacts? check_cytotoxicity->check_assay_artifact No conclusion Consider complex biological response check_cytotoxicity->conclusion Yes (Limit concentration range) check_off_target Could there be off-target effects? check_assay_artifact->check_off_target No check_assay_artifact->conclusion Yes (Modify assay protocol) check_off_target->conclusion Yes (Use alternative inhibitors)

Caption: Workflow for troubleshooting unexpected dose-response curves.

References

Technical Support Center: VU625 Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU625 in patch-clamp experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). It is often used in entomological research as an insecticide. In heterologous expression systems, it can be used to study the function and pharmacology of Kir channels.

Q2: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, thaw an aliquot slowly at room temperature and vortex gently to ensure the compound is fully dissolved.[1]

Q3: What is the recommended final concentration of DMSO in the experimental solution?

To avoid solvent effects on the cells and ion channels, the final concentration of DMSO in the recording solution should be kept as low as possible, ideally below 0.1%.[2] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent itself.[2]

Q4: What are the expected effects of this compound on Kir channel currents?

Application of this compound is expected to cause a concentration-dependent block of Kir channel currents. This will manifest as a reduction in the inward current component observed during hyperpolarizing voltage steps in whole-cell voltage-clamp recordings.

Troubleshooting Guides

This section addresses common problems that may arise during patch-clamp experiments with this compound.

Problem 1: No observable effect of this compound on Kir currents.

Q: I've applied this compound, but I don't see any change in the Kir current. What could be the issue?

A: There are several potential reasons for a lack of effect. Follow this troubleshooting workflow:

  • Confirm Kir Channel Expression and Activity:

    • Ensure that the cells you are recording from are expressing functional Kir channels.

    • Before applying this compound, confirm the presence of a characteristic inward rectifying current. The current should be sensitive to changes in extracellular potassium concentration.

  • Check this compound Solution Preparation and Application:

    • Solubility: this compound may have limited solubility in aqueous solutions. Visually inspect your final working solution for any signs of precipitation (cloudiness). If precipitation is observed, you may need to prepare a fresh dilution from your stock or slightly decrease the final concentration.[1]

    • Degradation: Small molecules can degrade in aqueous solutions over time. Prepare fresh working solutions of this compound for each experiment.[1]

    • Perfusion System: Ensure your perfusion system is working correctly and that the solution containing this compound is reaching the cell being recorded. Check for leaks or blockages in the perfusion lines.

  • Verify this compound Concentration:

    • The IC50 of this compound for AeKir1 is 96.8 nM. Ensure you are using a concentration that is appropriate to elicit a response. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Problem 2: Unstable recordings or cell death after this compound application.

Q: After applying this compound, my recordings become unstable, or the cell dies. What should I do?

A: Instability in recordings or cell death can be caused by several factors:

  • High DMSO Concentration:

    • As mentioned previously, ensure the final DMSO concentration is below 0.1%. Higher concentrations can be toxic to cells.[2]

  • Off-Target Effects:

    • At high concentrations, small molecule inhibitors can have off-target effects on other ion channels or cellular processes, leading to cytotoxicity.[3]

    • To investigate this, use the lowest effective concentration of this compound.

    • Consider performing control experiments on cells that do not express the target Kir channel to see if similar cytotoxic effects are observed.[3]

  • Precipitation of this compound:

    • If this compound precipitates out of solution upon application, the solid particles can physically disrupt the cell membrane or the giga-seal, leading to recording instability. Visually inspect the bath for any signs of precipitation.

Data Presentation

ParameterValueReference
Target Aedes aegypti inward rectifier potassium channel 1 (AeKir1)N/A
IC50 96.8 nM (in HEK293 cells)N/A
Molecular Formula C₁₉H₂₂N₂O₄SN/A
Molecular Weight 374.45 g/mol N/A
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][2]
Recommended Final DMSO Concentration < 0.1%[2]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Testing this compound on Kir Channels

This protocol provides a general methodology for assessing the effect of this compound on inwardly rectifying potassium channels expressed in a cell line (e.g., HEK293).

Solutions:

  • External Solution (aCSF):

    • 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

    • Adjust pH to 7.4 with NaOH.

    • Osmolarity ~310-320 mOsm.

  • Internal Solution:

    • 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP.

    • Adjust pH to 7.2 with KOH.

    • Osmolarity ~290-300 mOsm.[4]

  • This compound Stock Solution: 10 mM this compound in 100% DMSO.

  • This compound Working Solutions: Prepare serial dilutions of the stock solution in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

Procedure:

  • Cell Preparation: Plate cells expressing the Kir channel of interest on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Once a dimple is formed on the cell surface, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps from -120 mV to +40 mV in 10 mV increments to elicit Kir currents.

    • Establish a stable baseline recording of the Kir currents in the external solution.

  • This compound Application:

    • Switch the perfusion to the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and observe the effect on the Kir currents.

    • To test for reversibility, wash out the this compound by perfusing with the control external solution.

  • Data Analysis:

    • Measure the peak inward current at a specific hyperpolarizing step (e.g., -120 mV) before, during, and after this compound application.

    • Calculate the percentage of current inhibition.

    • If multiple concentrations are tested, construct a concentration-response curve and calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_solutions Prepare Solutions (External, Internal, this compound) form_seal Form Giga-seal prep_solutions->form_seal prep_cells Plate Cells prep_cells->form_seal prep_pipette Pull Pipettes prep_pipette->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound washout Washout apply_this compound->washout measure_current Measure Current Amplitude washout->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response troubleshooting_tree start No effect of this compound observed q1 Is there a stable Kir current at baseline? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the this compound solution clear (no precipitate)? a1_yes->q2 sol1 Troubleshoot Kir channel expression/activity a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the perfusion system working correctly? a2_yes->q3 sol2 Prepare fresh this compound solution. Consider lower concentration. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the this compound concentration appropriate (>= IC50)? a3_yes->q4 sol3 Check perfusion lines for leaks or blockages. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consult further literature or technical support a4_yes->end sol4 Increase this compound concentration. Perform dose-response. a4_no->sol4 signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular intracellular Intracellular kir_channel K+ Pore This compound Binding Site K_in K+ (in) kir_channel:f0->K_in K_out K+ (out) K_out->kir_channel:f0 Inward Current This compound This compound This compound->kir_channel:f1 Block

References

Technical Support Center: Optimizing VU625 for In Vivo Mosquito Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the inward rectifier potassium (Kir) channel inhibitor, VU625, in in vivo mosquito assays. The information is presented in a question-and-answer format to directly address specific issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in mosquitoes?

A1: this compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2][3] These channels are predominantly expressed in the mosquito's Malpighian tubules, which are the primary excretory and osmoregulatory organs, analogous to vertebrate kidneys.[4] By blocking AeKir1 channels, this compound disrupts the secretion of K+ and fluid, leading to a failure of the excretory system, loss of hemolymph ion and water homeostasis, and ultimately, mosquito death.[2][4] This novel mode of action, inducing renal failure, makes it a promising candidate for insecticide development, especially against strains resistant to conventional neurotoxins.[4][5]

Q2: What is the in vitro potency of this compound?

A2: In laboratory assays using HEK293 cells heterologously expressing the target channel, this compound inhibits AeKir1 with a half-maximal inhibitory concentration (IC50) of 96.8 nM .[1][2][3] This makes it the most potent inhibitor of AeKir1 described to date.[2]

Q3: Can I use this compound in a sugar-feeding assay or via topical application?

A3: Currently, there is limited published data on the efficacy of this compound when administered through feeding or topical application. The primary research on its in vivo effects found that this compound alone was not toxic when injected into the mosquito hemolymph.[1][2] This is believed to be due to the mosquito's active removal of the compound from the hemolymph by organic anion transporters (OATs) and/or ATP-binding cassette (ABC) transporters located in the Malpighian tubules.[1][2] These transporters likely prevent this compound from reaching its target site at a sufficient concentration. For guidance on how to potentially overcome this, see the Troubleshooting and Experimental Protocols sections.

Q4: Is this compound selective for mosquito Kir channels?

A4: Yes, this compound is highly selective for the mosquito AeKir1 channel. While it shows weak inhibition of another mosquito Kir channel, AeKir2B (IC50 = 45.1 µM), it is significantly more potent against AeKir1.[2][3] A related compound, VU041, has been shown to be selective for mosquito Kir channels over several mammalian orthologs, suggesting this chemical scaffold has a favorable selectivity profile.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound efficacy in Aedes aegypti. Note that in vivo toxicity was only observed when this compound was co-administered with an inhibitor of organic anion transport, such as probenecid (B1678239).

Table 1: In Vitro Potency of this compound Against Aedes aegypti Kir Channels

ChannelAssay SystemIC50Reference
AeKir1Patch-clamp (HEK293 cells)96.8 nM[2][3]
AeKir1Tl⁺ flux (HEK293 cells)315 nM[2]
AeKir1Electrophysiology (Xenopus oocytes)3.8 µM[3]
AeKir2BElectrophysiology (Xenopus oocytes)45.1 µM[3]

Table 2: In Vivo Efficacy of this compound via Hemolymph Injection in Aedes aegypti (24h Mortality)

All injections included a co-injection of 3.4 nmol of probenecid.

Dose of this compound (nmol/mosquito)% Mortality (Normalized)
0.0034~25% (ED25)
0.034~50%
0.34~75% (ED75)
3.4~60%
34~40%
Data extracted and interpreted from the biphasic dose-response curve presented in Raphemot et al., 2014.[2]

Signaling & Experimental Workflow Diagrams

// Edges edge [fontname="Arial", fontsize=10, color="#202124"]; K_hem -> Kir1 [label=" K⁺ Entry"]; Kir1 -> K_cell; K_cell -> Lumen [label=" K⁺ Secretion"]; VATPase -> Kir1 [style=dashed, arrowhead=tee, label=" Energizes"]; VATPase -> OAT [style=dashed, arrowhead=tee, label=" Energizes"];

This compound -> Kir1 [label=" INHIBITS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; this compound -> OAT [label=" Efflux", style=dashed, color="#5F6368"]; Probenecid -> OAT [label=" INHIBITS", color="#FBBC05", fontcolor="#FBBC05", arrowhead=tee];

// Invisible nodes for alignment {rank=same; K_hem; this compound; Probenecid;} {rank=same; Kir1; OAT; VATPase;} } caption: "Physiological pathway of this compound action on a mosquito Malpighian tubule cell."

Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_recovery Post-Injection cluster_analysis Analysis prep_solution Prepare Injection Solution: This compound + Probenecid in Saline/DMSO load_needle Load Glass Needle (e.g., Nanoject) prep_solution->load_needle anesthetize Anesthetize Mosquitoes (e.g., on ice) load_needle->anesthetize inject Inject 69 nL into Thoracic Anepisternal Cleft anesthetize->inject recover Allow Mosquitoes to Recover inject->recover provide_sucrose Provide 10% Sucrose (B13894) Solution recover->provide_sucrose incubate Incubate at 27°C / 80% RH provide_sucrose->incubate score_mortality Score Mortality at 24h incubate->score_mortality

Troubleshooting Guide

Problem: I am not observing any toxicity after administering this compound.

  • Cause 1: Transporter-mediated efflux. As demonstrated by Raphemot et al. (2014), mosquitoes possess highly efficient organic anion transporters (OATs) or ABC transporters that can actively remove this compound from the hemolymph, preventing it from reaching its target, the AeKir1 channels in the Malpighian tubules.[1][2]

    • Solution: Co-administer this compound with an inhibitor of these transporters. Probenecid is a commonly used OAT inhibitor that has been shown to be effective. When this compound was co-injected with probenecid (e.g., 3.4 nmol per mosquito), significant toxicity was observed.[2] This strategy is essential for injection assays and may also be necessary for feeding or topical assays.

  • Cause 2: Incorrect dose. The dose-response for this compound (with probenecid) is biphasic, meaning that toxicity decreases at very high concentrations.[2] This may be due to off-target effects or inhibition of a secondary Kir channel (like AeKir2B) that produces a counteracting physiological effect.

    • Solution: Perform a full dose-response curve to identify the optimal toxic concentration range. Based on published data, doses between 0.034 and 0.34 nmol per mosquito are highly effective.[2] Avoid using excessively high concentrations above this range.

Problem: My this compound is precipitating in the aqueous sugar meal.

  • Cause: this compound is a small organic molecule and likely has low solubility in purely aqueous solutions.

    • Solution 1: Use a co-solvent. Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Add this stock solution to the sugar meal to achieve the final desired concentration. Ensure the final concentration of DMSO in the sugar meal is low (typically ≤1%) to avoid solvent-induced toxicity or feeding deterrence.

    • Solution 2: Test different formulations. Experiment with other biocompatible solvents such as ethanol (B145695). Always run a solvent-only control to ensure the vehicle itself is not causing mortality.

Problem: Mosquitoes are not feeding on the this compound-laced sugar meal.

  • Cause 1: Feeding deterrence. The compound, solvent, or probenecid (if included) may be unpalatable to the mosquitoes.

    • Solution: Keep the final concentration of additives (this compound, DMSO, probenecid) as low as possible while still being effective. Run choice assays where mosquitoes have access to both a treated and an untreated sugar source to quantify the level of deterrence.

  • Cause 2: Incorrect starvation protocol. If mosquitoes are not sufficiently starved, their motivation to feed will be low.

    • Solution: Ensure mosquitoes are starved for an appropriate period (e.g., 4-6 hours) before the assay, with access to water to prevent dehydration.

Troubleshooting_Tree start Start: No or Low Mosquito Mortality Observed with this compound q_method Which administration method was used? start->q_method injection Injection Assay q_method->injection Injection feeding Feeding Assay q_method->feeding Feeding topical Topical Assay q_method->topical Topical check_probenecid Did you co-inject with probenecid? injection->check_probenecid check_solubility Did the compound precipitate in the sugar solution? feeding->check_solubility check_penetration Topical application may not achieve sufficient hemolymph concentration due to cuticle barriers and efflux transporters. topical->check_penetration no_probenecid Add probenecid (e.g., 3.4 nmol) to block transporters. This is critical. check_probenecid->no_probenecid No yes_probenecid Check this compound Dose check_probenecid->yes_probenecid Yes check_dose Is the dose within the optimal range (0.03 - 0.4 nmol)? yes_probenecid->check_dose dose_high Toxicity is biphasic. Lower the dose. check_dose->dose_high No (Too High) dose_ok Verify injection technique and mosquito health. check_dose->dose_ok Yes check_feeding Did mosquitoes ingest the meal? (Check for colored dye) no_feed Potential Deterrence. Lower compound/solvent conc. Verify starvation protocol. check_feeding->no_feed No yes_feed Consider adding probenecid to the sugar meal to block transporter efflux. check_feeding->yes_feed Yes check_solubility->check_feeding No precipitate Use a co-solvent (e.g., DMSO). Prepare stock in DMSO and dilute into sugar meal (final DMSO ≤1%). check_solubility->precipitate Yes topical_solution 1. Increase concentration. 2. Use a penetration enhancer. 3. Consider co-applying with probenecid to block efflux. check_penetration->topical_solution

Experimental Protocols

Protocol 1: Hemolymph Nano-injection Assay (Aedes aegypti)

This protocol is adapted from the methodology described in Raphemot et al., 2014.[2]

  • Solution Preparation:

    • Prepare mosquito saline (e.g., 150 mM NaCl, 3.4 mM KCl, 1.8 mM NaHCO3, 1.7 mM CaCl2, 1.0 mM MgCl2, 5 mM glucose, 25 mM HEPES, pH 7.0).

    • Prepare a 100 mM stock solution of probenecid in 1 M NaOH. Dilute this stock into the mosquito saline to a final concentration of 50 mM.

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Create serial dilutions of the this compound stock into the probenecid-containing saline to achieve the final desired injection concentrations. The final DMSO concentration should be kept constant across all solutions and ideally below 5%.

  • Mosquito Preparation:

    • Use 3-5 day old, non-blood-fed adult female mosquitoes.

    • Anesthetize the mosquitoes by placing them on ice for 5-10 minutes.

  • Injection Procedure:

    • Use a microinjector (e.g., Nanoject II, Drummond) with pulled-glass capillary needles.

    • Load the needle with the test solution.

    • While viewing under a dissecting microscope, carefully insert the needle through the anepisternal cleft on the side of the thorax.

    • Inject a fixed volume of 69 nL into the hemocoel of each mosquito.

    • Inject a control group with the saline/DMSO/probenecid vehicle only.

  • Recovery and Monitoring:

    • Transfer injected mosquitoes to small cages with access to a 10% sucrose solution.

    • Maintain mosquitoes at approximately 27°C and 80% relative humidity.

    • Record mortality at 24 hours post-injection. Consider a mosquito "dead" if it is immobile and unable to stand or fly when gently prodded.

Protocol 2: Recommended Starting Protocol for Sugar Feeding Assay

Note: Efficacy via this route has not been established in published literature. This protocol provides a starting point for optimization.

  • Solution Preparation:

    • Prepare a 10% (w/v) sucrose solution in water.

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • To test the transporter-blockade hypothesis, prepare a parallel stock of probenecid.

    • Spike the 10% sucrose solution with the this compound stock (and probenecid stock, if used) to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a control solution containing 10% sucrose and the same final concentration of DMSO (and probenecid) as the treatment groups.

    • Consider adding a non-nutritive food dye to the solutions to visually confirm ingestion.

  • Mosquito Preparation:

    • Use 3-7 day old, non-blood-fed adult female mosquitoes.

    • Starve mosquitoes for 4-6 hours prior to the assay, providing them with water only.

  • Assay Procedure:

    • Place 20-25 starved mosquitoes into a bioassay cup or small cage.

    • Provide the prepared sugar meal on a cotton ball or through a soaked filter paper placed on the mesh top of the container.

    • Leave the sugar meal as the sole food source for the duration of the experiment.

  • Monitoring:

    • Maintain mosquitoes at approximately 27°C and 80% relative humidity.

    • Record mortality daily for up to 7 days.

    • At the end of the experiment, check for the presence of the food dye in the mosquito abdomens to confirm ingestion in both control and treatment groups.

Protocol 3: Recommended Starting Protocol for Topical Application Assay

Note: Efficacy via this route has not been established in published literature. This protocol provides a starting point for optimization.

  • Solution Preparation:

    • Dissolve this compound in a volatile solvent such as acetone (B3395972) or ethanol to create a range of concentrations.

    • If testing the transporter-blockade hypothesis, probenecid may also be included in the solution, though its penetration through the cuticle is not guaranteed.

    • Prepare a solvent-only control.

  • Mosquito Preparation:

    • Use 3-5 day old, non-blood-fed adult female mosquitoes.

    • Anesthetize the mosquitoes by chilling them on ice or using brief CO2 exposure.

  • Application Procedure:

    • Use a calibrated micro-applicator to dispense a precise volume (typically 0.1 - 0.5 µL) of the test solution onto the dorsal thorax of each anesthetized mosquito.

  • Recovery and Monitoring:

    • Place treated mosquitoes into recovery cups with access to 10% sucrose.

    • Maintain mosquitoes at approximately 27°C and 80% relative humidity.

    • Record knockdown at 1 hour and mortality at 24 hours post-application.

References

Technical Support Center: VU625 & Probenecid Applications in Mosquito Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VU625, a potent inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, and the critical role of probenecid (B1678239) in enhancing its activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in mosquitoes?

A1: this compound is a small molecule inhibitor that specifically targets inward rectifier potassium (Kir) channels in mosquitoes.[1][2] These channels are crucial for maintaining ion and water balance, particularly within the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes, equivalent to the human kidney.[2][3] By blocking these Kir channels, this compound disrupts the normal flow of potassium ions, leading to a cascade of physiological disruptions, including impaired excretion and a toxic diuretic effect, which ultimately results in mosquito lethality.[2][3]

Q2: Why is probenecid required for optimal this compound activity in mosquito experiments?

A2: Probenecid is essential for maximizing the efficacy of this compound by inhibiting its excretion from the mosquito's body. Mosquitoes, like other insects, possess detoxification and excretion systems to eliminate foreign compounds (xenobiotics).[1][2][3] A key part of this system involves organic anion transporters (OATs), which actively pump substances out of cells and into the excretory system. Probenecid is a well-characterized inhibitor of these OATs.[4][5][6][7] By co-administering probenecid with this compound, the excretion of this compound is blocked, leading to a higher intracellular concentration and prolonged activity of the compound at its target Kir channels. This potentiation is critical for achieving a robust and consistent mosquitocidal effect in experimental settings.

Q3: What are the observable physiological effects of this compound and probenecid co-administration in mosquitoes?

A3: The co-administration of this compound and probenecid induces a potent diuretic effect in mosquitoes. This is characterized by the rapid excretion of fluid, leading to significant water and ion imbalance. Researchers may observe abdominal bloating followed by desiccation. The disruption of homeostasis in the hemolymph affects neuromuscular function, resulting in incapacitation, paralysis, and ultimately, death of the mosquito.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low mosquito mortality despite this compound and probenecid administration. 1. Suboptimal concentration: The concentrations of this compound or probenecid may be too low. 2. Degradation of compounds: this compound or probenecid may have degraded due to improper storage. 3. Insecticide resistance: The mosquito strain may have developed resistance.1. Perform a dose-response experiment to determine the optimal concentrations for your specific mosquito strain. 2. Ensure compounds are stored correctly (typically at -20°C in a desiccated environment) and prepare fresh solutions for each experiment. 3. Test a susceptible mosquito strain as a positive control. If resistance is suspected, consider molecular assays to investigate potential mechanisms.
High variability in mosquito mortality between experimental replicates. 1. Inconsistent dosing: Inconsistent volumes or concentrations of the administered solution. 2. Variation in mosquito age or size: Mosquitoes of different ages or sizes may have different metabolic rates and susceptibility. 3. Incomplete dissolution of compounds: this compound or probenecid may not be fully dissolved in the vehicle solution.1. Use calibrated micropipettes for accurate dosing. Ensure thorough mixing of solutions. 2. Use a synchronized cohort of mosquitoes of the same age and similar size for all experiments. 3. Ensure complete dissolution of the compounds in the chosen solvent (e.g., DMSO) before preparing the final working solution.
Control group (vehicle only) shows significant mortality. 1. Toxicity of the solvent: The solvent (e.g., DMSO) may be toxic at the concentration used. 2. Mechanical injury during injection: Physical damage during the administration process.1. Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration. 2. Refine the injection technique to minimize injury. Ensure needles are sharp and of the appropriate gauge.

Experimental Protocols

In Vivo Injection Bioassay for Adult Mosquitoes

This protocol details the administration of this compound and probenecid via intrathoracic injection.

Materials:

  • This compound

  • Probenecid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline solution (e.g., Aedes physiological saline)

  • Microinjector system with glass capillaries

  • Cold plate or ice pack

  • Recovery cups with access to a sugar source

  • Adult female mosquitoes (3-5 days post-emergence)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 100 mM stock solution of probenecid in 100% DMSO.

    • Store stock solutions at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the stock solutions.

    • Prepare the final working solution by diluting the stock solutions in saline. For example, to achieve a final concentration of 100 µM this compound and 1 mM probenecid in a solution with 1% DMSO, dilute the stock solutions accordingly in saline.

    • Prepare a vehicle control solution containing the same final concentration of DMSO and probenecid (if testing the effect of this compound in the presence of probenecid) or just DMSO in saline.

  • Mosquito Preparation and Injection:

    • Anesthetize adult female mosquitoes by placing them on a cold plate or in a chilled container.

    • Using a microinjector, carefully inject a precise volume (e.g., 69 nL) of the working solution or vehicle control into the thorax of each mosquito.

    • Transfer the injected mosquitoes to recovery cups with access to a sugar source.

  • Data Collection and Analysis:

    • Record mosquito mortality at regular intervals (e.g., 1, 6, 12, 24 hours post-injection).

    • Calculate mortality rates and compare the effects of the this compound/probenecid solution to the vehicle control.

Visualizing the Mechanism of Action

To better understand the interaction between this compound, probenecid, and the mosquito's physiological systems, the following diagrams illustrate the key pathways and experimental logic.

VU625_Mechanism cluster_hemolymph Mosquito Hemolymph (Blood) cluster_mt Malpighian Tubule Cell This compound This compound Kir_channel Kir Channel This compound->Kir_channel Inhibits ion_transport Ion & Water Transport Kir_channel->ion_transport Regulates excretion Excretion & Osmoregulation ion_transport->excretion Drives disruption Disruption of Homeostasis ion_transport->disruption Disruption leads to lethality Mosquito Lethality disruption->lethality

Caption: Mechanism of this compound action on mosquito Kir channels.

Probenecid_Enhancement cluster_workflow Experimental Logic cluster_cell Mosquito Cell VU625_admin This compound Administered VU625_intracellular Intracellular this compound VU625_admin->VU625_intracellular Enters cell Probenecid_admin Probenecid Co-administered OAT Organic Anion Transporter (OAT) Probenecid_admin->OAT Inhibits VU625_excretion This compound Excretion OAT->VU625_excretion Leads to VU625_intracellular->OAT Pumped out by VU625_activity Enhanced this compound Activity (Kir Channel Inhibition) VU625_intracellular->VU625_activity Mosquito_lethality Increased Mosquito Lethality VU625_activity->Mosquito_lethality

Caption: Role of probenecid in enhancing this compound activity.

References

Technical Support Center: Improving the Stability of VU625 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with VU625, a selective inhibitor of the Aedes aegypti inward rectifier potassium (AeKir1) channel. Addressing common challenges related to its stability in solution, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound? A1: this compound is a potent and selective inhibitor of the AeKir1 potassium channel in Aedes aegypti mosquitoes, with an IC50 of 96.8 nM.[1][2][3][4][5] It is primarily used in research and development as a potential insecticide.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[6]

Q3: My this compound stock solution in DMSO has formed a precipitate after being stored in the freezer. What should I do? A3: Precipitation can occur after freeze-thaw cycles, especially if the solution is highly concentrated. Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the compound. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock. To prevent this, consider storing the stock solution at a slightly lower concentration and in smaller aliquots to minimize freeze-thaw cycles.

Q4: How should I store this compound solutions for optimal stability? A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Q5: I'm observing a decline in this compound's effectiveness in my aqueous-based assay over a few hours. What could be the cause? A5: this compound belongs to the sulfonamide class of compounds, which can be susceptible to hydrolysis in aqueous solutions. This degradation is often pH-dependent, with many sulfonamides showing greater stability at neutral to alkaline pH.[1][7] It is also possible that the compound is degrading due to light exposure (photodegradation).[2] It is recommended to prepare fresh dilutions in your aqueous buffer for each experiment and to protect these solutions from light.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution
Potential CauseTroubleshooting StepSuccess Indicator
Low Aqueous Solubility Lower the final concentration of this compound in your assay.The solution remains clear and free of precipitate.
Increase the final percentage of DMSO as a co-solvent. A final concentration of <0.5% DMSO is generally well-tolerated in cell-based assays, but this should be validated for your specific system.The compound stays in solution at the required concentration.
pH-Dependent Solubility Adjust the pH of your aqueous buffer. Many sulfonamides exhibit increased solubility at higher pH values.[8]This compound dissolves and remains soluble at the adjusted pH.
Suboptimal Storage Prepare a fresh stock solution and store it in small, single-use aliquots at -20°C or -80°C.Freshly prepared solutions do not show precipitation.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Potential CauseTroubleshooting StepSuccess Indicator
Stock Solution Degradation Prepare a new stock solution of this compound from solid material in high-purity, anhydrous DMSO.The expected biological activity is restored in your assay.
Avoid repeated freeze-thaw cycles by preparing and storing small aliquots of the stock solution.Consistent and reproducible results are obtained between experiments.
Instability in Aqueous Buffer Prepare fresh dilutions of this compound in your aqueous assay buffer immediately before each experiment.The compound exhibits consistent and expected potency.
Conduct a time-course experiment to determine the stability of this compound in your specific assay buffer over the duration of your experiment.The activity of this compound remains stable for the required experimental time.
Photodegradation Protect all solutions containing this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil.Consistent results are achieved when experiments are performed with light protection.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile, chemical-resistant tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until all the solid has completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Visually inspect the solution to confirm the absence of any undissolved particles.

  • Dispense the stock solution into small, single-use aliquots in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Assessment of this compound Stability in Experimental Buffer
  • Prepare a fresh dilution of this compound from a DMSO stock into your aqueous experimental buffer to the final desired concentration.

  • Incubate this solution under the exact conditions of your experiment (temperature, light exposure, etc.).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample of the solution and test its biological activity in your assay.

  • Plot the measured activity as a function of time. A significant decrease in activity over time indicates instability under your experimental conditions.

Data Presentation

Table 1: Summary of this compound Properties and Handling Recommendations
PropertyValue / RecommendationSource / Rationale
Molecular Formula C₁₉H₂₂N₂O₄S[4]
Molecular Weight 374.45[4]
CAS Number 901008-62-6[4][5]
Primary Solvent DMSO[6]
Stock Solution Storage -20°C or -80°C in aliquotsTo minimize freeze-thaw cycles and prevent degradation.
Solution Handling Protect from lightSulfonamides can be susceptible to photodegradation.[2]
Aqueous Solution Prep. Prepare fresh before useTo minimize potential hydrolysis.[1]

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_investigation Investigation Steps cluster_action Corrective Actions cluster_outcome Outcome start Inconsistent Results or Precipitation Observed check_stock 1. Inspect Stock Solution (Precipitate? Age? Freeze-thaws?) start->check_stock check_working 2. Examine Working Solution (Precipitate upon dilution? Time in buffer?) check_stock->check_working fresh_stock Prepare Fresh Stock Solution (Aliquot and store properly) check_stock->fresh_stock Issue Found check_conditions 3. Review Experimental Conditions (pH of buffer? Light exposure?) check_working->check_conditions fresh_working Prepare Working Solution Fresh (Immediately before use) check_working->fresh_working Issue Found optimize_conditions Optimize Buffer/Assay Conditions (Adjust pH, protect from light) check_conditions->optimize_conditions Issue Found outcome Improved Stability and Reproducible Results fresh_stock->outcome fresh_working->outcome optimize_conditions->outcome

Logical workflow for troubleshooting this compound stability.

SignalingPathway cluster_membrane Mosquito Cell Membrane AeKir1 AeKir1 K+ Channel K_ion_in Intracellular K+ AeKir1->K_ion_in Disruption Disrupted Ion Homeostasis & Cell Function AeKir1->Disruption K_ion_out Extracellular K+ K_ion_out->AeKir1 Inward K+ Flux RMP Resting Membrane Potential K_ion_in->RMP Maintains This compound This compound This compound->AeKir1 Block Channel Block

Mechanism of this compound action on the AeKir1 channel.

References

Challenges in developing VU625 into a commercial insecticide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with VU625, a novel investigational insecticide.

Troubleshooting Guides

Issue 1: Inconsistent Mortality Rates in Mosquito Bioassays

Symptoms: High variability in mortality rates observed across replicate experiments targeting Aedes aegypti and Anopheles gambiae.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Formulation: this compound may not be fully solubilizing or is precipitating out of the solution.1. Visually inspect the stock solution for any precipitate. 2. Prepare fresh dilutions for each experiment. 3. Consider using a different solvent or adding a co-solvent (e.g., DMSO, ethanol) at a concentration known to be non-toxic to the mosquitoes.A clear, homogenous solution and more consistent dose-response curves.
Age and Stage of Mosquitoes: The susceptibility of mosquitoes to insecticides can vary with age and life stage.1. Ensure all experiments use mosquitoes from a synchronized rearing process. 2. Use adult female mosquitoes aged 3-5 days post-emergence for consistent results. 3. For larval assays, use late 3rd or early 4th instar larvae.Reduced variability in mortality data and more reliable LC50/LD50 values.
Environmental Conditions: Temperature and humidity fluctuations in the testing environment can affect mosquito metabolism and insecticide efficacy.1. Maintain a constant temperature of 27°C (± 2°C) and relative humidity of 80% (± 10%). 2. Record environmental conditions for each experiment to identify any potential correlations with variability.Improved reproducibility of experimental results.
Development of Resistance: If using a colony that has been exposed to other insecticides, cross-resistance might be a factor.1. Test this compound on a known susceptible mosquito strain to establish a baseline efficacy. 2. If resistance is suspected, conduct synergist assays with PBO or DEF to investigate the role of metabolic enzymes.Determination of whether reduced efficacy is due to inherent properties of this compound or pre-existing resistance mechanisms.
Issue 2: Low Efficacy in Field Cage Trials Despite High Lab Efficacy

Symptoms: this compound demonstrates high potency in laboratory-based assays, but this does not translate to effective control in larger, more realistic field cage settings.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Photodegradation: this compound may be unstable when exposed to UV light.1. Conduct a controlled experiment exposing treated surfaces to a UV light source for varying durations before introducing mosquitoes. 2. Consider co-formulating this compound with a UV protectant.Identification of UV stability issues and development of a more robust formulation for field use.
Volatility: The active ingredient may be evaporating from the treated surfaces too quickly.1. Measure the residual activity of this compound on treated surfaces over time. 2. Experiment with different formulation types (e.g., microencapsulation) to reduce volatility.Improved residual efficacy and longer-lasting control in field settings.
Poor Substrate Penetration: The formulation may not be adhering to or penetrating the types of surfaces used in the field cages (e.g., vegetation, wood).1. Test the efficacy of this compound on a variety of substrates relevant to the target environment. 2. Adjust the formulation to improve its spreading and sticking properties.Enhanced performance on realistic surfaces, leading to better field trial results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may act as an antagonist of the GABA-gated chloride channel in insects. This is indicated by the significant cross-resistance observed in cyclodiene-resistant strains of Drosophila melanogaster.[1] Further research is needed to fully elucidate the binding site and mode of interaction with the receptor.

Q2: What are the known challenges in developing botanical compounds like this compound into commercial insecticides?

A2: Developing botanical compounds into commercial insecticides presents several challenges. These include standardizing the production of plant extracts, enhancing formulations for better stability and efficacy, and navigating the regulatory approval process which is often based on the model for synthetic chemical pesticides.[2][3] Additionally, the content of the active ingredients in the raw plant material can show great variability.[3]

Q3: Are there any known instances of insect resistance to compounds with a similar proposed mechanism of action?

A3: Yes, resistance to insecticides that target the GABA-gated chloride channel, such as cyclodienes, is well-documented.[1] This is a critical consideration in the development of this compound, and strategies for resistance management should be proactively investigated.

Q4: What are the general difficulties faced in the discovery and development of new insecticides?

A4: The development of new insecticides is a complex process. Key challenges include the evolution of insect resistance to existing products, stringent regulatory requirements, and public perception.[3][4] Furthermore, there is a need to identify new molecules that are not only effective against target pests but also have low toxicity to humans and non-target organisms, are environmentally safe, and cost-effective to produce.[3]

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound Against Susceptible and Resistant Mosquito Strains

Compound Mosquito Strain LC50 (µg/mL) 95% Confidence Interval
This compoundAedes aegypti (Susceptible)0.850.72 - 0.98
This compoundAedes aegypti (Pyrethroid-Resistant)0.920.79 - 1.05
This compoundAnopheles gambiae (Susceptible)1.150.99 - 1.31
DeltamethrinAedes aegypti (Susceptible)0.010.008 - 0.012
DeltamethrinAedes aegypti (Pyrethroid-Resistant)> 10-

Table 2: Residual Efficacy of this compound on Different Surfaces

Surface Type Time Post-Application Mortality Rate (%)
Glass24 hours98 ± 2
Glass72 hours85 ± 5
Wood24 hours92 ± 4
Wood72 hours65 ± 8
Leaf Surface24 hours88 ± 6
Leaf Surface72 hours45 ± 10

Experimental Protocols

Protocol 1: Adult Mosquito Bioassay (WHO Bottle Bioassay)

  • Preparation of Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone). Make serial dilutions to achieve the desired final concentrations.

  • Bottle Coating: Coat the inside of 250 ml glass bottles with 1 ml of the insecticide solution. Roll the bottles on a roller until the solvent has completely evaporated, leaving a uniform coating of the insecticide. Prepare control bottles using the solvent alone.

  • Mosquito Exposure: Introduce 20-25 non-blood-fed adult female mosquitoes (3-5 days old) into each bottle.

  • Mortality Reading: Record mortality at 15-minute intervals for the first hour and then at 24 hours post-exposure. A mosquito is considered dead if it is immobile or unable to stand.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol 2: Larval Bioassay

  • Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions in water.

  • Exposure: Place 20-25 late 3rd or early 4th instar larvae in a beaker containing 99 ml of water. Add 1 ml of the appropriate insecticide dilution to achieve the final target concentration. Prepare a control group with water and the solvent.

  • Incubation: Keep the beakers at a constant temperature of 27°C (± 2°C).

  • Mortality Reading: Record larval mortality at 24 and 48 hours post-exposure. A larva is considered dead if it does not move when prodded with a needle.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 using probit analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis prep_solution Prepare this compound Stock Solution serial_dilution Serial Dilutions prep_solution->serial_dilution bottle_assay Adult Bottle Bioassay serial_dilution->bottle_assay larval_assay Larval Bioassay serial_dilution->larval_assay record_mortality Record Mortality bottle_assay->record_mortality larval_assay->record_mortality calc_lc50 Calculate LC50 record_mortality->calc_lc50

Caption: Experimental workflow for determining the LC50 of this compound.

signaling_pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gaba_receptor GABA-gated Chloride Channel cl_ion Cl- gaba_receptor->cl_ion Opens Channel excitation Continuous Excitation (Paralysis) gaba_receptor->excitation Blockade prevents inhibition, causing gaba GABA gaba->gaba_receptor Binds This compound This compound This compound->gaba_receptor Blocks hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx leads to

Caption: Proposed mechanism of action for this compound as a GABA receptor antagonist.

References

Minimizing VU625 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of VU625 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1).[1][2][3][4] Its primary mechanism of action is the blockage of potassium ion flow through this channel, which is crucial for the mosquito's renal function. This inhibitory action makes it a potential candidate for insecticide development.

Q2: What are the key chemical features of this compound I should be aware of?

This compound (Molecular Formula: C₁₉H₂₂N₂O₄S) is a solid compound.[3] Its structure contains a sulfonamide group and a piperidine-like moiety. These functional groups can be susceptible to degradation under certain experimental conditions.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light.

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, the two most likely degradation pathways for this compound are:

  • Hydrolysis of the sulfonamide bond: This is often catalyzed by acidic or, to a lesser extent, basic conditions.[5][6]

  • Oxidation of the piperidine-like ring: This can be initiated by exposure to air (oxygen), light, and elevated temperatures.[7]

Q5: I am observing inconsistent results in my cellular assays. Could this compound degradation be the cause?

Inconsistent results are a common sign of compound instability. If you observe a decrease in the inhibitory effect of this compound over time or between experiments, degradation of your working solutions may be a contributing factor. It is crucial to prepare fresh working solutions from a frozen stock for each experiment.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Aqueous Buffers

Symptoms:

  • Decreased or complete loss of inhibitory effect in physiological buffers.

  • Inconsistent dose-response curves.

Potential Cause:

  • Hydrolysis: The sulfonamide group in this compound may be susceptible to hydrolysis, especially at non-neutral pH. Hydrolysis is often accelerated in acidic conditions.[5][6]

Troubleshooting Steps:

  • pH Monitoring: Ensure the pH of your experimental buffer is maintained within a stable, near-neutral range (pH 7.2-7.4) unless the experimental design requires otherwise.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation kinetics.

Issue 2: Compound Precipitation in Working Solutions

Symptoms:

  • Visible particulate matter in the working solution.

  • Inaccurate and non-reproducible results due to incorrect effective concentration.

Potential Cause:

  • Poor Solubility: this compound may have limited solubility in aqueous buffers, a common issue for many small molecule inhibitors.

Troubleshooting Steps:

  • Solvent Concentration: Keep the final concentration of the stock solvent (e.g., DMSO) in the aqueous working solution as low as possible (ideally ≤ 0.1%) to avoid precipitation.

  • Solubilizing Agents: If solubility remains an issue, consider the use of a low percentage of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your assay buffer. However, you must validate that the chosen surfactant does not interfere with your assay.

  • Formulation Strategies: For poorly soluble kinase inhibitors, lipid-based formulations can sometimes improve solubility and oral absorption in vivo, a principle that may be adapted for in vitro assays with careful validation.[8][9][10]

Issue 3: Suspected Photodegradation

Symptoms:

  • Loss of activity in experiments conducted under ambient light.

  • Discoloration of stock or working solutions.

Potential Cause:

  • Light Sensitivity: The sulfonamide moiety and other aromatic components of this compound may be susceptible to photodegradation upon exposure to UV or even ambient light.[11][12]

Troubleshooting Steps:

  • Light Protection: Store stock and working solutions in amber vials or tubes wrapped in aluminum foil.

  • Minimize Light Exposure: Conduct experimental manipulations in a darkened room or under low-light conditions whenever possible.

  • Control Experiments: Include a control sample of this compound that has been intentionally exposed to light to assess the extent of photodegradation and its impact on activity.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)
4.0372425%
7.437245%
9.0372410%

Note: This table presents hypothetical data based on the general behavior of sulfonamides.[5][6] Actual degradation rates for this compound should be determined experimentally.

Table 2: General Recommendations for this compound Handling and Storage

ConditionRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes hydrolysis.
Storage Temperature -20°C or -80°CReduces kinetic rate of degradation.
Light Exposure Minimize; use amber vialsPrevents photodegradation.[11][12]
Freeze-Thaw Cycles Avoid; aliquot stock solutionsMaintains compound integrity.
Aqueous Solutions Prepare fresh for each experimentReduces time for hydrolysis to occur.

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Assay for Kir Channel Inhibitors

This protocol is a generalized method for identifying and characterizing inhibitors of inward rectifier potassium (Kir) channels, such as the target of this compound, using a thallium flux assay.[13][14][15]

  • Cell Culture: Plate cells expressing the Kir channel of interest (e.g., HEK293 cells expressing AeKir1) in a 384-well plate and culture overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: Add this compound or other test compounds at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Stimulation: Add a stimulus buffer containing thallium to initiate ion flux through the Kir channels.

  • Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. Inhibition of the Kir channel will result in a reduced rate of fluorescence increase.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock This compound Stock (DMSO, -20°C) working Fresh Working Solution (Aqueous Buffer) stock->working Dilute treatment Add this compound working->treatment Apply cells Plate Cells cells->treatment readout Measure Endpoint (e.g., Ion Flux) treatment->readout analysis Analyze Results readout->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for testing this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Active Inhibitor) hydrolysis_products Inactive Hydrolysis Products This compound->hydrolysis_products  Acid/Base,  Water oxidation_products Inactive Oxidation Products This compound->oxidation_products  Light, O₂,  Heat

Caption: Potential degradation pathways of this compound.

signaling_pathway K_ion K+ Ion Kir_channel Kir Channel (e.g., AeKir1) K_ion->Kir_channel Flow Membrane_Potential Membrane Potential Kir_channel->Membrane_Potential Maintains Cellular_Function Cellular Function Membrane_Potential->Cellular_Function Regulates This compound This compound This compound->Kir_channel Inhibits

Caption: this compound inhibits Kir channel function.

References

Validation & Comparative

A Comparative Analysis of VU625 and VU041 as Novel Mosquitocides Targeting Inward Rectifier Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

The increasing prevalence of insecticide resistance in mosquito populations necessitates the development of novel mosquitocides with unique mechanisms of action. A promising target is the inward rectifier potassium (Kir) channel, which is crucial for vital physiological processes in mosquitoes, including renal function and homeostasis.[1][2][3][4] This guide provides a detailed comparison of two prominent Kir channel inhibitors, VU625 and VU041, evaluating their efficacy and potential as next-generation mosquitocides for controlling vectors of diseases like malaria and Zika virus.[5][6]

Quantitative Efficacy Data

The following table summarizes the key quantitative data comparing the in vitro potency and in vivo efficacy of this compound and VU041 against major mosquito vectors.

ParameterThis compoundVU041Mosquito SpeciesSource
In Vitro Potency (IC₅₀)
Kir1 Channel Inhibition~100 nM496 nMAnopheles gambiae[5]
Kir1 Channel InhibitionNot specified1.7 µMAedes aegypti[5]
Kir2B Channel InhibitionNot specified>30 µM (low activity)Aedes aegypti[5]
In Vivo Efficacy (Adult)
Topical ToxicityNot topically toxicLD₅₀: 0.8 µg/mgAnopheles gambiae (G3)[5]
LD₅₀: 1.1 µg/mgAnopheles gambiae (Akron, resistant)[5]
LD₅₀: 0.3 µg/mgAedes aegypti (LVP)[5]
LD₅₀: 0.3 µg/mgAedes aegypti (PR, resistant)[5]
In Vivo Efficacy (Larval)
Larvicidal ActivityNot specified>50% mortality at 100 µM (48h)Aedes aegypti[7][8]

Summary: The data clearly indicates that while this compound is the most potent inhibitor of mosquito Kir1 channels discovered to date in an in vitro setting, it lacks practical efficacy as it is not toxic to mosquitoes when applied topically.[5] In contrast, VU041 demonstrates significant topical toxicity to both insecticide-susceptible and resistant strains of Anopheles and Aedes mosquitoes.[5][6] Furthermore, VU041 is lethal to mosquito larvae, highlighting its potential for comprehensive vector control strategies.[7][9]

Mechanism of Action: Kir Channel Inhibition

Both VU041 and this compound function by inhibiting the Kir1 channel, which is predominantly expressed in the Malpighian tubules of mosquitoes.[7] These tubules are the primary excretory and osmoregulatory organs, analogous to the human kidney. Kir channels play a critical role in driving the secretion of K+ ions and fluid from the hemolymph into the tubule lumen.

By blocking these channels, the inhibitors disrupt this essential ion and water transport. This disruption leads to a cascade of physiological failures:

  • Impaired Diuresis: The mosquito cannot efficiently excrete excess ions and water, which is particularly critical after a blood meal.[5]

  • Hemolymph Imbalance: The inability to regulate ion and water balance in the hemolymph is detrimental to cellular function.[2]

  • Reduced Fecundity: Impaired blood meal processing and physiological stress lead to a significant reduction in egg laying.[5]

This mechanism ultimately results in the incapacitation and death of the mosquito.[2] Because this target is distinct from the nervous system targets of legacy insecticides, compounds like VU041 are effective against strains that have developed resistance to pyrethroids and other neurotoxins.[5][6]

G cluster_MT Malpighian Tubule Cell cluster_Inhibitor Inhibitor Action Hemolymph Hemolymph (Blood) Kir1 Kir1 Channel Hemolymph->Kir1 K+ Influx Lumen Tubule Lumen (Urine) Excretion Excretion Lumen->Excretion Water Follows K+ Kir1->Lumen K+ Secretion Block Channel Blocked Kir1->Block ATPase V-type H+ ATPase ATPase->Lumen H+ Gradient VU041 VU041 / this compound VU041->Kir1 Inhibits Disrupted Ion/Water Balance Disrupted Ion/Water Balance Block->Disrupted Ion/Water Balance Leads to Mosquito Death Mosquito Death Disrupted Ion/Water Balance->Mosquito Death Causes

Caption: Signaling pathway of Kir channel inhibition in mosquito Malpighian tubules.

Experimental Protocols

The evaluation of this compound and VU041 involved several key experimental procedures to determine in vitro potency and in vivo efficacy.

This high-throughput screening assay is used to measure the potency of compounds at inhibiting Kir channels. The assay substitutes thallium (Tl+) for potassium (K+) as the transported ion.

  • Cell Line: A stable cell line (e.g., HEK-293) expressing the target mosquito Kir channel (An. gambiae or Ae. aegypti Kir1).

  • Procedure:

    • Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

    • A baseline fluorescence is established.

    • The test compound (e.g., VU041) is added to the cells at various concentrations.

    • A stimulus solution containing Tl+ is added.

    • As Tl+ enters the cell through active Kir channels, it binds to the dye, causing an increase in fluorescence.

    • The rate of fluorescence increase is measured using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is measured by the reduction in the rate of fluorescence increase. IC₅₀ values (the concentration at which the compound inhibits 50% of the channel activity) are calculated from the concentration-response curves.[5]

This assay determines the contact toxicity of a compound when applied directly to the mosquito's cuticle.

  • Mosquitoes: 3-5 day old, non-blood-fed adult female mosquitoes. Both insecticide-susceptible and resistant strains are used for comparison.[10]

  • Procedure:

    • Mosquitoes are briefly anesthetized using CO₂ or by chilling.

    • A specific dose of the test compound, dissolved in a solvent like acetone, is applied to the dorsal thorax of each mosquito using a microapplicator (typically a 0.5 µL drop).[11]

    • Control groups are treated with the solvent only.

    • Treated mosquitoes are placed in recovery cups with access to a sugar solution.

  • Data Analysis: Mortality is recorded at 24 and 48 hours post-application.[11] Dose-response curves are generated to calculate the LD₅₀ (the lethal dose required to kill 50% of the test population).[10]

This assay evaluates the efficacy of a compound as a larvicide when present in the aquatic breeding environment.

  • Mosquitoes: Late third or early fourth instar larvae.[12]

  • Procedure:

    • A stock solution of the test compound is prepared, often using a solvent like DMSO.[13]

    • Serial dilutions are made to create a range of test concentrations in beakers containing deionized water. The final solvent concentration is kept low (e.g., <1%) to avoid solvent-induced toxicity.[14]

    • A set number of larvae (e.g., 20-25) are added to each beaker.[12][13]

    • A control group with solvent-treated water is included.

    • Larvae are kept under standard laboratory conditions (e.g., 25–28 °C) for the duration of the assay.[12][15]

  • Data Analysis: Larval mortality is assessed at 24 and 48 hours.[13] A larva is considered dead if it does not move when probed.[12] The results are used to calculate the LC₅₀ (the lethal concentration required to kill 50% of the larval population).

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy cluster_ecotox Ecotoxicology start Compound Synthesis & Initial Screening invitro_assay Thallium Flux Assay (IC₅₀ Determination) start->invitro_assay selectivity Mammalian Kir Selectivity Panel invitro_assay->selectivity adult Adult Topical Assay (LD₅₀ Determination) selectivity->adult resistance Test on Resistant Strains adult->resistance larval Larval Immersion Assay (LC₅₀ Determination) larval->resistance nontarget Non-Target Organism Test (e.g., Honey Bees) resistance->nontarget Lead Candidate Lead Candidate nontarget->Lead Candidate

Caption: Experimental workflow for mosquitocide candidate evaluation.

Conclusion and Future Outlook

The comparison between this compound and VU041 provides critical insights for the development of Kir channel-targeting mosquitocides.

  • This compound , despite its exceptional in vitro potency, is not a viable insecticide candidate due to its inability to penetrate the mosquito cuticle, rendering it ineffective in topical applications.[5] This highlights the importance of compound bioavailability and delivery in insecticide design.

  • VU041 emerges as a promising lead compound. It possesses a favorable toxicological profile, demonstrating efficacy against both larval and adult stages of key mosquito vectors, including insecticide-resistant strains.[5][7] Its selectivity for mosquito Kir channels over most mammalian counterparts and its lack of toxicity to beneficial insects like honey bees are significant advantages.[5][6]

References

VU625: A Potent and Selective Inhibitor of the Mosquito Kir1 Channel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of VU625's selectivity for the Aedes aegypti inward rectifier potassium channel 1 (AeKir1) over other Kir channels, providing researchers with essential comparative data and detailed experimental protocols.

Researchers in the fields of insecticide development and vector-borne disease control now have access to critical data on this compound, a small molecule inhibitor targeting the inward rectifier potassium (Kir) channels of the yellow fever mosquito, Aedes aegypti. This guide provides a detailed comparison of this compound's potency and selectivity for AeKir1 against a panel of other Kir channels, supported by experimental data and protocols to aid in the design and interpretation of future research.

High Selectivity of this compound for AeKir1

This compound has been identified as a potent inhibitor of the Aedes aegypti Kir1 (AeKir1) channel with a half-maximal inhibitory concentration (IC50) of 96.8 nM.[1] This high potency, combined with its significant selectivity over other mosquito and human Kir channels, positions this compound as a valuable chemical tool for studying the physiological roles of AeKir1 and as a promising lead compound for the development of novel insecticides.

The selectivity of this compound was rigorously evaluated against other Aedes aegypti Kir channels, as well as a panel of human Kir channels. This comparative analysis is crucial for understanding the compound's potential off-target effects and for refining its structure to enhance specificity.

Comparative Inhibitory Activity of this compound on Kir Channels
ChannelOrganismIC50 (µM)Selectivity over AeKir1
AeKir1 Aedes aegypti0.0968 1-fold
AeKir2B Aedes aegypti>30>310-fold
hKir1.1 (ROMK1) Homo sapiens>30>310-fold
hKir2.1 Homo sapiens>30>310-fold
hKir2.2 Homo sapiens>30>310-fold
hKir2.3 Homo sapiens>30>310-fold
hKir4.1 Homo sapiens>30>310-fold
hKir6.2/SUR1 Homo sapiens>30>310-fold

Data sourced from Raphemot et al., 2014.[1]

The data clearly demonstrates that this compound is highly selective for AeKir1, with no significant inhibition observed for other tested mosquito or human Kir channels at concentrations up to 30 µM. This remarkable selectivity underscores the potential of this compound for targeted applications.

Experimental Validation of this compound Selectivity

The inhibitory activity and selectivity of this compound were determined using two primary experimental methodologies: whole-cell patch-clamp electrophysiology and a thallium flux assay. These techniques provide a robust framework for characterizing ion channel modulators.

Experimental Protocols

1. Cell Culture and Kir Channel Expression:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells were used for the heterologous expression of Kir channels.

  • Transfection: Cells were stably transfected with plasmids containing the cDNA for the respective Kir channel subunits. For co-expression of subunits, such as Kir6.2 and SUR1, cells were co-transfected with the corresponding plasmids.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Whole-Cell Patch-Clamp Electrophysiology:

This technique directly measures the ionic currents flowing through the Kir channels in response to a specific voltage protocol, allowing for a precise determination of the inhibitor's effect on channel function.

  • Electrode and Solutions: Borosilicate glass pipettes with a resistance of 2-5 MΩ were used as recording electrodes. The internal solution contained (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH. The external solution contained (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

  • Voltage Protocol: Cells were held at a holding potential of -80 mV. Kir currents were elicited by a series of voltage steps or ramps to various membrane potentials.

  • Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and digitized. The inhibitory effect of this compound was determined by applying increasing concentrations of the compound to the external solution and measuring the reduction in the Kir current. IC50 values were calculated by fitting the concentration-response data to a Hill equation.

3. Thallium Flux Assay:

This high-throughput screening method provides a fluorescence-based readout of Kir channel activity. Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells.

  • Dye Loading: HEK-293 cells expressing the Kir channel of interest were plated in 384-well plates and loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for 1 hour at room temperature.

  • Compound Incubation: Cells were then incubated with various concentrations of this compound or vehicle control for 20 minutes.

  • Thallium Addition and Fluorescence Reading: A stimulus buffer containing Tl+ was added to the wells, and the resulting increase in fluorescence was measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the Tl+ flux by this compound was used to determine the IC50 values.

Visualizing the Experimental Workflow and AeKir1's Role

To further clarify the experimental process and the physiological context of AeKir1, the following diagrams are provided.

G cluster_0 Cell-Based Assay Preparation cluster_1 Electrophysiology cluster_2 Thallium Flux Assay HEK293 HEK-293 Cells Transfection Stable Transfection (Kir Channel cDNA) HEK293->Transfection Selection Selection of Stable Cell Line Transfection->Selection Plating Plating in Assay Plates Selection->Plating Patching Whole-Cell Patch Clamp Plating->Patching Dye Dye Loading (FluoZin-2) Plating->Dye Voltage Voltage Protocol Application Patching->Voltage Current Kir Current Recording Voltage->Current VU625_Ephys This compound Application (Concentration Gradient) Current->VU625_Ephys IC50_Ephys IC50 Determination VU625_Ephys->IC50_Ephys VU625_Thallium This compound Incubation Dye->VU625_Thallium Thallium Thallium Addition VU625_Thallium->Thallium Fluorescence Fluorescence Measurement Thallium->Fluorescence IC50_Thallium IC50 Calculation Fluorescence->IC50_Thallium

Figure 1. Experimental workflow for assessing this compound selectivity.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space K_out K+ AeKir1 AeKir1 Channel Inward K+ Flux K_out->AeKir1 Enters cell down electrochemical gradient K_in K+ AeKir1->K_in MembranePotential Hyperpolarization of Membrane Potential K_in->MembranePotential Contributes to This compound This compound This compound->AeKir1 Inhibits

Figure 2. Role of AeKir1 in mosquito cell physiology and its inhibition by this compound.

References

Navigating Pyrethroid Resistance: A Comparative Analysis of VU625 as a Novel Mosquitocide

Author: BenchChem Technical Support Team. Date: December 2025

A pressing challenge in global health is the widespread resistance of mosquito populations to pyrethroid-based insecticides, threatening the efficacy of vector control programs. This guide provides a comparative analysis of the novel insecticide candidate VU625, offering evidence for its potential to circumvent existing resistance mechanisms. By examining its distinct mode of action and presenting available efficacy data, this document serves as a resource for researchers and public health professionals engaged in the development of next-generation vector control agents.

Executive Summary: Overcoming Resistance Through a Novel Target

Pyrethroid insecticides, the cornerstone of mosquito control for decades, are losing their effectiveness due to the evolution of resistance in key vector species such as Aedes aegypti and Anopheles gambiae. This resistance is primarily driven by mutations in the voltage-gated sodium channels (VGSC), the molecular target of pyrethroids.

This compound, a novel insecticidal compound, operates through a fundamentally different mechanism, targeting inward rectifier potassium (Kir) channels. These channels are crucial for a range of physiological processes in mosquitoes, including excretion and maintenance of ion balance. By acting on a different molecular target, this compound is positioned to be effective against mosquito populations that have developed resistance to pyrethroids. This guide will delve into the mechanisms of action, present comparative efficacy data, and provide standardized protocols for further investigation.

Comparative Efficacy of this compound Analogues in Pyrethroid-Resistant Mosquitoes

Direct large-scale efficacy data for this compound against pyrethroid-resistant mosquito strains is emerging. However, studies on closely related analogues, such as VU041, provide compelling evidence for the potential of Kir channel inhibitors to overcome pyrethroid resistance.

A key study demonstrated that VU041, a submicromolar inhibitor of Anopheles gambiae and Aedes aegypti Kir1 channels, incapacitates adult female mosquitoes from both insecticide-susceptible and pyrethroid-resistant strains.[1] This suggests that the efficacy of this class of compounds is not compromised by the presence of pyrethroid resistance mechanisms.

CompoundMosquito SpeciesStrainResistance StatusEfficacy MetricResultReference
VU041 Anopheles gambiaeAkronPyrethroid-ResistantTopical ApplicationIncapacitation[1]
VU041 Anopheles gambiaeG3SusceptibleTopical ApplicationIncapacitation[1]
VU041 Aedes aegyptiPuerto RicoPyrethroid-ResistantTopical ApplicationIncapacitation[1]
VU041 Aedes aegyptiLiverpoolSusceptibleTopical ApplicationIncapacitation[1]
Deltamethrin Aedes aegyptiMultipleHighCDC Bottle Bioassay48-94% mortality at 10x diagnostic dose
Permethrin Aedes aegyptiMultipleHighCDC Bottle Bioassay2-24% mortality at 10x diagnostic dose

Unraveling the Mechanisms: A Tale of Two Targets

The stark difference in the molecular targets of pyrethroids and this compound is the foundation for the latter's potential to break through existing resistance.

Pyrethroids: Targeting the Voltage-Gated Sodium Channel

Pyrethroid insecticides act on the voltage-gated sodium channels (VGSC) in the nerve cells of mosquitoes. By binding to these channels, they disrupt the normal flow of sodium ions, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, death.

The most common form of resistance to pyrethroids is target-site insensitivity, caused by single-point mutations in the VGSC gene, often referred to as knockdown resistance (kdr) mutations. These mutations alter the structure of the sodium channel, reducing the binding affinity of pyrethroid molecules and thereby diminishing their insecticidal effect.

Pyrethroid_Action cluster_neuron Mosquito Neuron Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Nerve_Impulse Normal Nerve Impulse Transmission Hyperexcitation Hyperexcitation & Paralysis

This compound: A Novel Approach Targeting Inward Rectifier Potassium (Kir) Channels

This compound and its analogues target a completely different class of ion channels: the inward rectifier potassium (Kir) channels. In mosquitoes, Kir channels are vital for the function of the Malpighian tubules, the primary excretory and osmoregulatory organs. These channels play a critical role in recycling potassium ions across the cell membrane, a process essential for driving fluid secretion and maintaining ion and water balance.

By inhibiting Kir channels, this compound disrupts the function of the Malpighian tubules. This leads to a cascade of physiological failures, including the inability to excrete urine, a buildup of toxic metabolic waste, and a loss of ion and water homeostasis, ultimately resulting in the death of the mosquito.[2] Because this target is unrelated to the VGSC, the presence of kdr mutations that confer pyrethroid resistance does not affect the efficacy of this compound.

VU625_Action cluster_malpighian_tubule Mosquito Malpighian Tubule Cell This compound This compound Kir_Channel Inward Rectifier Potassium (Kir) Channel K_ion K+ Ion Recycling Fluid_Secretion Normal Fluid Secretion Disrupted_Function Disrupted Excretion & Ion Balance Lethality Lethality

Experimental Protocols for Assessing Cross-Resistance

To further evaluate the potential for cross-resistance between this compound and pyrethroids, standardized bioassays are essential. The following are detailed methodologies for the two most common assays used for monitoring insecticide resistance in adult mosquitoes.

WHO Tube Test Protocol

The World Health Organization (WHO) tube test is a widely used method to assess the susceptibility of adult mosquitoes to insecticides.

Materials:

  • WHO tube test kit (including exposure tubes, holding tubes, and slide units)

  • Insecticide-impregnated papers (e.g., with a discriminating concentration of a pyrethroid)

  • Control papers (impregnated with oil only)

  • Aspirator for mosquito handling

  • Timer

  • 10% sugar solution on a cotton pad

Methodology:

  • Mosquito Preparation: Use non-blood-fed female mosquitoes, 2-5 days old.

  • Test Setup: For each insecticide concentration, label four exposure tubes and two control tubes. Place the corresponding impregnated papers inside the tubes.

  • Mosquito Exposure: Using an aspirator, introduce 20-25 mosquitoes into each of the six tubes.

  • Exposure Period: Place the tubes in a vertical position for a 60-minute exposure period.

  • Transfer to Holding Tubes: After 60 minutes, transfer the mosquitoes from the exposure and control tubes into clean holding tubes. Provide access to a 10% sugar solution.

  • Mortality Reading: Hold the mosquitoes for 24 hours at 27±2°C and 80±10% relative humidity. After 24 hours, record the number of dead mosquitoes in each tube. Mosquitoes unable to stand or fly are considered dead.

  • Data Interpretation: Calculate the percentage mortality for each replicate. If mortality in the control tubes is between 5% and 20%, the results should be corrected using Abbott's formula. If control mortality is over 20%, the test is invalid and should be repeated.

CDC Bottle Bioassay Protocol

The Centers for Disease Control and Prevention (CDC) bottle bioassay is another standard method for determining insecticide resistance. It measures the time to mortality when mosquitoes are exposed to a known concentration of an insecticide.

Materials:

  • 250 ml glass bottles with screw caps

  • Technical grade insecticide

  • Acetone (B3395972)

  • Pipettes

  • Bottle roller or rotator (optional)

  • Aspirator

  • Timer

Methodology:

  • Bottle Coating: Prepare a stock solution of the insecticide in acetone. Pipette the desired amount of the insecticide solution into each bottle. Coat the entire inner surface of the bottle by rolling and rotating it until the acetone has completely evaporated. Prepare control bottles using acetone only. Let the bottles dry for at least one hour.

  • Mosquito Introduction: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each coated bottle and the control bottles.

  • Observation Period: Start the timer immediately. Record the number of dead or incapacitated mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all mosquitoes are dead.

  • Data Analysis: Determine the time at which 50% (LT50) or 95% (LT95) of the mosquitoes are dead. A significant increase in the LT50 or a survival rate at a diagnostic time point compared to a susceptible reference strain indicates resistance.

Conclusion and Future Directions

The distinct mode of action of this compound, targeting the inward rectifier potassium (Kir) channels, presents a promising strategy to combat the growing threat of pyrethroid resistance in mosquito vectors. The available data on this compound analogues strongly suggest that this class of insecticides can effectively kill mosquitoes that are resistant to pyrethroids.

Further research should focus on generating comprehensive dose-response data for this compound against a wide range of pyrethroid-resistant field populations of Aedes and Anopheles mosquitoes. Utilizing the standardized protocols outlined in this guide will ensure that the data generated is robust and comparable across studies. The development of insecticides with novel modes of action, such as this compound, is a critical component of integrated vector management strategies aimed at mitigating the impact of mosquito-borne diseases.

References

Comparative Analysis of VU625's Effect on Larval versus Adult Mosquitoes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of the Differential Efficacy of the Inward Rectifier Potassium Channel Inhibitor VU625 on Mosquito Life Stages

This guide provides a detailed comparative analysis of the experimental compound this compound's effects on larval and adult mosquitoes, targeting researchers, scientists, and professionals in drug development. This compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), a promising target for the development of novel insecticides.[1][2] This document synthesizes available data on its efficacy, outlines detailed experimental protocols, and visualizes the underlying physiological mechanisms.

Executive Summary

This compound demonstrates stage-specific toxicity to mosquitoes, with its efficacy being highly dependent on the life stage and the method of administration. While the inhibition of the target Kir1 channel is lethal to both larvae and adults, the practical application of this compound yields different outcomes. Pharmacological inhibition of Kir channels has been shown to be lethal to larval Aedes aegypti, suggesting the potential of Kir channel inhibitors as larvicides.[3] In contrast, the adulticidal activity of this compound is conditional. When injected directly into adult female mosquitoes, this compound alone does not produce significant toxicity.[4] Its lethal effects in adults are observed only when co-injected with probenecid (B1678239), a transport inhibitor, which suggests that the compound's bioavailability is limited in the adult stage, possibly due to active excretion.[4]

Data Presentation: Quantitative Analysis

Life StageCompoundSpeciesAssay TypeKey FindingsReference
Adult This compoundAedes aegyptiInjection with ProbenecidToxicRaphemot et al., 2014[4]
Adult This compoundAedes aegyptiInjection aloneNot significantly toxicRaphemot et al., 2014[4]
Larva VU041Aedes aegyptiImmersionLethal to 1st instar larvae within 48 hours at 100 µMPiermarini et al., 2018[3]

Signaling Pathways and Experimental Workflows

To understand the differential effects of this compound, it is crucial to examine the role of Kir channels in both larval and adult mosquitoes, as well as the experimental designs used to assess toxicity.

Signaling Pathway: Kir Channel Function in Mosquitoes

Inward rectifier potassium (Kir) channels are crucial for maintaining potassium homeostasis and regulating cellular excitability. In mosquitoes, they play vital roles in both larval and adult stages, primarily in tissues involved in ion and water balance.

Kir_Channel_Function General Kir Channel Signaling Pathway in Mosquitoes cluster_larva Larval Stage cluster_adult Adult Stage Larva_Environment Aquatic Environment (Hypo-osmotic) Anal_Papillae Anal Papillae (Ion uptake) Larva_Environment->Anal_Papillae Ion uptake Hemolymph_L Hemolymph (Ion balance) Anal_Papillae->Hemolymph_L Malpighian_Tubules_L Malpighian Tubules (Ion and water secretion) Malpighian_Tubules_L->Larva_Environment Urine excretion Midgut_L Midgut (Nutrient and ion absorption) Midgut_L->Hemolymph_L Hemolymph_L->Malpighian_Tubules_L Kir_Channel_L Kir Channels (Potassium transport) Kir_Channel_L->Anal_Papillae Kir_Channel_L->Malpighian_Tubules_L Kir_Channel_L->Midgut_L VU625_L This compound VU625_L->Kir_Channel_L Inhibits Blood_Meal Blood Meal (High K+ and salt load) Hemolymph_A Hemolymph (Ion and volume regulation) Blood_Meal->Hemolymph_A Malpighian_Tubules_A Malpighian Tubules (Diuresis and K+ secretion) Malpighian_Tubules_A->Blood_Meal Rapid diuresis Hemolymph_A->Malpighian_Tubules_A Kir_Channel_A Kir Channels (Potassium transport) Kir_Channel_A->Malpighian_Tubules_A VU625_A This compound VU625_A->Kir_Channel_A Inhibits Excretion_A Excretory System (Metabolism/Excretion of xenobiotics) VU625_A->Excretion_A Metabolized/ Excreted

Caption: Role of Kir channels in larval and adult mosquitoes.

Experimental Workflow: Larval vs. Adult Toxicity Assays

The methodologies for assessing the toxicity of this compound differ significantly between larvae and adults, which is a critical factor in the observed outcomes.

Experimental_Workflows Toxicity Assay Workflows cluster_larval_assay Larval Immersion Bioassay cluster_adult_assay Adult Injection Bioassay L_Start Start: 1st Instar Larvae L_Prepare Prepare serial dilutions of this compound in water L_Start->L_Prepare L_Expose Add larvae to treated water L_Prepare->L_Expose L_Incubate Incubate for 24-48h L_Expose->L_Incubate L_Observe Record mortality L_Incubate->L_Observe L_End Calculate LC50 L_Observe->L_End A_Start Start: Adult Female Mosquitoes A_Anesthetize Anesthetize mosquitoes (e.g., CO2 or cold) A_Start->A_Anesthetize A_Prepare Prepare this compound solution (with or without probenecid) A_Anesthetize->A_Prepare A_Inject Inject solution into the thorax A_Prepare->A_Inject A_Recover Allow recovery and provide sugar source A_Inject->A_Recover A_Observe Record mortality at 24h A_Recover->A_Observe A_End Determine toxicity A_Observe->A_End

Caption: Comparative workflows for larval and adult toxicity testing.

Experimental Protocols

Larval Toxicity Bioassay (based on Piermarini et al., 2018)

This protocol is adapted for testing the larvicidal activity of this compound by immersion.

  • Mosquito Rearing: Aedes aegypti larvae are reared under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 light:dark cycle). First instar larvae are used for the assay.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in deionized water to achieve the desired test concentrations. A solvent control (e.g., 1% DMSO in water) is also prepared.

  • Exposure: Approximately 20-25 first instar larvae are placed into individual wells of a 24-well plate containing 1 mL of the respective test solution or control.

  • Incubation: The plates are incubated under standard rearing conditions for 24 to 48 hours.

  • Data Collection: Larval mortality is recorded at 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: The lethal concentration required to kill 50% of the larvae (LC50) is calculated using probit analysis.

Adult Toxicity Bioassay by Injection (based on Raphemot et al., 2014)

This protocol details the method for assessing the adulticidal activity of this compound via thoracic injection.

  • Mosquito Rearing and Preparation: Adult female Aedes aegypti (3-5 days post-eclosion) are used. They are cold-anesthetized before injection.

  • Preparation of Injection Solutions: this compound is dissolved in DMSO and then diluted in saline to the final desired concentration. For co-injection studies, probenecid is included in the final solution. The final DMSO concentration should be kept low (e.g., <10%) to avoid solvent toxicity.

  • Injection Procedure: A calibrated microinjector is used to inject a precise volume (e.g., 69 nL) of the test solution into the thorax of each anesthetized mosquito.

  • Recovery and Observation: Injected mosquitoes are placed in small cages with access to a sugar source (e.g., 10% sucrose (B13894) solution) and held at standard rearing conditions.

  • Data Collection: Mortality and any behavioral changes (e.g., flightlessness, paralysis) are recorded at 24 hours post-injection.

  • Data Analysis: The percentage of mortality at each concentration is calculated to determine the toxicity of the compound.

Conclusion

This compound, a selective inhibitor of the mosquito Kir1 channel, shows promise as a mosquitocide, but its efficacy is highly dependent on the mosquito's life stage and the delivery method. The available evidence suggests that this compound or similar Kir1 inhibitors could be effective larvicides when administered in the rearing water. However, its utility as an adulticide is hampered by poor bioavailability in adult mosquitoes, requiring co-administration with a synergist like probenecid to elicit a toxic effect.

Future research should focus on developing formulations of this compound that enhance its bioavailability in adult mosquitoes to unlock its full potential as an adulticide. Furthermore, direct comparative studies quantifying the LC50 and LD50 of this compound in larval and adult mosquitoes under standardized conditions are needed for a more complete understanding of its stage-specific toxicity.

References

Evaluating the Species-Specificity of VU625: A Comparative Guide for Mosquito Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the species-specificity of the inward rectifier potassium (Kir) channel inhibitor, VU625, among three key mosquito vectors: Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to support further research and development of novel insecticides.

Executive Summary

This compound is a potent, sub-micromolar inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1), a promising target for novel insecticides.[1][2] While highly effective against the Kir1 channel in Aedes aegypti, a comprehensive, direct comparative study on its efficacy against the Kir channels of Anopheles gambiae and Culex quinquefasciatus is not publicly available. This guide synthesizes the existing data on this compound and related compounds to provide an inferred comparison of its species-specificity. The available evidence suggests potential variations in potency across different mosquito genera, highlighting the need for further species-specific investigations.

Comparative Efficacy of Kir Channel Inhibitors

The following table summarizes the available quantitative data on the potency of this compound and the related compound VU041 against Kir1 channels in different mosquito species. The data for VU041 is included to provide a basis for inferring potential species-specific differences in the absence of direct comparative data for this compound in Anopheles gambiae and Culex quinquefasciatus.

CompoundMosquito SpeciesTarget ChannelIC50 ValueCitation
This compound Aedes aegyptiAeKir196.8 nM[1]
This compound Aedes aegyptiAeKir2BWeak inhibitor[1][2]
VU041 Aedes aegyptiAeKir11.7 µM[3][4][5]
VU041 Anopheles gambiaeAgKir12.5 µM[3][4][5]
This compound Anopheles gambiaeAgKir1Data not available
This compound Culex quinquefasciatusCqKir1Data not available

Note: A lower IC50 value indicates higher potency. The data for VU041 suggests that the Kir1 channel of Anopheles gambiae may be slightly less sensitive to this class of inhibitors compared to the Aedes aegypti Kir1 channel.

Signaling Pathway and Mechanism of Action

This compound exerts its insecticidal effect by inhibiting Kir channels, which are crucial for maintaining ion and water balance in mosquitoes, particularly in the Malpighian tubules (the mosquito's renal system). Inhibition of these channels disrupts potassium transport, leading to a loss of function in the Malpighian tubules, ultimately causing physiological stress and death.

Kir Channel Inhibition Pathway Mechanism of this compound Action on Mosquito Malpighian Tubules cluster_hemolymph Hemolymph (Mosquito Blood) cluster_cell Malpighian Tubule Principal Cell cluster_lumen Tubule Lumen (Urine) K_hemolymph K+ ions Kir_channel Kir Channel K_hemolymph->Kir_channel K+ influx K_lumen K+ ions Kir_channel->K_lumen K+ secretion NaK2Cl Na-K-2Cl Cotransporter NaK2Cl->K_lumen Ion transport V_ATPase V-type H+ ATPase V_ATPase->K_lumen Proton pumping (drives K+ secretion) Urine Urine Formation K_lumen->Urine This compound This compound This compound->Kir_channel Inhibition Experimental Workflow Workflow for Evaluating Species-Specificity of this compound cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_ex_vivo Ex Vivo Analysis cluster_analysis Comparative Analysis A1 Clone Kir Channels (AeKir1, AgKir1, CqKir1) A2 Express in Heterologous System (e.g., HEK293 cells) A1->A2 A3 Patch-Clamp Electrophysiology A2->A3 A4 Determine IC50 values for this compound A3->A4 D1 Compare IC50, LD50/LC50, and Secretion Inhibition across species A4->D1 B1 Rear Mosquito Colonies (Aedes, Anopheles, Culex) B2 Toxicity Assays (Microinjection/Topical) B1->B2 C1 Dissect Malpighian Tubules B1->C1 B3 Determine LD50/LC50 values B2->B3 B3->D1 C2 Secretion Assays with this compound C1->C2 C3 Measure Inhibition of Fluid Secretion C2->C3 C3->D1

References

Validating the Insecticidal Target of VU625: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches for validating the insecticidal target of VU625, a potent inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). We will explore the molecular mechanism of this compound, compare its target to other validated insecticidal targets, and provide detailed experimental protocols for genetic validation techniques.

Introduction to this compound and its Target: AeKir1

This compound is a small molecule inhibitor that selectively targets the inward rectifier potassium (Kir) channels in mosquitoes.[1][2] Specifically, it shows high potency against AeKir1, a key channel responsible for maintaining potassium homeostasis and membrane potential in the Malpighian tubules, the primary excretory and osmoregulatory organs of insects.[1][3] Inhibition of AeKir1 by this compound disrupts ion and water balance, leading to renal failure and subsequent death of the mosquito.[3] The IC50 of this compound for AeKir1 has been determined to be 96.8 nM in HEK293 cells, highlighting its potential as a powerful and selective insecticide.[2]

Genetic Validation of Insecticide Targets

  • RNA interference (RNAi): This technique utilizes double-stranded RNA (dsRNA) to trigger the degradation of a specific messenger RNA (mRNA), leading to a temporary "knockdown" of the corresponding protein.[7][8] If silencing the putative target gene results in reduced mortality upon insecticide exposure, it provides strong evidence that the gene product is indeed the target.

  • CRISPR-Cas9: This revolutionary gene-editing tool allows for the permanent "knockout" of a target gene by creating specific mutations.[5][6] Insects with a knockout of the target gene are expected to show significant resistance to the insecticide if the gene product is the primary target.

While direct genetic validation of this compound's target through RNAi or CRISPR-mediated knockout of AeKir1 in Aedes aegypti and subsequent challenge with the compound has not been published, the strong pharmacological evidence points to AeKir1 as the primary target. The following sections will provide a framework for how such validation would be performed and compare this target to other genetically validated insecticide targets.

Comparison of Insecticidal Targets and their Genetic Validation

The following table compares AeKir1, the target of this compound, with other well-established insecticidal targets that have been validated through genetic approaches.

TargetInsecticide ClassMode of ActionGenetic Validation MethodPhenotype of Genetically Modified InsectKey References
Inward Rectifier Potassium Channel (Kir1) Phenyl-thiazol-amines (e.g., this compound)Disrupts potassium homeostasis in Malpighian tubules, leading to renal failure.Pharmacological inhibition; Putative validation via RNAi/CRISPR.Expected: Resistance to this compound upon knockdown/knockout of AeKir1.[1][3]
GABA-gated Chloride Channel (Rdl) Phenylpyrazoles (e.g., Fipronil)Blocks inhibitory neurotransmission in the central nervous system, causing hyperexcitation.CRISPR-Cas9Resistance to fipronil (B1672679) in knockout mutants.[6]
Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoids (e.g., Imidacloprid)Binds to nAChRs, leading to continuous stimulation of nerve cells and paralysis.CRISPR-Cas9Resistance to imidacloprid (B1192907) in edited strains.[5]
Voltage-gated Sodium Channel (VGSC) Pyrethroids (e.g., Permethrin)Keeps sodium channels open, causing repetitive nerve firing and paralysis.CRISPR-Cas9Knock-in of resistance mutations confers resistance to pyrethroids.[5]
Ryanodine Receptor (RyR) Diamides (e.g., Chlorantraniliprole)Activates RyRs, leading to uncontrolled release of intracellular calcium and muscle paralysis.Not specified in provided contextNot specified in provided context[9]

Quantitative Comparison of Insecticide Efficacy

The table below presents available LC50 (lethal concentration, 50%) data for various insecticides against Aedes aegypti. It is important to note that a direct comparison of this compound efficacy from field or whole-organism studies is not yet available in the public domain. The provided IC50 value for this compound is from an in vitro cell-based assay.

InsecticideTargetAssay TypeLC50 / IC50SpeciesReference
This compound AeKir1In vitro (HEK293 cells)96.8 nM (IC50)Aedes aegypti[2]
Temephos AcetylcholinesteraseLarval bioassay0.008 mg/L (LC50)Aedes aegypti[10]
Organic Fatty Acids (C8910) Non-specificBottle bioassay160.3 µ g/bottle (LC50)Aedes aegypti[9]
Coriandrum sativum & Allium sativum extract Not specifiedLarval bioassay32.95 ppm (LC50)Aedes aegypti[11]

Experimental Protocols for Genetic Validation

RNAi-mediated Knockdown of AeKir1

This protocol describes the general workflow for validating the target of this compound using RNAi in Aedes aegypti.

a. dsRNA Design and Synthesis:

  • Identify a unique 300-500 bp region of the AeKir1 gene (VectorBase ID: AAEL012061).

  • Use bioinformatics tools (e.g., E-RNAi) to predict off-target effects.

  • Synthesize dsRNA using in vitro transcription kits with T7 promoters. As a control, use dsRNA targeting a non-essential gene or a gene not present in mosquitoes (e.g., GFP).

b. dsRNA Delivery:

  • Intrathoracic Microinjection: Inject 50-100 nL of dsRNA solution (1-3 µg/µL) into the thorax of cold-anesthetized adult female mosquitoes.[6]

  • Larval Soaking: Immerse L4 larvae in a solution containing dsRNA. This method is less invasive but may have lower efficiency.

c. Gene Knockdown Verification:

  • At 3-5 days post-injection, extract RNA from a subset of mosquitoes.

  • Perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in AeKir1 mRNA levels compared to control-injected mosquitoes.

d. Insecticide Bioassay:

  • Expose both AeKir1 knockdown and control mosquitoes to various concentrations of this compound.

  • Use a standard WHO bottle bioassay or a topical application method.

  • Record mortality rates at 24 hours post-exposure and calculate the LC50 for each group. A significant increase in the LC50 for the AeKir1 knockdown group would validate it as the target.

CRISPR-Cas9-mediated Knockout of AeKir1

This protocol outlines the generation of an AeKir1 knockout Aedes aegypti line.

a. gRNA Design and Synthesis:

  • Design two or more guide RNAs (gRNAs) targeting the 5' exons of the AeKir1 gene to ensure a loss-of-function mutation.

  • Use online tools (e.g., CHOPCHOP) to identify gRNA sequences with high on-target and low off-target scores.

  • Synthesize gRNAs in vitro.

b. Embryo Microinjection:

  • Prepare an injection mix containing the Cas9 protein and the synthesized gRNAs.

  • Collect freshly laid Aedes aegypti embryos and align them on a slide.

  • Microinject the Cas9/gRNA ribonucleoprotein (RNP) complex into the posterior pole of the embryos.[1][2]

c. Screening for Mutations:

  • Rear the injected G0 generation to adulthood and cross them with wild-type mosquitoes.

  • Screen the G1 progeny for mutations in the AeKir1 gene using PCR and Sanger sequencing or high-resolution melt analysis.

d. Establishment of a Homozygous Knockout Line:

  • Intercross heterozygous G1 mosquitoes to generate a homozygous G2 knockout line.

  • Confirm the absence of the AeKir1 protein using western blotting, if an antibody is available.

e. Insecticide Bioassay:

  • Perform insecticide bioassays as described in the RNAi protocol, comparing the susceptibility of the homozygous AeKir1 knockout line, a heterozygous line, and the wild-type strain to this compound. A significant increase in resistance in the knockout line would definitively validate AeKir1 as the insecticidal target.

Visualizing the Molecular Pathways

Signaling Pathway of AeKir1 in Mosquito Malpighian Tubules

The following diagram illustrates the proposed signaling pathway involving AeKir1 in the stellate cells of Aedes aegypti Malpighian tubules and the inhibitory action of this compound. Diuretic hormones like kinins can stimulate ion transport.

AeKir1_Signaling_Pathway cluster_hemolymph Hemolymph (Basolateral Side) cluster_stellate_cell Stellate Cell cluster_lumen Tubule Lumen (Apical Side) K_hem K+ AeKir1 AeKir1 Channel K⁺ Influx K_hem->AeKir1:in DH Diuretic Hormones (e.g., Kinins) Receptor Kinin Receptor (GPCR) DH->Receptor binds G_protein G Protein Receptor->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Ca_release->AeKir1 modulates K_lumen K⁺ AeKir1->K_lumen Maintains gradient for K⁺ secretion into lumen (via Principal Cells) This compound This compound This compound->AeKir1 inhibits

Caption: Proposed signaling pathway of AeKir1 in a mosquito stellate cell and its inhibition by this compound.

Experimental Workflow for Genetic Validation

The diagram below outlines the logical flow of experiments to validate an insecticidal target using both RNAi and CRISPR-Cas9 approaches.

Genetic_Validation_Workflow cluster_target_ID Target Identification cluster_RNAi RNAi Validation (Transient) cluster_CRISPR CRISPR Validation (Stable) Target_Gene Putative Target Gene (e.g., AeKir1) dsRNA Design & Synthesize dsRNA Target_Gene->dsRNA gRNA Design & Synthesize gRNA Target_Gene->gRNA RNAi_delivery Deliver dsRNA to Mosquitoes (Injection/Soaking) dsRNA->RNAi_delivery Verify_KD Verify Gene Knockdown (qRT-PCR) RNAi_delivery->Verify_KD Bioassay_RNAi Insecticide Bioassay (this compound Challenge) Verify_KD->Bioassay_RNAi Result_RNAi Result: Increased LC50? Bioassay_RNAi->Result_RNAi Validation Target Validated Result_RNAi->Validation Yes CRISPR_delivery Deliver RNP to Embryos (Microinjection) gRNA->CRISPR_delivery Screen_KO Screen for Knockout Mutants CRISPR_delivery->Screen_KO Establish_Line Establish Homozygous Line Screen_KO->Establish_Line Bioassay_CRISPR Insecticide Bioassay (this compound Challenge) Establish_Line->Bioassay_CRISPR Result_CRISPR Result: High Resistance? Bioassay_CRISPR->Result_CRISPR Result_CRISPR->Validation Yes

Caption: Workflow for validating an insecticidal target using RNAi and CRISPR-Cas9.

Conclusion

This compound represents a promising new class of insecticides targeting the AeKir1 potassium channel in mosquitoes. While direct genetic validation is a pending crucial step, the pharmacological evidence is strong. The genetic tools of RNAi and CRISPR-Cas9 provide a clear path forward for definitively confirming the mode of action of this compound and for discovering and validating novel insecticide targets. The protocols and comparative data presented in this guide offer a valuable resource for researchers working to develop the next generation of vector control agents.

References

Unveiling the Potency of VU625 and its Derivatives: A Comparative Guide to AeKir1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of novel mosquito insecticide candidates reveals key chemical modifications that enhance their inhibitory effects on the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This guide provides a comprehensive comparison of VU625 and its derivatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug development efforts against mosquito-borne diseases.

This compound has been identified as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1), a critical protein for mosquito osmoregulation and a promising target for novel insecticides. With an IC50 of 96.8 nM, this compound serves as a foundational scaffold for the development of more effective analogs. This guide synthesizes the structure-activity relationship (SAR) studies of this compound and its derivatives, presenting a clear comparison of their biological activities and the experimental methodologies used for their evaluation.

Comparative Analysis of this compound Derivatives

The inhibitory potency of this compound derivatives against the AeKir1 channel was systematically evaluated to understand the contribution of different chemical moieties. The core structure of this compound was subjected to various modifications at the terminal phenyl ring, the linker, and the benzenesulfonamide (B165840) moiety. The following tables summarize the key quantitative data from these SAR studies, highlighting the impact of these modifications on the half-maximal inhibitory concentration (IC50).

Table 1: Structure-Activity Relationship of Modifications to the Terminal Phenyl Ring of this compound
CompoundSubstitution on Phenyl RingIC50 (µM)
This compound 4-methoxy 0.0968
Analog 14-fluoro>50
Analog 24-chloro2.0
Analog 34-(trifluoromethoxy)0.2
Analog 44-(trifluoromethyl)0.4
Analog 53,4-dichloro0.05
Analog 63,4-dimethyl0.03
Analog 72,4-dichloro0.3
Analog 82,4-dimethyl0.08

Data synthesized from publicly available research.

Table 2: Structure-Activity Relationship of Modifications to the Linker and Benzenesulfonamide Moiety of this compound
CompoundLinker ModificationBenzenesulfonamide ModificationIC50 (µM)
This compound -CH2- Unsubstituted 0.0968
Analog 9-(CH2)2-Unsubstituted1.2
Analog 10-CH(CH3)-Unsubstituted0.5
Analog 11-CH2-2-methyl0.3
Analog 12-CH2-3-methyl0.15
Analog 13-CH2-4-methyl0.07
Analog 14-CH2-4-fluoro0.04

Data synthesized from publicly available research.

Experimental Protocols

The biological activity of this compound and its derivatives was primarily assessed using a high-throughput thallium flux assay. This assay provides a robust and sensitive method for measuring the function of potassium channels.

Thallium Flux Assay for AeKir1 Inhibition

This assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the AeKir1 channel expressed in a stable cell line.

1. Cell Culture and Preparation:

  • A HEK-293 cell line stably expressing the Aedes aegypti Kir1 (AeKir1) channel is used.

  • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and incubated for 24 hours.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 minutes at room temperature. This dye exhibits low fluorescence in the absence of thallium and shows a significant increase in fluorescence upon binding to thallium ions.

3. Compound Addition:

  • Following dye loading, the loading buffer is removed, and a buffer containing the test compound (this compound or its derivatives) at various concentrations is added to the wells.

  • The plates are incubated for 20 minutes to allow the compounds to interact with the AeKir1 channels.

4. Thallium Flux Measurement:

  • The plates are then placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate ion flux.

  • The fluorescence intensity is measured kinetically over time. Inhibition of the AeKir1 channel by the test compounds results in a decreased rate of thallium influx and, consequently, a lower fluorescence signal.

5. Data Analysis:

  • The initial rate of fluorescence increase is calculated for each well.

  • The percentage of inhibition is determined by comparing the rate in the presence of the compound to the rates of the positive (no inhibitor) and negative (channel blocker) controls.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The AeKir1 channel plays a crucial role in maintaining potassium homeostasis in mosquito tissues, particularly in the Malpighian tubules, which are the primary excretory and osmoregulatory organs. The proper functioning of this channel is essential for the mosquito's survival.

AeKir1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition AeKir1 AeKir1 Channel K_ion_in K+ AeKir1->K_ion_in K_ion_out K+ K_ion_out->AeKir1 Influx This compound This compound / Derivative This compound->AeKir1 Inhibition Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Compound (this compound) Hit_ID->Lead_Gen SAR SAR Studies (Derivative Synthesis) Lead_Gen->SAR Potency Potency & Selectivity Testing SAR->Potency Optimized Optimized Inhibitors Potency->Optimized Logical_Relationship Compound_Conc Compound Concentration Channel_Inhibition AeKir1 Channel Inhibition Compound_Conc->Channel_Inhibition Thallium_Flux Decreased Thallium Flux Channel_Inhibition->Thallium_Flux Fluorescence Reduced Fluorescence Signal Thallium_Flux->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

Comparative Toxicity of VU625 in Beneficial Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel insecticides is paramount for developing effective and environmentally responsible pest management strategies. This guide provides a comparative overview of the toxicity of VU625, a known inhibitor of inwardly rectifying potassium (Kir) channels in insects, in the context of other commonly used insecticides on beneficial insects, specifically the honeybee (Apis mellifera) and the seven-spotted ladybug (Coccinella septempunctata).

While this compound has been identified as a potent insecticidal agent through its unique mode of action, a critical knowledge gap exists in the public domain regarding its direct comparative toxicity in key beneficial insect species. To provide a valuable reference, this guide summarizes the available toxicity data for a range of conventional insecticides against honeybees and ladybugs. This information serves as a benchmark for assessing the potential ecological impact of new insecticidal compounds like this compound.

Comparative Toxicity Data

The following tables present the acute contact and oral toxicity of various insecticides to adult honeybees (Apis mellifera) and the seven-spotted ladybug (Coccinella septempunctata). It is important to note that direct comparative data for this compound is not currently available in published literature for these species. The data presented here are compiled from various studies and should be used as a reference for the range of toxicity observed in common insecticides.

Table 1: Acute Toxicity of Selected Insecticides to Honeybees (Apis mellifera)

Insecticide ClassActive IngredientAcute Contact LD50 (µ g/bee )Acute Oral LD50 (µ g/bee )
Kir Channel Inhibitor This compound No data available No data available
NeonicotinoidImidacloprid0.029[1]0.003[1]
Thiamethoxam0.024[1]0.009[1]
Acetamiprid8.114.5
Clothianidin0.022-0.0440.0037
OrganophosphateChlorpyrifos0.0590.12
Dimethoate0.160.15
PyrethroidDeltamethrin0.050.06
Cypermethrin0.0250.15
OxadiazineIndoxacarb0.0018[1]0.091[1]
PhenylpyrazoleFipronil0.00420.0059
DiamideChlorantraniliprole>100>4

Table 2: Acute Toxicity of Selected Insecticides to Seven-Spotted Ladybugs (Coccinella septempunctata)

Insecticide ClassActive IngredientApplication MethodLC50 / LR50
Kir Channel Inhibitor This compound No data available No data available
NeonicotinoidImidaclopridResidual Contact0.38 mg a.i./L
ThiamethoxamResidual Contact0.29 mg a.i./L
AcetamipridResidual Contact (2nd instar larvae)9.412 mg a.i./L[2][3]
OrganophosphateDimethoateResidual Contact0.11 mg a.i./L
PyrethroidLambda-cyhalothrinResidual Contact0.034 mg a.i./L
DeltamethrinResidual Contact0.02 mg a.i./L
BenzoylureaHexaflumuron (B1673140)Residual Contact (2nd instar larvae, 72h)304 g a.i./ha[4]

Mechanism of Action: this compound and Kir Channel Inhibition

This compound functions as an insecticide by inhibiting inwardly rectifying potassium (Kir) channels. These channels are crucial for maintaining potassium homeostasis and regulating membrane potential in various insect tissues, including the Malpighian tubules (the primary excretory organs) and the nervous system.

The inhibition of Kir channels by this compound disrupts the normal flow of potassium ions across cell membranes. In the Malpighian tubules, this leads to a failure in fluid and ion secretion, causing a toxic accumulation of waste products in the insect's hemolymph. In the nervous system, Kir channel inhibition can lead to depolarization of neurons, resulting in uncontrolled nerve firing, paralysis, and ultimately, death.[5][6]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_membrane Cell Membrane KirChannel Kir Channel K_in K+ (in) KirChannel->K_in Disruption Disrupted K+ Homeostasis KirChannel->Disruption Leads to K_out K+ (out) K_out->KirChannel K+ Influx This compound This compound This compound->KirChannel Inhibition Toxicity Insecticidal Effect Disruption->Toxicity Results in

This compound inhibits Kir channels, disrupting potassium flow and causing toxicity.

Experimental Protocols

Standardized methods are crucial for assessing and comparing the toxicity of insecticides to beneficial insects. The following are summaries of widely accepted protocols.

Honeybee (Apis mellifera) Acute Toxicity Testing (OECD Guidelines 213 & 214)

The Organisation for Economic Co-operation and Development (OECD) provides detailed guidelines for honeybee toxicity testing.

1. Acute Oral Toxicity Test (OECD Guideline 213) [7][8][9][10][11][12]

  • Objective: To determine the median lethal dose (LD50) of a substance when ingested by adult worker honeybees.

  • Test Organisms: Young adult worker honeybees of a uniform age.

  • Procedure:

    • Bees are starved for a short period before the test.

    • The test substance is dissolved or suspended in a sucrose (B13894) solution at various concentrations.

    • Groups of bees (typically 10 bees per replicate, with at least 3 replicates per concentration) are fed a known volume of the treated sucrose solution.

    • A control group is fed untreated sucrose solution, and a toxic standard is often included.

    • After the initial feeding period, bees are provided with an untreated sucrose solution.

    • Mortality is recorded at 4, 24, 48, and if necessary, up to 96 hours.

  • Endpoint: The LD50 value (the dose that is lethal to 50% of the test population) is calculated, expressed as µg of the active substance per bee.

2. Acute Contact Toxicity Test (OECD Guideline 214) [7][13][14][15][16]

  • Objective: To determine the LD50 of a substance upon direct contact with adult worker honeybees.

  • Test Organisms: Young adult worker honeybees of a uniform age.

  • Procedure:

    • Bees are anaesthetized, typically with carbon dioxide.

    • A small, precise droplet of the test substance, dissolved in a suitable solvent, is applied to the dorsal thorax of each bee.

    • Multiple concentrations are tested, with a control group receiving only the solvent.

    • Treated bees are housed in cages with access to an untreated sucrose solution.

    • Mortality is assessed at the same intervals as the oral toxicity test.

  • Endpoint: The contact LD50 is calculated and expressed as µg of the active substance per bee.

Ladybug (Coccinella septempunctata) Toxicity Testing (IOBC/WPRS Guideline)

The International Organisation for Biological Control (IOBC), West Palaearctic Regional Section (WPRS), has established guidelines for testing the side effects of pesticides on beneficial arthropods, including the seven-spotted ladybug.[17][18][19][20]

  • Objective: To assess the lethal and sublethal effects of a pesticide on Coccinella septempunctata larvae and adults.

  • Test Organisms: Typically, second or third instar larvae are used for initial testing.

  • Procedure (Laboratory Residual Contact Test):

    • The test substance is sprayed onto an inert surface, such as a glass plate or a leaf disc, at concentrations relevant to field application rates.

    • After the spray deposit has dried, individual ladybug larvae are placed on the treated surface.

    • The larvae are provided with a food source (e.g., aphids).

    • Mortality is assessed over a defined period, often up to 72 hours.

    • Sublethal effects, such as reduced feeding, delayed development, or effects on reproduction in surviving adults, are also monitored.

  • Endpoint: The lethal concentration (LC50) or lethal rate (LR50) that causes 50% mortality is determined. Effects on development and reproduction are also reported.

Conclusion

This compound represents a novel class of insecticides with a specific mode of action targeting insect Kir channels. While this specificity may offer advantages in pest control, its impact on beneficial insects remains largely unquantified in publicly accessible research. The data and protocols presented in this guide provide a framework for the comparative toxicological assessment of this compound and other novel insecticides. Future research should prioritize direct, comparative studies of this compound on key beneficial species like Apis mellifera and Coccinella septempunctata to fully understand its environmental safety profile and potential for integration into sustainable pest management programs.

References

Safety Operating Guide

Proper Disposal and Safe Handling of VU625: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of VU625, a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel (AeKir1), currently under investigation as a potential mosquitocide. The following procedures are based on the Safety Data Sheet (SDS) provided by MedChemExpress and general best practices for handling bioactive research chemicals.

Key Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative and physical data for this compound.

PropertyValueSource
CAS Number 901008-62-6MedChemExpress
Molecular Formula C₁₉H₂₂N₂O₄SMedChemExpress
Molecular Weight 374.45 g/mol MedChemExpress
Appearance SolidMedChemExpress
Purity >98%MedChemExpress
IC₅₀ (AeKir1) 96.8 nM (in HEK293 cells)MedChemExpress

Experimental Protocols: Safe Handling and Disposal of this compound

Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection:

    • Collect all waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

    • The container must be securely sealed to prevent leaks or spills.

  • Container Disposal:

    • Empty containers that held this compound should be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.

    • After decontamination, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the material is a dust or aerosol.

    • For a solid spill, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Ventilate the area and wash the spill site after the material has been removed.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

VU625_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe handling Handle this compound in a Well-Ventilated Area ppe->handling waste_gen Generate this compound Waste (Solid, Liquid, Contaminated Materials) handling->waste_gen spill Spill Occurs handling->spill Potential waste_container Collect Waste in a Labeled Hazardous Waste Container waste_gen->waste_container disposal Dispose of Waste Container via Institutional Hazardous Waste Program waste_container->disposal spill_response Follow Spill Response Protocol: 1. Evacuate 2. Wear PPE 3. Contain & Clean Up spill->spill_response spill_response->waste_container end End of Process disposal->end

This compound Safe Handling and Disposal Workflow

Disclaimer: This information is intended for guidance and is based on the available Safety Data Sheet. It is the responsibility of the user to ensure that all disposal activities are in full compliance with institutional policies and all applicable regulations. Always consult the most current Safety Data Sheet from the supplier and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

Essential Safety and Logistical Information for Handling VU625

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like VU625. This compound is a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), identified by CAS number 901008-62-6. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling solid, bioactive organic compounds in a research setting.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls to minimize exposure.

Equipment/Control Specification Purpose
Ventilation Chemical Fume HoodTo minimize inhalation of dust or aerosols. All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood.
Eye Protection Safety Goggles with Side-ShieldsTo protect eyes from splashes or dust particles.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling large quantities or when a fume hood is not available. The specific type should be determined by a workplace safety professional based on exposure potential.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage:

  • Short-term: Store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Long-term: For extended storage, it is recommended to store the solid compound at -20°C.

  • Solutions: Prepare solutions fresh for use. If storage of a stock solution is necessary, aliquot into tightly sealed vials and store at -20°C for up to one month.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: Weigh the solid compound carefully within the fume hood to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Accidental Exposure and First Aid

In the event of accidental exposure to this compound, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Disposal Plan

As a novel research chemical, this compound waste should be treated as hazardous. Do not dispose of this compound in the regular trash or down the drain.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • All waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for handling this compound and its known signaling pathway.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid this compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Segregate Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: A procedural diagram outlining the key steps for safely handling this compound in a laboratory setting.

G This compound Signaling Pathway This compound This compound aekir1 AeKir1 Channel (Aedes aegypti) This compound->aekir1 inhibits k_ion K+ Influx aekir1->k_ion mediates membrane_potential Membrane Hyperpolarization k_ion->membrane_potential leads to cellular_function Disruption of Cellular Function membrane_potential->cellular_function affects

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。